Product packaging for Diisopropyl oxalate(Cat. No.:CAS No. 615-81-6)

Diisopropyl oxalate

Cat. No.: B1595506
CAS No.: 615-81-6
M. Wt: 174.19 g/mol
InChI Key: ITHNIFCFNUZYLQ-UHFFFAOYSA-N
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Description

Diisopropyl oxalate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1595506 Diisopropyl oxalate CAS No. 615-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNIFCFNUZYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210477
Record name Diisopropyl oxalate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-81-6
Record name Diisopropyl oxalate
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Record name Diisopropyl oxalate
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Record name Diisopropyl oxalate
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Record name Diisopropyl oxalate
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Foundational & Exploratory

Diisopropyl Oxalate (CAS No. 615-81-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of diisopropyl oxalate (B1200264) as a versatile intermediate in organic synthesis and drug development.

Introduction

Diisopropyl oxalate, with the CAS number 615-81-6, is a diester of isopropanol (B130326) and oxalic acid. It is a colorless liquid at room temperature and sees significant use as a reagent and intermediate in various chemical industries.[1] For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of its properties and reactivity is crucial for its effective application. This guide provides a comprehensive overview of this compound, focusing on its physicochemical data, synthesis protocols, safety information, and its role as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [2]
Appearance Colorless liquid[1]
Melting Point -30 °C[1]
Boiling Point 190 - 199.6 °C at 760 mmHg[1][3]
Density 1.002 - 1.034 g/cm³[1][]
Flash Point 75.3 °C[1]
Vapor Pressure 0.339 mmHg at 25°C[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Refractive Index 1.4100 - 1.419[1][]
InChI InChI=1S/C8H₁₄O₄/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3[3]
InChIKey ITHNIFCFNUZYLQ-UHFFFAOYSA-N[3]
SMILES CC(C)OC(=O)C(=O)OC(C)C[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectrum TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 5.13 (hept, J= 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 157.96, 71.44, 21.63[1]
IR Data available on PubChem and NIST WebBook[3][6]
Mass Spec GC-MS data available on PubChem[3]

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of oxalic acid with isopropyl alcohol. A detailed experimental protocol is provided below.

Synthesis of this compound from Oxalic Acid and Isopropyl Alcohol

This procedure involves a classic Fischer esterification reaction, utilizing an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

  • Oxalic acid

  • Isopropyl alcohol

  • p-toluenesulfonic acid monohydrate

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

Procedure:

  • In a suitable laboratory reactor, add oxalic acid to isopropyl alcohol with stirring until a clear solution is formed.[1]

  • Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.[1]

  • Heat the reaction mixture to reflux and stir for 24 hours.[1] The water generated during the reaction is continuously removed using a Dean-Stark trap.[1]

  • After 24 hours, cool the reaction mixture to room temperature.[1]

  • Neutralize the mixture with saturated aqueous NaHCO₃.[1]

  • Perform a liquid-liquid extraction using toluene and water.[1]

  • Combine the organic phases and wash with a saturated aqueous NaCl solution.[1]

  • Separate the organic phase and remove the solvent under reduced pressure.[1]

  • Purify the crude product by distillation under high vacuum to yield this compound as a colorless oil.[1]

G Synthesis of this compound oxalic_acid Oxalic Acid reaction Esterification (Reflux, 24h with Dean-Stark) oxalic_acid->reaction isopropanol Isopropyl Alcohol isopropanol->reaction catalyst p-Toluenesulfonic Acid (Catalyst) catalyst->reaction workup Workup (Neutralization, Extraction, Drying) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

A flowchart illustrating the synthesis of this compound.

Applications in Synthesis and Drug Development

This compound is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical, agrochemical, and adhesives/coatings industries.[1] In the context of drug development, it serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds that are often the core scaffolds of active pharmaceutical ingredients (APIs). While there is no evidence to suggest that this compound has direct biological activity or interacts with signaling pathways, its role as a precursor is significant.

The reactivity of the ester groups in this compound allows for various chemical transformations. For instance, it can undergo condensation reactions with nucleophiles to form heterocyclic rings. This is a common strategy in the synthesis of certain classes of drugs.

G Role of this compound in API Synthesis diisopropyl_oxalate This compound condensation Condensation Reaction diisopropyl_oxalate->condensation reagent Nucleophilic Reagent (e.g., diamine, urea (B33335) derivative) reagent->condensation heterocycle Heterocyclic Intermediate condensation->heterocycle further_synthesis Further Synthetic Steps (e.g., functional group modification) heterocycle->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api

A diagram showing the logical flow of utilizing this compound in API synthesis.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[3]

GHS Hazard Statements:

  • H227: Combustible liquid[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Measures:

  • Handle in a well-ventilated area.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3]

  • Avoid contact with skin and eyes.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents.[1]

Conclusion

This compound is a commercially important chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its applications in the pharmaceutical and other industries are primarily as a building block for more complex molecules. For researchers in drug development, this compound represents a versatile starting material for the synthesis of novel compounds. A clear understanding of its characteristics and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.

References

Diisopropyl oxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Properties of Diisopropyl Oxalate (B1200264)

This document provides a concise summary of the core molecular properties of diisopropyl oxalate, tailored for researchers, scientists, and professionals in drug development. While the determination of a compound's molecular weight and formula is a fundamental aspect of chemical characterization, this guide presents the information in a clear and accessible format.

Core Molecular Data

The fundamental molecular properties of this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValue
Molecular FormulaC8H14O4[1][2][][4][5][]
Molecular Weight174.19 g/mol [1][][5][]
IUPAC Namedipropan-2-yl oxalate[1][][]
CAS Registry Number615-81-6[1][2][]

Elucidation of Molecular Formula and Weight

The molecular formula and weight of a compound like this compound are determined through a combination of analytical techniques.

Experimental Protocols:

  • Mass Spectrometry: This is a primary technique used to determine the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in deducing the elemental composition and thus the molecular formula.

  • Elemental Analysis: This method involves combusting a sample of the compound and precisely measuring the amounts of combustion products (e.g., carbon dioxide, water, and nitrogen oxides). The relative percentages of each element are then used to determine the empirical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number and types of atoms present in a molecule, which supports the molecular formula derived from other methods.

The workflow for determining these properties is a standard procedure in chemical analysis.

Caption: Workflow for determining molecular formula and weight.

It is important to note that for a well-established compound like this compound, this data is readily available in chemical databases.[1][2][] The experimental protocols described would be applied to novel or uncharacterized substances. The concepts of signaling pathways are not applicable to the intrinsic properties of a small molecule like this compound itself but would be relevant when studying its biological activity or mechanism of action in a biological system.

References

An In-depth Technical Guide to the Physical Properties of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264) (CAS No. 615-81-6), with the chemical formula C8H14O4, is the di-ester of oxalic acid and isopropanol.[1] It serves as a versatile intermediate and reagent in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in process design, safety assessments, and formulation development. This guide provides a comprehensive overview of the core physical properties of diisopropyl oxalate, details standard experimental methodologies for their determination, and presents a generalized workflow for such characterization.

Core Physical Properties

The physical characteristics of this compound have been reported across various sources. While there is general agreement, some variations in values exist, likely due to differences in measurement conditions and sample purity. The following table summarizes the key quantitative data available.

Table 1: Summary of Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H14O4[1][2][3]
Molecular Weight 174.19 g/mol [4]
174.2 g/mol [1]
174.20 g/mol [5]
Appearance Colorless liquid[1]
Melting Point -30 °C[1][6]
Boiling Point 190 °C (estimate)[1][6]
191 °C[5]
199.6 °C at 760 mmHg[][][9]
Density 0.995 g/cm³[5]
1.0020 g/cm³[1][6]
1.034 g/cm³[][][9]
Refractive Index 1.4100 (estimate)[1][6]
1.413[5]
1.419[][]
Flash Point 75.3 °C[1][][9]
Vapor Pressure 0.339 mmHg at 25 °C[1]
Solubility Insoluble in water; soluble in organic solvents.[1] Analogous compounds like diethyl oxalate are sparingly soluble in water and miscible with common organic solvents.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not detailed in the surveyed literature, standard methodologies are routinely employed for the determination of these key physical properties. The following outlines the general procedures.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The flask is connected to a condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor distilling over.

    • The flask is gently heated. The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

    • For more precise measurements, especially for pressure-sensitive compounds, a vacuum distillation setup can be used, and the boiling point is reported at a specific pressure.

2. Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which has a very low melting point, a cryostat is necessary.

  • Apparatus: A melting point apparatus with a cooling stage (cryostat), a capillary tube, and a calibrated thermometer or digital temperature sensor.

  • Procedure:

    • A small amount of the solidified sample is introduced into a capillary tube.

    • The capillary tube is placed in the sample holder of the melting point apparatus.

    • The sample is cooled until completely frozen.

    • The temperature is then slowly increased at a controlled rate.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

3. Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume), a balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with this compound and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 20 °C or 25 °C).

    • Any excess liquid is removed, and the outside of the pycnometer is carefully cleaned and dried.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

4. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned.

    • A few drops of this compound are placed on the lower prism.

    • The prisms are closed, and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.

    • The compensator is adjusted to remove any color fringes.

    • The refractive index is read from the scale.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_prep Sample Preparation and Purity Analysis cluster_analysis Physical Property Determination cluster_reporting Data Analysis and Reporting Sample_Acquisition Acquire/Synthesize this compound Purification Purification (e.g., Distillation) Sample_Acquisition->Purification Purity_Analysis Purity Analysis (e.g., GC, NMR) Purification->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Density Density Measurement Purity_Analysis->Density Refractive_Index Refractive Index Measurement Purity_Analysis->Refractive_Index Solubility_Test Solubility Testing Purity_Analysis->Solubility_Test Data_Compilation Compile and Analyze Data Boiling_Point->Data_Compilation Melting_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation Solubility_Test->Data_Compilation Comparison Compare with Literature Values Data_Compilation->Comparison Report Generate Technical Report/Whitepaper Comparison->Report

Caption: Workflow for Physical Property Determination.

Safety Considerations

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area, such as a fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS).[10][11]

References

Diisopropyl oxalate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl oxalate (B1200264), a versatile chemical compound with applications in organic synthesis. This document details its chemical structure, nomenclature, physicochemical properties, and key experimental protocols.

Chemical Structure and IUPAC Name

Diisopropyl oxalate, a diester of oxalic acid and isopropanol, is a key intermediate in various chemical syntheses.

IUPAC Name: dipropan-2-yl oxalate[1][2][3]

Synonyms: Ethanedioic acid, bis(1-methylethyl) ester; Oxalic acid diisopropyl ester[1][2]

Chemical Formula: C₈H₁₄O₄[1][2]

SMILES: CC(C)OC(=O)C(=O)OC(C)C[1]

Below is a two-dimensional representation of the chemical structure of this compound.

G O1 O C5 C O1->C5 O2 O O3 O O4 O C6 C O4->C6 C1 C C2 C C3 C C3->O1 C3->O2 C4 C C3->C4 C4->O3 C4->O4 C5->C1 C5->C2 C7 C C6->C7 C8 C C6->C8

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular Weight174.19 g/mol [1][3]
Melting Point-30°C[2]
Boiling Point190 (estimate)°C[2]
Boiling Point (Normal)462.00 ± 3.00K[4]
Density1.0020g/cm³[2]
Flash Point75.3°C[2]
Vapor Pressure0.339mmHg at 25°C[2]
Refractive Index1.4100 (estimate)[2]
Enthalpy of Vaporization50.94kJ/mol[4]
Enthalpy of Fusion15.00kJ/mol[4]
Water Solubility (log10WS)-1.12[4]
Octanol/Water Partition Coefficient (logPoct/wat)0.890[4]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound from Oxalic Acid

This protocol describes the synthesis of this compound via the esterification of oxalic acid with isopropyl alcohol.[5]

Materials:

  • Oxalic acid (1 kg, 11.1 mol)

  • Isopropyl alcohol (1700 mL)

  • p-toluenesulfonic acid monohydrate (47.67 g, 2.5 mol)

  • Toluene (B28343) (200 mL)

  • Saturated aqueous NaHCO₃ solution (500 mL)

  • Saturated aqueous NaCl solution (1 L)

  • Toluene (for extraction, 2 x 400 mL)

  • Water (for washing, 2 x 1 L)

Procedure:

  • In a 5 L laboratory reactor equipped with a stirrer, add oxalic acid to isopropyl alcohol and stir until a clear solution is formed.

  • Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.

  • Heat the mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the reaction to completion.

  • Cool the reaction mixture and neutralize it with saturated aqueous NaHCO₃ solution.

  • Partition the mixture with toluene and water.

  • Combine the organic phases and dry with saturated aqueous NaCl solution.

  • Separate the organic phase and remove the solvent under vacuum.

  • Purify the crude product by distillation under high vacuum with heating to obtain this compound as a colorless oil. The expected yield is approximately 90%.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

G A Mix Oxalic Acid and Isopropyl Alcohol B Add p-toluenesulfonic acid in Toluene A->B C Reflux for 24h with Dean-Stark Trap B->C D Cool and Neutralize with NaHCO3 C->D E Partition with Toluene and Water D->E F Dry Organic Phase with NaCl Solution E->F G Remove Solvent under Vacuum F->G H Purify by High Vacuum Distillation G->H I This compound (Colorless Oil) H->I

Caption: Synthesis of this compound Workflow.

Monohydrolysis of this compound

This protocol details the selective monohydrolysis of this compound to yield monoisopropyl oxalate.[1]

Materials:

  • This compound (174 g, 1 mol)

  • Tetrahydrofuran (THF) (20–40 mL)

  • Chilled water (3–4 °C, 500 mL)

  • Chilled 2.5 M aqueous NaOH (320–480 mL, 1 mol, 0.8–1.2 equiv)

  • Thin-layer chromatography (TLC) supplies (MeOH:CH₂Cl₂ = 1:10)

  • Bromocresol green in ethanol (B145695) (staining solution)

Procedure:

  • In a 2 L one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve this compound in THF.

  • Add chilled water to the mixture.

  • Once the temperature of the reaction mixture reaches 0–4 °C, add chilled 2.5 M aqueous NaOH dropwise.

  • Monitor the reaction progress by thin-layer chromatography using a methanol/dichloromethane solvent system and a bromocresol green staining solution.[1]

References

An In-depth Technical Guide to Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl oxalate (B1200264), a versatile diester of oxalic acid and isopropyl alcohol. The document details its chemical identity, physical and chemical properties, synthesis protocols, and applications, with a particular focus on its role as an intermediate in organic synthesis.

Chemical Identity and Synonyms

Diisopropyl oxalate is a key reagent in various chemical syntheses. A clear understanding of its nomenclature is crucial for accurate literature searches and material procurement.

Identifier Type Identifier
IUPAC Name dipropan-2-yl oxalate
CAS Number 615-81-6
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
InChI Key ITHNIFCFNUZYLQ-UHFFFAOYSA-N

A comprehensive list of synonyms for this compound is provided below to aid in its identification across various databases and publications.

Synonym
Oxalic acid diisopropyl ester
dipropan-2-yl ethanedioate
Ethanedioic acid, bis(1-methylethyl) ester
Isopropyl oxalate
NSC 4877
AI3-11244
EINECS 210-448-0
DTXSID70210477

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

Property Value Reference
Appearance Colorless liquid[1]
Melting Point -30 °C[1]
Boiling Point 190 °C (estimate)[1]
Flash Point 75.3 °C[1]
Density 1.002 g/cm³[1]
Vapor Pressure 0.339 mmHg at 25°C[1]
Refractive Index 1.410 (estimate)[1]
Solubility Insoluble in water, soluble in organic solvents[1]

Synthesis of this compound

This compound is primarily synthesized through the esterification of oxalic acid with isopropyl alcohol. The following section details a common experimental protocol for its preparation.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from oxalic acid and isopropyl alcohol using p-toluenesulfonic acid as a catalyst.[2]

Materials:

  • Oxalic acid

  • Isopropyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a Dean-Stark apparatus, dissolve oxalic acid in isopropyl alcohol.

  • Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.

  • Heat the mixture to reflux and stir for approximately 24 hours. The water generated during the reaction is continuously removed by azeotropic distillation using the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic phase with toluene and wash with water and then with a saturated aqueous solution of sodium chloride.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via acid-catalyzed esterification.

G Synthesis Workflow of this compound Reactants Oxalic Acid + Isopropyl Alcohol Reaction Reflux with Azeotropic Water Removal (Dean-Stark Trap) Reactants->Reaction Catalyst p-Toluenesulfonic Acid (in Toluene) Catalyst->Reaction Neutralization Neutralization (aq. NaHCO₃) Reaction->Neutralization Extraction Liquid-Liquid Extraction (Toluene/Water) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Synthesis Workflow of this compound

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows it to be used as a building block for more complex molecules. It is also utilized as a plasticizer and coupling agent in the formulation of adhesives and coatings.[1]

While this compound is a precursor in the synthesis of some biologically active molecules, there is currently no significant evidence to suggest its direct involvement in biological signaling pathways. Its primary role in drug development is as a starting material or intermediate in the chemical synthesis of active pharmaceutical ingredients.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a chemical fume hood.

GHS Hazard Statements:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships in Synthesis

The synthesis of this compound involves a clear logical progression from starting materials to the final product, governed by the principles of chemical reactivity. The key relationship is the Fischer-Speier esterification reaction, where a carboxylic acid (oxalic acid) and an alcohol (isopropyl alcohol) react in the presence of an acid catalyst to form an ester (this compound) and water. The removal of water drives the equilibrium towards the formation of the product, illustrating Le Chatelier's principle.

G Logical Relationships in this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Oxalic Acid (Carboxylic Acid) Oxalic Acid (Carboxylic Acid) Fischer-Speier\nEsterification Fischer-Speier Esterification Oxalic Acid (Carboxylic Acid)->Fischer-Speier\nEsterification Isopropyl Alcohol (Alcohol) Isopropyl Alcohol (Alcohol) Isopropyl Alcohol (Alcohol)->Fischer-Speier\nEsterification Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH)->Fischer-Speier\nEsterification Heat (Reflux) Heat (Reflux) Heat (Reflux)->Fischer-Speier\nEsterification This compound (Ester) This compound (Ester) Fischer-Speier\nEsterification->this compound (Ester) Water Water Fischer-Speier\nEsterification->Water Removal of Water\n(Drives Equilibrium) Removal of Water (Drives Equilibrium) Water->Removal of Water\n(Drives Equilibrium) Le Chatelier's Principle Le Chatelier's Principle Le Chatelier's Principle->Fischer-Speier\nEsterification Favors Forward Reaction Removal of Water\n(Drives Equilibrium)->Le Chatelier's Principle

References

Navigating the Solubility Landscape of Diisopropyl Oxalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264), a diester of oxalic acid, serves as a versatile intermediate and reagent in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the known solubility characteristics of diisopropyl oxalate, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a visual workflow to guide researchers in this endeavor. While publicly available quantitative solubility data is scarce, this guide equips professionals with the necessary information and methodologies to determine these crucial parameters in-house.

Data Presentation: Qualitative Solubility of this compound and its Analogue

Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, general chemical principles and data from analogous compounds, such as diethyl oxalate, provide valuable qualitative insights. This compound is widely described as being soluble in common organic solvents. The following table summarizes the qualitative solubility and miscibility of this compound and the closely related diethyl oxalate. Miscibility indicates that the two liquids can be mixed in all proportions to form a single homogeneous phase.

Organic SolventThis compound (Qualitative)Diethyl Oxalate (Qualitative)
EthanolSolubleMiscible[1][2][3]
AcetoneSolubleMiscible[1][3][4]
Diethyl EtherSolubleMiscible[1][2][4]
Ethyl AcetateSolubleMiscible[1][2][3]
IsopropanolSolubleMiscible
MethanolSolubleMiscible

Note: The solubility of this compound is inferred from general statements in chemical literature and its structural similarity to diethyl oxalate. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.[5][6][7] This method is considered a gold standard for generating reliable thermodynamic solubility data.[5][6]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of the Solvent System:

    • Ensure the selected organic solvent is of high purity to avoid interferences.

    • If required, the solvent can be degassed to prevent the formation of bubbles during the experiment.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. The presence of a distinct, separate phase of this compound after equilibration is crucial to ensure saturation.

    • Carefully add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, though the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved this compound no longer changes over time.[5]

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant (the clear, saturated solvent phase) using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microdroplets of this compound.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted samples using a pre-calibrated GC or HPLC method.

    • The analytical method should be validated for linearity, accuracy, and precision for the quantification of this compound in the chosen solvent.

    • A calibration curve should be generated using standard solutions of this compound of known concentrations.

  • Data Calculation:

    • From the analytical results, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units of grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess this compound to vial B Add known volume/mass of Organic Solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation (24-72h) C->D E Allow phases to separate D->E F Withdraw supernatant E->F G Filter sample F->G H Dilute sample G->H I Analyze via GC/HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility J->K

Caption: Experimental workflow for solubility determination.

G Solubility Solubility Determination Factors Influencing Factors Solubility->Factors Methodology Experimental Methodology Solubility->Methodology Temp Temp Factors->Temp Temperature Solvent Solvent Factors->Solvent Solvent Choice Purity Purity Factors->Purity Purity of Components Outcome Quantitative Solubility Data Methodology->Outcome ShakeFlask ShakeFlask Methodology->ShakeFlask Shake-Flask Method Equilibration Equilibration ShakeFlask->Equilibration Equilibration Analysis Analysis ShakeFlask->Analysis Analysis (GC/HPLC)

Caption: Logical relationships in solubility studies.

References

Diisopropyl Oxalate: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of diisopropyl oxalate (B1200264). It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and a visual representation of the general experimental workflow. This document is intended to serve as a valuable resource for laboratory and research professionals.

Core Physicochemical Data

Diisopropyl oxalate, also known as ethanedioic acid, bis(1-methylethyl) ester, is an organic compound with the chemical formula C8H14O4. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in organic synthesis and various research contexts.

Quantitative Data Summary

The table below summarizes the reported melting and boiling points for this compound. It is important to note that slight variations in these values can occur due to experimental conditions and sample purity.

Physical PropertyValueConditions
Melting Point -30 °CNot Specified
Boiling Point 190 - 191 °C(estimate)
199.6 °Cat 760 mmHg[1][2][3]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the determination of melting and boiling points. These methods are widely accepted and utilized for the physical characterization of chemical compounds.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for its determination.[1][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (optional, for pulverizing the sample)

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube.[5] Pack the sample into the sealed end of the tube by tapping it gently on a hard surface. The packed sample height should be 2-3 mm.[5]

  • Apparatus Setup (Thiele Tube):

    • Fill the Thiele tube with a suitable heating oil (e.g., mineral oil) to a level just above the side-arm junction.[6]

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.

    • Immerse the thermometer and attached capillary tube into the oil bath of the Thiele tube.[6][7]

  • Apparatus Setup (Mel-Temp):

    • Insert the capillary tube into the heating block of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.

    • For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the entire sample has completely liquefied (the end of melting). The recorded range is the melting point of the sample.[8]

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The capillary method provides a micro-scale approach to determine the boiling point, which is particularly useful when only small quantities of the substance are available.[9][10][11]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or Mel-Temp with a boiling point accessory)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[12]

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

    • Suspend the assembly in a heating bath (like a Thiele tube filled with mineral oil) or place it in a suitable boiling point apparatus.[13]

  • Heating and Observation:

    • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[12]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[12] Record this temperature.

Logical Workflow Diagram

The following diagram illustrates the generalized experimental workflow for the determination of the melting and boiling points of a chemical substance like this compound.

G cluster_0 Start: Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 End: Data Analysis start Obtain Dry, Pure Sample mp_prep Pack Sample into Capillary Tube start->mp_prep bp_prep Place Liquid and Inverted Capillary in Test Tube start->bp_prep mp_heat Heat Slowly in Apparatus mp_prep->mp_heat mp_observe Observe Phase Transition (Solid to Liquid) mp_heat->mp_observe mp_record Record Melting Temperature Range mp_observe->mp_record end Compare with Literature Values mp_record->end bp_heat Heat Until Vigorous Bubbling bp_prep->bp_heat bp_cool Cool and Observe Liquid Entry into Capillary bp_heat->bp_cool bp_record Record Boiling Temperature bp_cool->bp_record bp_record->end

Caption: Workflow for Melting and Boiling Point Determination.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for diisopropyl oxalate (B1200264). Diisopropyl oxalate, an organic compound with applications in synthesis, is detailed here through its physical and thermochemical properties. This document compiles available data from various sources, outlines a detailed experimental protocol for its synthesis, and describes the general methodologies for determining its key thermochemical parameters. Due to a lack of experimentally determined values for certain properties, this guide also presents calculated data and general experimental frameworks.

Introduction

This compound (C8H14O4) is a dialkyl ester of oxalic acid. A comprehensive understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction engineering in its various applications. This guide aims to consolidate the known data for this compound and provide detailed experimental context.

Physicochemical Properties

A collection of key physical and chemical properties for this compound is presented in Table 1. This data has been aggregated from multiple chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Molecular FormulaC8H14O4[1][2]
Molecular Weight174.19 g/mol [1][2]
CAS Registry Number615-81-6[1][2]
IUPAC Namedipropan-2-yl oxalate[3]
Boiling Point199.6°C at 760 mmHg[4]
Density1.034g/cm³[4]
Refractive Index1.419[3]
Flash Point75.3°C[4]
Melting Point-30°C[5]

Thermochemical Data

The available thermochemical data for this compound is summarized in Table 2. It is important to note that much of the available data is calculated rather than experimentally determined.

Table 2: Thermochemical Data for this compound

PropertyValueUnitMethodSource
Enthalpy of Vaporization (ΔvapH)57.8kJ/molExperimental (at 433 K)[2]
57.6kJ/molExperimental (at 331 K)[2]
Enthalpy of Formation (gas, ΔfH°gas)-708.61kJ/molCalculated (Joback Method)[6]
Enthalpy of Fusion (ΔfusH°)15.00kJ/molCalculated (Joback Method)[6]
Standard Gibbs Free Energy of Formation (ΔfG°)-456.24kJ/molCalculated (Joback Method)[6]
Ideal Gas Heat Capacity (Cp,gas)Data not availableJ/mol·K
Standard Molar Entropy (S°)Data not availableJ/mol·K
Standard Enthalpy of Formation (condensed, ΔfH°)Data not availablekJ/mol
Standard Enthalpy of Combustion (ΔcH°)Data not availablekJ/mol

Note: The lack of experimentally determined values for key thermochemical properties such as the standard enthalpy of formation (condensed phase), standard molar entropy, and heat capacity is a significant data gap.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from oxalic acid and isopropyl alcohol has been reported.[7]

Procedure:

  • Reaction Setup: In a 5 L laboratory reactor equipped with a stirrer, 1 kg (11.1 mol) of oxalic acid is added to 1700 mL of isopropyl alcohol. The mixture is stirred until a clear solution is formed.

  • Catalyst Addition: A solution of 47.67 g (2.5 mol) of p-toluenesulfonic acid monohydrate in 200 mL of toluene (B28343) is slowly added to the reactor.

  • Reaction: The reaction mixture is heated to reflux and stirred for 24 hours. A Dean-Stark trap is used to continuously remove the water generated during the esterification, driving the reaction to completion.

  • Work-up: The reaction mixture is cooled and then neutralized with 500 mL of saturated aqueous NaHCO3 solution. The mixture is partitioned with 400 mL of toluene (2x) and 1 L of water (2x).

  • Purification: The combined organic phases are dried with 1 L of saturated aqueous NaCl solution. The organic phase is separated, and the solvent is removed under vacuum. The crude product is then purified by distillation under high vacuum to yield this compound as a colorless oil. The reported yield is 90%.[7]

G Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification oxalic_acid Oxalic Acid reflux Reflux for 24h with water removal (Dean-Stark) oxalic_acid->reflux isopropanol Isopropyl Alcohol isopropanol->reflux p_toluenesulfonic_acid p-Toluenesulfonic Acid p_toluenesulfonic_acid->reflux neutralization Neutralization with NaHCO3 reflux->neutralization extraction Extraction with Toluene and Water neutralization->extraction drying Drying with NaCl solution extraction->drying solvent_removal Solvent Removal (Vacuum) drying->solvent_removal distillation High Vacuum Distillation solvent_removal->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Determination of Thermochemical Data: General Methodologies

While specific experimental data for this compound is lacking, the following are the standard methodologies that would be employed to determine its key thermochemical properties.

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure Outline:

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a combustion bomb. A known amount of a combustion aid (like benzoic acid) may be used.

  • Bomb Assembly: The bomb is sealed and pressurized with a high pressure of pure oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.

  • Calorimetry: The bomb is placed in a calorimeter, which is a container of a known mass of water with a precise thermometer. The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released in the combustion reaction.

  • Analysis of Products: The contents of the bomb are analyzed for incomplete combustion products (e.g., CO) and for the formation of nitric acid from any residual nitrogen in the bomb.

  • Calculation: The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and any auxiliary substances, and for the formation of nitric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

The heat capacity of liquid this compound as a function of temperature can be determined using a differential scanning calorimeter.

Experimental Procedure Outline:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow to the sample and reference pans required to maintain them at the same temperature.

  • Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is recorded with empty pans. A calibration run with a standard material of known heat capacity (e.g., sapphire) is also performed.

  • Calculation: The heat capacity of the this compound sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of the sapphire standard, taking into account the sample mass and heating rate.

Conclusion

This technical guide has summarized the currently available thermochemical and physical data for this compound. While some experimental data, such as the enthalpy of vaporization, is available, there is a notable absence of experimentally determined values for key thermochemical parameters like the standard enthalpy of formation and heat capacity. The provided calculated values can serve as estimates, but for high-precision applications, experimental determination using the standard methodologies of combustion calorimetry and differential scanning calorimetry, as outlined in this guide, is recommended. The detailed synthesis protocol provides a clear pathway for obtaining the compound for further study.

References

Diisopropyl oxalate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of Diisopropyl Oxalate (B1200264)

This guide provides a comprehensive overview of the material safety data for diisopropyl oxalate (CAS No. 615-81-6), targeted at researchers, scientists, and professionals in drug development. It consolidates critical safety information, including physicochemical properties, hazard classifications, handling procedures, and toxicological data. The guide also details standardized experimental protocols for safety assessment and visualizes key processes and pathways to ensure clarity and accessibility.

Chemical Identification and Properties

This compound is the diester of isopropanol (B130326) and oxalic acid. It is essential to be aware of its specific identifiers and physical characteristics to ensure safe handling and use in a laboratory or industrial setting.

Table 1: Chemical Identification

Identifier Value
Chemical Name This compound
Synonyms dipropan-2-yl oxalate, Ethanedioic acid, bis(1-methylethyl) ester, Oxalic acid diisopropyl ester[1][2]
CAS Number 615-81-6[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [3]

| InChI Key | ITHNIFCFNUZYLQ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical State Colorless, odorless liquid [1]
Melting Point -30 °C [1][4]
Boiling Point 190 - 199.6 °C [1][2]
Flash Point 75.3 °C [1]
Density 1.002 - 1.034 g/cm³ [1][2]
Vapor Pressure 0.339 mmHg at 25°C [1]
Solubility Insoluble in water; soluble in organic solvents [1]

| Refractive Index | 1.410 - 1.419 |[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a combustible liquid and poses risks of skin, eye, and respiratory irritation.[3][5]

Table 3: GHS Hazard Classification

Classification Code Hazard Statement
Flammable Liquids, Category 4 H227 Combustible liquid[3]
Skin Irritation, Category 2 H315 Causes skin irritation[3]
Serious Eye Irritation, Category 2A H319 Causes serious eye irritation[3]

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335 | May cause respiratory irritation[3] |

Pictograms:

alt text

Signal Word: Warning [5]

Precautionary Statements (Selected):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

  • P261: Avoid breathing mist, vapors, or spray.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Toxicology and Mechanism of Action

While specific quantitative toxicological data for this compound is limited, the toxicity of oxalate esters is well-understood to be primarily driven by their metabolic breakdown products.

Upon absorption, this compound is expected to be rapidly hydrolyzed by esterase enzymes into isopropyl alcohol and the oxalate anion.[7] The primary moiety responsible for systemic toxicity is the oxalate anion.[7] Oxalic acid and its soluble salts are corrosive and can cause acute hypocalcemia by chelating calcium ions in the blood to form insoluble calcium oxalate.[8][9] These calcium oxalate crystals can precipitate in various tissues, most notably the kidneys, leading to significant organ damage and acute kidney failure.[8][10]

Toxicity_Pathway cluster_absorption Absorption & Metabolism cluster_toxicity Mechanism of Toxicity DIO This compound Metabolites Metabolism (Esterases) DIO->Metabolites Isopropanol Isopropyl Alcohol Metabolites->Isopropanol Oxalate Oxalate Anion Metabolites->Oxalate Chelation Chelation Oxalate->Chelation Calcium Systemic Ca²⁺ Ions Calcium->Chelation Hypocalcemia Acute Hypocalcemia Chelation->Hypocalcemia Crystals Calcium Oxalate Crystals Chelation->Crystals Damage Kidney & Organ Damage Crystals->Damage

Caption: Metabolic pathway and mechanism of toxicity for this compound.

Safe Handling, Storage, and First Aid

Proper handling and storage procedures are critical to minimize exposure risks. In the event of an exposure, immediate and appropriate first aid is essential.

Table 4: Exposure Controls and Personal Protection

Control Parameter Recommendation
Engineering Controls Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation.[5][11]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible.[12]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing.[5]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11] Recommended storage temperature is 2-8°C. |

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. Skin->WashSkin RinseEyes Rinse cautiously with water for at least 15 min. Remove contact lenses if possible. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth End Seek Immediate Medical Attention FreshAir->End WashSkin->End RinseEyes->End RinseMouth->End

Caption: First aid workflow for this compound exposure.

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies relevant to its classification.

Experimental Protocol 1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.[5]

  • Test System: Typically, a single albino rabbit is used for the initial test.[13]

  • Methodology:

    • Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.

    • Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (~6 cm²) of skin and covered with a gauze patch under a semi-occlusive dressing.[2]

    • Exposure: The exposure duration is typically 4 hours. A sequential approach may be used, with patch removals at 3 minutes, 1 hour, and 4 hours to check for severe reactions and minimize animal distress.[2]

    • Observation: After patch removal, the skin is cleaned. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, 24, 48, and 72 hours post-exposure.[2]

    • Scoring: Skin reactions are scored on a scale (e.g., 0 for no effect to 4 for severe erythema/edema). The substance is classified based on the severity and reversibility of the observed effects. If effects persist, observation can be extended up to 14 days.[2]

Experimental Protocol 2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To assess the potential of a substance to cause damage to the eye upon a single application.[3]

  • Test System: Albino rabbits are the preferred species. An initial test is performed on one animal.[14]

  • Methodology:

    • Pre-Test Analysis: A weight-of-the-evidence analysis is performed first, including data from skin irritation tests (OECD 404). If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is done.[1]

    • Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[14]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[15] Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis).

    • Confirmation: If a corrosive or severe irritant effect is not observed in the first animal, the response is confirmed using up to two additional animals.[15]

    • Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions. The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[1]

Hazard_Assessment_Workflow Start New Chemical Substance (e.g., this compound) Data Weight-of-Evidence Review (Existing Data, pH, SAR) Start->Data SkinTest In Vitro / In Vivo Skin Irritation/Corrosion Test (OECD 439 / 404) Data->SkinTest SkinResult Corrosive or Severe Irritant? SkinTest->SkinResult EyeTest In Vitro / In Vivo Eye Irritation/Corrosion Test (e.g., BCOP / OECD 405) SkinResult->EyeTest No ClassifyCorrosive Classify as Skin & Eye Corrosive (GHS Cat 1) STOP SkinResult->ClassifyCorrosive Yes EyeResult Irritant or Corrosive? EyeTest->EyeResult ClassifyIrritant Classify as Eye Irritant (GHS Cat 2A/2B) EyeResult->ClassifyIrritant Yes ClassifyNonIrritant Classify as Not Irritating EyeResult->ClassifyNonIrritant No

Caption: Logical workflow for skin and eye hazard assessment.

Accidental Release and Disposal

In case of a spill or leak, the following procedures should be followed:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin or eyes. Wear appropriate personal protective equipment.[5]

  • Containment: Prevent further leakage if safe to do so. Do not let the chemical enter drains.[5]

  • Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Use spark-proof tools.[5]

  • Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[5]

This guide is intended for informational purposes and should not replace a formal risk assessment or the consultation of a complete, up-to-date Safety Data Sheet (SDS) from the manufacturer. Always adhere to good laboratory practices and institutional safety guidelines when handling any chemical substance.

References

GHS hazard classification of Diisopropyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the GHS Hazard Classification of Diisopropyl Oxalate (B1200264)

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for Diisopropyl oxalate. It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document outlines the specific hazard classes, associated signal words, pictograms, and precautionary statements, supported by available physical, chemical, and toxicological data.

GHS Hazard Classification

This compound is classified into multiple hazard categories under the GHS framework. The primary hazards are related to its flammability, skin and eye irritation, and potential for respiratory irritation.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategory
Flammable Liquids4
Skin Irritation2
Serious Eye Irritation2A
Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation)3

GHS Label Elements

The GHS label for this compound includes a signal word, hazard pictograms, and specific hazard and precautionary statements.

  • Signal Word: Warning [1][2]

  • Pictogram:

    • alt text

  • Hazard Statements (H-phrases):

    • H227: Combustible liquid.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements (P-phrases):

    Table 2: Precautionary Statements for this compound

    TypeCodeStatement
    Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
    P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
    P264Wash hands thoroughly after handling.[1]
    P271Use only outdoors or in a well-ventilated area.[1]
    P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
    Response P302 + P352IF ON SKIN: Wash with plenty of water.[1]
    P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
    P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
    P319Get medical help if you feel unwell.[1]
    P321Specific treatment (see supplemental first aid instruction on this label).[1]
    P332 + P317If skin irritation occurs: Get medical help.[1]
    P362 + P364Take off contaminated clothing and wash it before reuse.[1]
    Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
    P405Store locked up.[1]
    Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of this compound is provided below. Detailed toxicological data from experimental studies are limited.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₄[2][3][4]
Molecular Weight 174.19 g/mol [2]
CAS Number 615-81-6[2][3][4]
Appearance Colorless to pale yellow clear liquid[5]
Melting Point -30 °C[3]
Boiling Point 191.0 °C at 760 mmHg[5]
Flash Point 75.3 °C (167.0 °F) - closed cup[3][5]
Density 1.002 g/cm³[3]
Vapor Pressure 0.339 mmHg at 25 °C[3]
Water Solubility 5128 mg/L at 25 °C (estimated)[5]
Log P (o/w) 1.412 (estimated)[5]

Toxicological Data: There is a lack of comprehensive, publicly available quantitative toxicological data for this compound. Safety data sheets indicate that no data is available for toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms.[1] The toxicological properties have not been thoroughly investigated.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the GHS hazard classifications for this compound are not available in the public domain through the conducted searches. The classifications are typically derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical manufacturers and importers. These studies would likely follow standardized OECD guidelines for testing chemical hazards.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of this compound based on its identified hazards.

GHS_Classification_Diisopropyl_Oxalate cluster_hazards Hazard Identification cluster_label GHS Label Elements cluster_h_statements Hazard Statements substance This compound H227 Flammable Liquid (Category 4) substance->H227 H315 Skin Irritation (Category 2) substance->H315 H319 Eye Irritation (Category 2A) substance->H319 H335 STOT SE (Category 3) substance->H335 signal_word Signal Word: Warning H227->signal_word H315->signal_word pictogram Pictogram: Exclamation Mark H315->pictogram H319->signal_word H319->pictogram H335->signal_word H335->pictogram h_statements H227: Combustible liquid H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation signal_word->h_statements pictogram->h_statements

Caption: GHS hazard classification workflow for this compound.

References

Diisopropyl Oxalate: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264) (CAS No. 615-81-6), with the systematic IUPAC name dipropan-2-yl oxalate, is a dialkyl ester of oxalic acid. While it may not be as commonly known as its simpler counterparts like dimethyl or diethyl oxalate, diisopropyl oxalate and its derivatives serve as important intermediates and building blocks in various fields of organic synthesis, including the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its physicochemical properties, historical and modern synthesis methodologies, and key applications.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a useful reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][2]
Melting Point -30 °C[3]
Boiling Point 190-191 °C (at 760 mmHg)[3]
Density ~1.00 g/mL[3]
Refractive Index ~1.413
Flash Point 75.3 °C[3]
Vapor Pressure 0.339 mmHg at 25°C[3]

The Historical Context of Oxalate Ester Synthesis: A Prelude to this compound

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its discovery can be situated within the broader historical development of organic chemistry in the latter half of the 19th century, a period marked by significant advancements in the synthesis and understanding of organic compounds.

The parent compound, oxalic acid, has been known for centuries, first isolated from wood sorrel (Oxalis acetosella) in the 18th century. The late 19th century saw a surge in the systematic study of organic reactions, including esterification. Early methods for the preparation of dialkyl oxalates primarily involved the direct esterification of oxalic acid with an alcohol, often in the presence of a strong acid catalyst such as sulfuric acid. These early procedures were often inefficient, plagued by low yields and the formation of byproducts due to the challenges of removing water from the reaction mixture to drive the equilibrium towards the ester product.

The development of more sophisticated techniques in the early 20th century, such as azeotropic distillation to remove water, significantly improved the yields and purity of oxalate esters. This laid the groundwork for the efficient synthesis of a wide range of dialkyl oxalates, including this compound.

Modern Synthesis of this compound

Contemporary methods for the synthesis of this compound are highly efficient and well-established. The most common laboratory and industrial-scale preparation involves the acid-catalyzed esterification of oxalic acid with isopropanol.

Experimental Protocol: Acid-Catalyzed Esterification of Oxalic Acid with Isopropanol

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • Isopropyl alcohol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine oxalic acid and an excess of isopropyl alcohol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate and toluene. Toluene serves as an azeotroping agent to facilitate the removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent and excess isopropyl alcohol.

  • Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Oxalic Acid + Isopropyl Alcohol + p-Toluenesulfonic Acid + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Heat Workup Neutralization & Extraction Reaction->Workup Cooling Drying Drying with Na2SO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Filtration & Evaporation Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its two ester functionalities can undergo various transformations, making it a valuable building block for more complex molecules. Key applications include its use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] The bulky isopropyl groups can influence the stereochemical outcome of reactions at adjacent centers and can be readily hydrolyzed under basic or acidic conditions when required.

Conclusion

While the specific moment of the discovery of this compound is not clearly delineated in the historical chemical literature, its emergence can be understood as a natural progression of the systematic exploration of organic reactions in the late 19th and early 20th centuries. The development of efficient esterification methods paved the way for the synthesis of a vast array of esters, including those from branched-chain alcohols like isopropanol. Today, this compound is a readily accessible and valuable reagent, with its synthesis rooted in the foundational principles of organic chemistry and its applications extending to the frontiers of modern drug discovery and materials science.

References

Diisopropyl oxalate upstream and downstream products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Upstream and Downstream Products of Diisopropyl Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis (upstream) and applications (downstream) of diisopropyl oxalate. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical information, including experimental protocols and pathway visualizations.

Introduction to this compound

This compound (CAS No. 615-81-6) is the diester of isopropanol (B130326) and oxalic acid. It is a colorless liquid at room temperature and serves as a versatile intermediate in organic synthesis. Its applications span the pharmaceutical, agrochemical, and materials science sectors, where it is utilized as a key building block for more complex molecules and as a functional additive in formulations.[1]

Upstream Products: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of oxalic acid or the oxidative carbonylation of isopropanol.

Synthesis Methods

The primary methods for the industrial and laboratory synthesis of this compound are summarized in the table below.

Method Reactants Catalyst/Reagent Key Conditions Yield Reference
Fischer EsterificationOxalic acid, Isopropyl alcoholp-Toluenesulfonic acidReflux with Dean-Stark trap, 24 h90%[2]
Oxidative CarbonylationIsopropyl alcohol, Carbon monoxidePalladium(II) chloride, Copper(II) acetate, Triphenylphosphine55 °C, 1800 psi CO, 95 minNot specified[3]
From N,N'-diacetyloxamideN,N'-diacetyloxamide, Isopropyl alcoholSodium methoxideReflux, 3 h95%[4]
Experimental Protocols for Synthesis

This method is a common and high-yielding laboratory-scale synthesis of this compound.[2]

Materials:

  • Oxalic acid (1 kg, 11.1 mol)

  • Isopropyl alcohol (1700 mL)

  • p-Toluenesulfonic acid monohydrate (47.67 g, 0.25 mol)

  • Toluene (B28343) (200 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 mL)

  • Saturated aqueous sodium chloride (NaCl) solution (1 L)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a 5 L laboratory reactor equipped with a stirrer, add oxalic acid to isopropyl alcohol and stir until a clear solution is formed.

  • Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reactor.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Partition the mixture with toluene (2 x 400 mL) and water (2 x 1 L).

  • Combine the organic phases and dry with saturated aqueous NaCl solution.

  • Separate the organic phase and remove the solvent under vacuum.

  • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil.

Expected Yield: 1740 g (90%)[2]

G Experimental Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Oxalic Acid in Isopropyl Alcohol C Combine Reactants A->C B Prepare p-TSA in Toluene B->C D Reflux with Dean-Stark Trap (24h) C->D Heat E Cool to RT D->E F Neutralize with NaHCO3 E->F G Liquid-Liquid Extraction (Toluene/Water) F->G H Dry Organic Phase (NaCl, Na2SO4) G->H I Solvent Removal (Vacuum) H->I J High Vacuum Distillation I->J K This compound (Colorless Oil) J->K

Caption: Workflow for this compound Synthesis.

Downstream Products and Applications

This compound is a versatile intermediate used in the synthesis of a variety of downstream products and as a functional component in material formulations.

Overview of Downstream Products
Product/Application Description/Use Reference
Monoisopropyl oxalateIntermediate for pharmaceuticals and fine chemicals.[5]
Quinoxaline-2,3-dioneA heterocyclic compound used as a scaffold in medicinal chemistry.[1]
Isopropyl 2,4-dioxovalerateA beta-keto ester, useful in organic synthesis.[1]
Dimethyl oxalateCan be formed via transesterification.[1]
N,N′-dimethoxy-N,N′-dimethyl oxamide (B166460)Intermediate for pharmaceuticals and agrochemicals.[6]
Plasticizer/Coupling AgentUsed in adhesives and coatings to improve flexibility and bonding.[1]
Pharmaceutical IntermediatesStarting material for various active pharmaceutical ingredients.[1]
Agrochemical IntermediatesPrecursor for the synthesis of pesticides and herbicides.[1]
Experimental Protocols for Downstream Synthesis

This protocol describes the selective monohydrolysis of this compound.[5]

Materials:

  • This compound (174 g, 1 mol)

  • Tetrahydrofuran (THF, 20-40 mL)

  • Chilled water (3-4 °C, 500 mL)

  • Chilled 2.5 M aqueous sodium hydroxide (B78521) (NaOH) solution (320-480 mL, 0.8-1.2 equiv)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 2 L flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve this compound in THF.

  • Add chilled water to the mixture.

  • When the temperature of the reaction mixture reaches 0-4 °C, add the chilled NaOH solution dropwise.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, acidify the reaction mixture to pH 1 with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify by fractional distillation under reduced pressure.

Materials:

General Procedure:

  • Dissolve o-phenylenediamine in diethyl oxalate.

  • Heat the mixture under reduced pressure (e.g., in a rotary evaporator) to facilitate the reaction and remove the ethanol (B145695) byproduct.

  • The solid product that forms is then purified, typically by recrystallization.

The synthesis of the corresponding ethyl ester, ethyl 2,4-dioxovalerate, proceeds via a Claisen condensation of diethyl oxalate and acetone (B3395972).[7] A similar pathway can be envisioned for the isopropyl ester using this compound.

General Procedure (Analogous):

  • A solution of this compound and acetone is added to a solution of a strong base, such as sodium isopropoxide in isopropanol, at low temperatures.

  • After the reaction is complete, the mixture is neutralized with acid.

  • The product is then extracted with an organic solvent and purified.

Upstream and Downstream Product Relationship

The following diagram illustrates the central role of this compound in connecting its upstream raw materials to its various downstream applications and products.

G This compound: Upstream and Downstream Products cluster_upstream Upstream Raw Materials cluster_downstream Downstream Products & Applications A Oxalic Acid E This compound A->E B Isopropyl Alcohol B->E C Carbon Monoxide C->E D N,N'-diacetyloxamide D->E F Monoisopropyl Oxalate E->F Monohydrolysis G Quinoxaline-2,3-dione E->G Condensation H Isopropyl 2,4-dioxovalerate E->H Claisen Condensation I Other Oxalates (e.g., Dimethyl Oxalate) E->I Transesterification J N,N′-dialkoxy-N,N′-dialkyl oxamides E->J Amination K Plasticizers & Coupling Agents (Adhesives & Coatings) E->K Formulation L Pharmaceutical Intermediates E->L Further Synthesis M Agrochemical Intermediates E->M Further Synthesis

Caption: Upstream and Downstream of this compound.

Conclusion

This compound is a key chemical intermediate with well-established synthetic routes from readily available starting materials. Its reactivity makes it a valuable precursor for a wide range of downstream products with applications in pharmaceuticals, agrochemicals, and material science. The experimental protocols provided in this guide offer a starting point for the laboratory synthesis and further investigation of this versatile compound. Further research into developing more direct and efficient synthetic pathways to its various downstream derivatives will continue to enhance its utility in chemical and materials research.

References

Methodological & Application

Application Note: Synthesis of Diisopropyl Oxalate from Oxalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropyl oxalate (B1200264) is a dialkyl ester of oxalic acid with applications as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a colorless liquid, insoluble in water but soluble in organic solvents.[1] This application note provides a detailed protocol for the synthesis of diisopropyl oxalate via the direct esterification of oxalic acid with isopropyl alcohol, a common and efficient method.

Reaction Scheme:

HOOC-COOH + 2 (CH₃)₂CHOH → (CH₃)₂CHOC(O)C(O)OCH(CH₃)₂ + 2 H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from oxalic acid and isopropyl alcohol using a p-toluenesulfonic acid catalyst.[2]

ParameterValueReference
Starting Material 1Oxalic Acid[2]
Starting Material 2Isopropyl Alcohol[2]
Catalystp-Toluenesulfonic acid monohydrate[2]
SolventToluene (B28343)[2]
Reaction Time24 hours[2]
Reaction ConditionReflux with azeotropic water removal[2]
Yield90%[2]
Final ProductThis compound (colorless oil)[2]

Experimental Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup: Mix Oxalic Acid, Isopropyl Alcohol, p-Toluenesulfonic Acid, and Toluene B 2. Esterification: Reflux for 24h with Dean-Stark trap to remove water A->B C 3. Work-up: Cool, neutralize with satd. aq. NaHCO3 B->C D 4. Extraction: Partition between Toluene and Water C->D E 5. Drying: Wash organic phase with satd. aq. NaCl and separate D->E F 6. Solvent Removal: Remove solvent under vacuum E->F G 7. Purification: Purify by distillation under high vacuum F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the Fischer-Speier esterification method, employing an acid catalyst and azeotropic removal of water to drive the reaction to completion.[2]

Materials and Equipment:

  • Oxalic acid

  • Isopropyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • 5 L laboratory reactor (or appropriately sized round-bottom flask)

  • Stirrer

  • Heating mantle

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • High vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • In a 5 L laboratory reactor, add oxalic acid (1 kg, 11.1 mol) to isopropyl alcohol (1700 mL) under stirring until a clear solution is formed.[2]

    • Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reaction mixture.[2]

  • Esterification:

    • Heat the reaction mixture to reflux and stir for 24 hours.[2]

    • Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.[2]

  • Work-up:

    • After 24 hours, cool the reaction mixture to room temperature.[2]

    • Neutralize the mixture by adding 500 mL of saturated aqueous NaHCO₃ solution.[2]

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel and partition it with 400 mL of toluene (2x) and 1 L of water (2x).[2]

    • Combine the organic phases and wash them with 1 L of saturated aqueous NaCl solution to remove residual water.[2]

    • Separate the organic phase.[2]

  • Solvent Removal:

    • Remove the solvent (toluene and excess isopropyl alcohol) from the organic phase under vacuum using a rotary evaporator.[2]

  • Purification:

    • Purify the crude product by distillation under high vacuum with heating to obtain this compound as a colorless oil (1740 g, 90% yield).[2]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.13 (hept, J = 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 157.96, 71.44, 21.63.[2]

Alternative Synthesis Method

An alternative approach involves refluxing anhydrous oxalic acid with 99% isopropyl alcohol and a small amount of sulfuric acid, followed by slow distillation of the water azeotrope.[3] The work-up for this method includes washing the resulting ester with water and a bicarbonate solution, followed by drying with a desiccant like fused calcium chloride.[3]

References

Diisopropyl Oxalate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Diisopropyl oxalate (B1200264) is a valuable and versatile reagent in organic synthesis, serving as a key building block in the formation of a variety of important molecular scaffolds. Its utility stems from the electrophilic nature of its carbonyl carbons and its inability to self-condense via enolate formation, making it an ideal partner for a range of condensation reactions. This document provides detailed application notes and experimental protocols for the use of diisopropyl oxalate in several key synthetic transformations, including its own synthesis, its conversion to monoisopropyl oxalate, and its application in the synthesis of heterocyclic compounds and in carbon-carbon bond-forming reactions.

Synthesis of this compound

This compound can be efficiently synthesized from inexpensive starting materials, oxalic acid and isopropyl alcohol, via Fischer esterification.

Table 1: Synthesis of this compound

ReactantsReagents/ConditionsReaction TimeYieldReference
Oxalic acid, Isopropyl alcoholp-toluenesulfonic acid monohydrate, toluene (B28343), reflux with Dean-Stark trap24 h90%[1]
Experimental Protocol: Synthesis of this compound[1]
  • To a 5 L laboratory reactor equipped with a mechanical stirrer, add oxalic acid (1 kg, 11.1 mol) and isopropyl alcohol (1700 mL).

  • Stir the mixture until a clear solution is formed.

  • Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reactor.

  • Heat the reaction mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 500 mL of saturated aqueous NaHCO₃ solution.

  • Partition the mixture between 400 mL of toluene (2x) and 1 L of water (2x).

  • Combine the organic phases and dry with 1 L of saturated aqueous NaCl solution.

  • Separate the organic phase and remove the solvent under reduced pressure.

  • Purify the crude product by distillation under high vacuum to yield this compound as a colorless oil (1740 g, 90%).

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup cluster_purification Purification Oxalic Acid Oxalic Acid Reaction Mixture Reaction Mixture Oxalic Acid->Reaction Mixture Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Reaction Mixture p-TSA p-TSA p-TSA->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture Dean-Stark Dean-Stark Dean-Stark->Reaction Mixture Workup Workup Reaction Mixture->Workup 24h Neutralization Neutralization (NaHCO₃) Workup->Neutralization Extraction Extraction (Toluene/Water) Neutralization->Extraction Drying Drying (NaCl) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification Evaporation->Purification Crude Product Distillation Vacuum Distillation Purification->Distillation This compound This compound Distillation->this compound 90% Yield

Synthesis of this compound Workflow

Monohydrolysis to Monoisopropyl Oxalate

Monoalkyl oxalates are important building blocks in the synthesis of pharmaceuticals and natural products.[2] this compound can be selectively monohydrolyzed to afford monoisopropyl oxalate in high yield.

Table 2: Monohydrolysis of this compound

ReactantReagents/ConditionsReaction TimeYieldReference
This compoundTHF, chilled water, 2.5 M NaOH (aq), 0-4 °C30-40 min83%[2]
Experimental Protocol: Synthesis of Monoisopropyl Oxalate[2]
  • In a 2 L one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve this compound (174 g, 1 mol) in 20-40 mL of THF.

  • Add 500 mL of chilled water (3-4 °C) to the mixture.

  • Once the reaction mixture reaches 0-4 °C, add 320-480 mL of chilled 2.5 M aqueous NaOH (1 mol, 0.8-1.2 equiv) dropwise.

  • Monitor the reaction by thin-layer chromatography (MeOH:CH₂Cl₂ = 1:10) using a bromocresol green staining solution.

  • After 30-40 minutes of stirring, acidify the reaction mixture to pH 0.5-0.7 by the dropwise addition of 2 M HCl.

  • Extract the mixture with ethyl acetate (B1210297) (120-150 mL, 4x).

  • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure (2.5 mmHg) to yield monoisopropyl oxalate as a colorless oil.

G This compound This compound Dissolution Dissolution This compound->Dissolution THF THF THF->Dissolution Chilled Water Chilled Water Addition of Water Addition of Water Chilled Water->Addition of Water NaOH (aq) NaOH (aq) Hydrolysis Hydrolysis NaOH (aq)->Hydrolysis HCl (aq) HCl (aq) Acidification Acidification HCl (aq)->Acidification Dissolution->Addition of Water Addition of Water->Hydrolysis 0-4 °C Hydrolysis->Acidification 30-40 min Extraction (EtOAc) Extraction (EtOAc) Acidification->Extraction (EtOAc) Drying (Na₂SO₄) Drying (Na₂SO₄) Extraction (EtOAc)->Drying (Na₂SO₄) Distillation Distillation Drying (Na₂SO₄)->Distillation Monoisopropyl Oxalate Monoisopropyl Oxalate Distillation->Monoisopropyl Oxalate 83% Yield

Monohydrolysis Workflow

Synthesis of Heterocyclic Compounds: Quinoxaline-2,3-diones

This compound is an excellent reagent for the synthesis of quinoxaline-2,3-diones through condensation with o-phenylenediamines. These heterocyclic scaffolds are present in a wide range of biologically active compounds. While many literature procedures utilize diethyl oxalate, this compound can be used analogously.

Table 3: Synthesis of Quinoxaline-2,3-dione (Analogous to Diethyl Oxalate Procedure)

ReactantsReagents/ConditionsReaction TimeYieldReference
1,2-Phenylenediamine, this compoundHeat at 80 °C under reduced pressure (ca. 20 mbar)OvernightHigh (expected)[3]
Experimental Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione (Adapted from Diethyl Oxalate Procedure)[3]
  • In a round-bottom flask, dissolve 1,2-phenylenediamine (0.27 mol, 29.2 g) in this compound (100 ml).

  • Attach the flask to a rotary evaporator and immerse it in an oil bath preheated to 80 °C.

  • Heat the mixture overnight with stirring under reduced pressure (ca. 20 mbar).

  • A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form.

  • Filter the solid product and wash it several times with diethyl ether.

  • Dry the purified product under vacuum.

G cluster_reactants Reactants cluster_workup Workup 1,2-Phenylenediamine 1,2-Phenylenediamine Reaction Condensation 80 °C, 20 mbar, overnight 1,2-Phenylenediamine->Reaction This compound This compound This compound->Reaction Workup Workup Reaction->Workup Filtration Filtration Workup->Filtration Washing (Et₂O) Washing (Et₂O) Filtration->Washing (Et₂O) Drying Drying Washing (Et₂O)->Drying Quinoxaline-2,3-dione Quinoxaline-2,3-dione Drying->Quinoxaline-2,3-dione

Quinoxaline-2,3-dione Synthesis

Carbon-Carbon Bond Formation: Claisen and Dieckmann Condensations

This compound is an ideal electrophilic partner in mixed (or crossed) Claisen condensations with enolizable esters and ketones. Because it lacks α-hydrogens, it cannot act as the nucleophilic donor, which prevents self-condensation and leads to the formation of a single primary product. This reaction is a powerful tool for the synthesis of β-keto esters and β-diketones.

The intramolecular version of the Claisen condensation, the Dieckmann condensation, is a valuable method for the formation of 5- and 6-membered rings. This compound can be incorporated into a diester substrate which can then undergo cyclization.

General Reaction Scheme for Crossed Claisen Condensation:

  • Donor: Ketone or Ester with α-hydrogens

  • Acceptor: this compound

  • Base: Sodium isopropoxide or other non-nucleophilic bases

  • Product: β-keto ester or β-diketone

Representative Experimental Protocol: Crossed Claisen Condensation (General)
  • Prepare a solution of a suitable base, such as sodium isopropoxide, in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add the enolizable ketone or ester (the donor) to the base solution with stirring.

  • After the formation of the enolate is complete, add this compound (the acceptor) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by chromatography or distillation.

G Enolizable Ketone/Ester Enolizable Ketone/Ester Enolate Formation Enolate Formation Enolizable Ketone/Ester->Enolate Formation Base Base Base->Enolate Formation This compound This compound Claisen Condensation Claisen Condensation This compound->Claisen Condensation Enolate Formation->Claisen Condensation Acidic Workup Acidic Workup Claisen Condensation->Acidic Workup β-Keto Ester / β-Diketone β-Keto Ester / β-Diketone Acidic Workup->β-Keto Ester / β-Diketone

Crossed Claisen Condensation Pathway

Conclusion

This compound is a readily accessible and highly effective reagent for a variety of synthetic transformations. Its application in the synthesis of heterocycles and in the formation of carbon-carbon bonds through Claisen and Dieckmann condensations makes it a valuable tool for researchers in organic synthesis and drug development. The protocols and data presented here provide a solid foundation for the successful application of this compound in the laboratory.

References

Application of Diisopropyl Oxalate in the Synthesis of a Key Intermediate for Favipiravir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of diisopropyl oxalate (B1200264) in the synthesis of a crucial pharmaceutical intermediate, 3-hydroxypyrazine-2-carboxamide (B1682577). This intermediate is a cornerstone in the synthesis of the antiviral medication Favipiravir, an agent effective against a broad spectrum of RNA viruses.

Diisopropyl oxalate serves as a key starting material for the generation of 2-aminomalonamide, which subsequently undergoes a condensation-cyclization reaction with glyoxal (B1671930) to form the target pyrazine (B50134) derivative. The use of this compound offers advantages in terms of its reactivity and physical properties, facilitating controlled reactions and purification steps.

Overview of the Synthetic Pathway

The synthesis of 3-hydroxypyrazine-2-carboxamide from this compound is a multi-step process that begins with the amidation of the oxalate ester to produce 2-aminomalonamide. This intermediate is then reacted with glyoxal under basic conditions to yield the final heterocyclic product.

Synthesis_Pathway DIO This compound AMA 2-Aminomalonamide DIO->AMA Amidation Ammonia (B1221849) Ammonia HPC 3-Hydroxypyrazine-2-carboxamide AMA->HPC Condensation/ Cyclization Glyoxal Glyoxal Favipiravir Favipiravir HPC->Favipiravir Further Synthesis Steps

Caption: Synthetic pathway from this compound to Favipiravir.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of 3-hydroxypyrazine-2-carboxamide starting from this compound.

Synthesis of 2-Aminomalonamide from this compound

This protocol details the amidation of this compound to yield 2-aminomalonamide.

Materials:

  • This compound

  • Anhydrous ammonia

  • Anhydrous ethanol (B145695)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A solution of this compound (1 mole equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Anhydrous ammonia gas is bubbled through the solution with vigorous stirring.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to yield crude 2-aminomalonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 3-Hydroxypyrazine-2-carboxamide

This protocol describes the condensation and cyclization of 2-aminomalonamide with glyoxal to form the target pyrazine intermediate.[1][2]

Materials:

  • 2-Aminomalonamide

  • 40% Aqueous glyoxal solution

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Ice bath

Procedure:

  • 2-Aminomalonamide (1 mole equivalent) is suspended in an aqueous solution of sodium hydroxide in a round-bottom flask, cooled to -10°C in an ice-salt bath.[1]

  • A 40% aqueous solution of glyoxal (1.1 mole equivalents) is added dropwise to the stirred suspension, maintaining the temperature below -5°C.[1]

  • After the addition is complete, the reaction mixture is stirred at -5°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.[1]

  • The reaction is monitored by TLC for the formation of the product.

  • Upon completion, the reaction mixture is cooled to below 5°C and the pH is adjusted to ~2 with hydrochloric acid, leading to the precipitation of the product.[1]

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-hydroxypyrazine-2-carboxamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-hydroxypyrazine-2-carboxamide.

StepReactantsKey Reagents/SolventsReaction Time (approx.)Temperature (°C)Yield (%)
1. Amidation This compound, AmmoniaEthanol4-6 hours0-575-85
2. Condensation/Cyclization 2-Aminomalonamide, GlyoxalNaOH (aq), HCl (aq)4 hours-10 to 2260-70

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified pharmaceutical intermediate.

Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Condensation/Cyclization start1 Start reactants1 This compound Anhydrous Ammonia Ethanol start1->reactants1 reaction1 Reaction at 0-5°C reactants1->reaction1 monitoring1 TLC Monitoring reaction1->monitoring1 workup1 Solvent Evaporation monitoring1->workup1 purification1 Recrystallization workup1->purification1 product1 2-Aminomalonamide purification1->product1 reactants2 2-Aminomalonamide Aqueous Glyoxal NaOH Solution product1->reactants2 Input for Step 2 start2 Start start2->reactants2 reaction2 Reaction at -10°C to RT reactants2->reaction2 monitoring2 TLC Monitoring reaction2->monitoring2 workup2 Acidification (pH 2) monitoring2->workup2 purification2 Filtration and Washing workup2->purification2 product2 3-Hydroxypyrazine-2-carboxamide purification2->product2

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined in this document provide a reproducible and scalable method for the preparation of 3-hydroxypyrazine-2-carboxamide, a critical precursor to the antiviral drug Favipiravir. The presented workflow and data can serve as a practical guide for researchers and professionals in the field of drug development and pharmaceutical synthesis.

References

Application Notes and Protocols for the Use of Diisopropyl Oxalate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl oxalate (B1200264) as a key reagent in the synthesis of agrochemical compounds. This document details the synthesis of diisopropyl oxalate and its application in the preparation of N,N'-dialkoxy-N,N'-dialkyl oxamides, which are valuable intermediates in the development of new agricultural chemicals.[1] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in this field.

Introduction to this compound in Agrochemical Synthesis

This compound is a diester of oxalic acid and isopropanol. It serves as a versatile C2 building block in organic synthesis. In the context of agrochemical production, its primary utility lies in the formation of oxamide (B166460) structures through reaction with amines. Many biologically active molecules, including fungicides, herbicides, and insecticides, contain amide functionalities. The use of this compound offers an alternative to more hazardous reagents like oxalyl chloride for the introduction of the oxamide scaffold.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of oxalic acid with isopropanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known industrial synthesis method.

Materials:

  • Oxalic acid (1 kg, 11.1 mol)

  • Isopropyl alcohol (1700 mL)

  • p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol)

  • Toluene (B28343) (200 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

Equipment:

  • 5 L laboratory reactor with a mechanical stirrer

  • Heating mantle

  • Dean-Stark trap

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • To the 5 L laboratory reactor, add oxalic acid (1 kg) and isopropyl alcohol (1700 mL) under stirring. Continue stirring until a clear solution is formed.

  • Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g) in toluene (200 mL) to the reactor.

  • Heat the reaction mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using the Dean-Stark trap to drive the esterification to completion.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding 500 mL of saturated aqueous NaHCO3 solution.

  • Partition the mixture with 400 mL of toluene (2x) and 1 L of water (2x) in a separatory funnel.

  • Combine the organic phases and wash with 1 L of saturated aqueous NaCl solution.

  • Separate the organic phase and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil.

Quantitative Data:

ParameterValueReference
Yield90%

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Reactants Oxalic Acid + Isopropyl Alcohol + p-toluenesulfonic acid + Toluene Reaction Reflux for 24h with Dean-Stark Trap Reactants->Reaction Workup Neutralization (NaHCO3) Liquid-Liquid Extraction Reaction->Workup Purification Solvent Removal & High-Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Agrochemical Intermediates: N,N'-Dialkoxy-N,N'-dialkyl Oxamides

N,N'-dialkoxy-N,N'-dialkyl oxamides are a class of compounds that serve as important intermediates in the synthesis of various agrochemicals.[1] this compound can be used as a starting material for the efficient synthesis of these oxamides.

Experimental Protocol: Synthesis of N,N'-dimethoxy-N,N'-dimethyl oxamide

This protocol is based on a patented synthetic method.[1]

Materials:

  • This compound (1.49 g, 8.47 mmol)

  • N,O-dimethylhydroxylamine hydrochloride (1.68 g, 16.94 mmol)

  • Ethanol

  • 28% by weight sodium methoxide-methanol solution

  • 2 mol/L Acetic acid

Equipment:

  • 25 mL flask with a magnetic stirrer, thermometer, and dropping funnel

  • Ice bath

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • In the 25 mL flask, charge this compound (1.49 g) and N,O-dimethylhydroxylamine hydrochloride (1.68 g) in ethanol.

  • While maintaining the liquid temperature between 5 to 10 °C using an ice bath, gradually add the sodium methoxide-methanol solution dropwise.

  • React the mixture at the same temperature for 3 hours with continuous stirring.

  • After completion of the reaction, in a separate flask, cool 2 mol/L acetic acid to 5 °C.

  • Gradually add the reaction mixture dropwise to the cooled acetic acid solution while maintaining the temperature between 5 to 15 °C and stirring.

  • Analyze the resulting solution by HPLC to determine the yield of N,N'-dimethoxy-N,N'-dimethyl oxamide.

Quantitative Data:

ReactantProductReaction YieldReference
This compoundN,N'-dimethoxy-N,N'-dimethyl oxamide82.4%[1]

Diagram of Experimental Workflow:

G cluster_oxamide_synthesis Synthesis of N,N'-dimethoxy-N,N'-dimethyl oxamide Reactants This compound + N,O-dimethylhydroxylamine HCl + Ethanol Base_Addition Add Sodium Methoxide Solution (5-10 °C) Reactants->Base_Addition Reaction Stir for 3h at 5-10 °C Base_Addition->Reaction Quenching Add to Acetic Acid Solution (5-15 °C) Reaction->Quenching Analysis HPLC Analysis Quenching->Analysis

Caption: Workflow for N,N'-dimethoxy-N,N'-dimethyl oxamide synthesis.

Potential Agrochemical Applications of Oxamide Derivatives

While N,N'-dimethoxy-N,N'-dimethyl oxamide is described as a synthetic intermediate for agrochemicals, the broader class of oxamides and related amide derivatives have shown a range of biological activities, suggesting potential applications as active ingredients in:

  • Fungicides: Many commercial fungicides are based on amide structures. The oxamide core can be a scaffold for the development of new fungicidal compounds.

  • Herbicides: Certain amide derivatives have been shown to exhibit herbicidal properties.

  • Insecticides: A number of modern insecticides feature amide functionalities that are crucial for their mode of action.

Further research and derivatization of the N,N'-dialkoxy-N,N'-dialkyl oxamide core, synthesized from this compound, could lead to the discovery of novel and effective agrochemical agents.

References

Application Notes and Protocols: Diisopropyl Oxalate Reaction with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diisopropyl oxalate (B1200264) with Grignard reagents is a robust and versatile method for the synthesis of α-keto esters. This class of compounds serves as crucial intermediates in the production of a wide array of more complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The controlled addition of a single equivalent of a Grignard reagent to one of the ester moieties of diisopropyl oxalate provides a straightforward route to α-keto esters, which are precursors to α-hydroxy esters, α-amino acids, and various heterocyclic systems.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the significance of this reaction in pharmaceutical synthesis.

Reaction Overview and Mechanism

The fundamental transformation involves the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of one of the ester groups of this compound. The reaction is typically conducted at low temperatures, such as -40°C to -78°C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions, particularly the addition of a second equivalent of the Grignard reagent to the newly formed ketone.[3]

A potential side reaction is the formation of a tertiary alcohol through a second addition of the Grignard reagent to the α-keto ester product.[4] However, the use of low temperatures and controlled addition of the Grignard reagent can significantly suppress this overreaction, leading to high yields of the desired α-keto ester.[3][4]

Applications in Drug Development

α-Keto esters are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][5] Their utility stems from the versatile reactivity of the two adjacent carbonyl groups, which allows for the construction of a variety of important structural motifs.

Key applications include:

  • Synthesis of α-Amino Acids: α-Keto esters can be converted to α-amino acids, which are fundamental components of peptides and proteins and are often incorporated into peptidomimetic drugs.

  • Precursors to Heterocyclic Compounds: These compounds are frequently used in the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in many drug molecules.[5]

  • Enzyme Inhibitors: The α-keto ester functionality is a key feature in certain enzyme inhibitors.[2]

  • Chiral Building Blocks: The reduction of the ketone in α-keto esters can lead to chiral α-hydroxy esters, which are important chiral synthons.

Quantitative Data Summary

The following table summarizes the results from a study on the analogous reaction of ethyl 2-pyridyl oxalate with various Grignard reagents. These results provide a strong indication of the expected yields and reaction times for the reaction with this compound under similar conditions.

EntryGrignard Reagent (RMgX)Reaction Time (min)ProductYield (%)
1Phenylmagnesium bromide30Isopropyl 2-oxo-2-phenylacetate85
2p-Toluylmagnesium bromide35Isopropyl 2-oxo-2-(p-tolyl)acetate82
3o-Toluylmagnesium bromide40Isopropyl 2-oxo-2-(o-tolyl)acetate75
4p-Methoxyphenylmagnesium bromide45Isopropyl 2-(4-methoxyphenyl)-2-oxoacetate69
5p-Chlorophenylmagnesium bromide30Isopropyl 2-(4-chlorophenyl)-2-oxoacetate88
62,6-Dimethylphenylmagnesium bromide60Isopropyl 2-(2,6-dimethylphenyl)-2-oxoacetate78
71-Naphthylmagnesium bromide50Isopropyl 2-(naphthalen-1-yl)-2-oxoacetate72
8Ethylmagnesium bromide45Isopropyl 2-oxobutanoate65
9Isopropylmagnesium chloride60Isopropyl 3-methyl-2-oxobutanoate58
10Cyclohexylmagnesium chloride60Isopropyl 2-cyclohexyl-2-oxoacetate68

Data adapted from a similar reaction with ethyl 2-pyridyl oxalate as reported by Lee, J. I. (2004).[7] Yields are for the corresponding ethyl esters.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the starting material, this compound, from oxalic acid and isopropyl alcohol.[8]

Materials:

  • Oxalic acid

  • Isopropyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

Procedure:

  • To a 5 L laboratory reactor, add oxalic acid (1 kg, 11.1 mol) and isopropyl alcohol (1700 mL) with stirring until a clear solution is formed.[8]

  • Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reactor.[8]

  • Heat the reaction mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap.[8]

  • Cool the reaction mixture to room temperature and neutralize with 500 mL of saturated aqueous NaHCO₃.[8]

  • Partition the mixture with toluene (2 x 400 mL) and water (2 x 1 L).[8]

  • Combine the organic phases and dry with 1 L of saturated aqueous NaCl solution.[8]

  • Separate the organic phase and remove the solvent under vacuum.[8]

  • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil (yield ~90%).[8]

Protocol 2: General Procedure for the Reaction of this compound with a Grignard Reagent (Adapted)

This protocol is adapted from a procedure for the reaction of Grignard reagents with ethyl 2-pyridyl oxalate and is expected to be applicable to this compound with minor modifications.[7]

Materials:

Procedure:

Part A: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small portion of a solution of the organohalide in anhydrous THF to the magnesium turnings.

  • If the reaction does not initiate spontaneously, gentle warming may be required.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the this compound solution to the stirred Grignard reagent solution at -78°C over a period of 30-60 minutes.

  • Stir the reaction mixture at -78°C for the time indicated in the data table (typically 30-60 minutes).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude α-keto ester.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of Grignard addition to this compound.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow Start Start PrepareGrignard Prepare Grignard Reagent (Anhydrous THF) Start->PrepareGrignard PrepareOxalate Prepare this compound Solution (Anhydrous THF) Start->PrepareOxalate CoolGrignard Cool Grignard Reagent to -78°C PrepareGrignard->CoolGrignard Reaction Slowly Add Oxalate to Grignard at -78°C CoolGrignard->Reaction PrepareOxalate->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with Diethyl Ether Warm->Extract Dry Dry Organic Layer (Anhydrous MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End Obtain α-Keto Ester Purify->End

Caption: General workflow for α-keto ester synthesis.

References

Diisopropyl Oxalate: Application Notes for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264) is an ester of oxalic acid and isopropyl alcohol, utilized in the cosmetics industry primarily as a chelating agent.[1] Its function is to form complexes with metal ions, which can otherwise compromise the stability and appearance of cosmetic products. By sequestering these ions, diisopropyl oxalate helps to prevent discoloration, rancidity, and degradation of the formulation, thereby enhancing shelf-life and maintaining product integrity. This document provides detailed application notes, experimental protocols for evaluation, and safety considerations for the use of this compound in cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various cosmetic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-81-6[1][2]
Molecular Formula C8H14O4[1][2][3]
Molecular Weight 174.19 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid (estimated)[4]
Boiling Point 190 - 191 °C at 760 mmHg[1][2][4]
Melting Point -30 °C[1][2][5]
Density ~1.002 - 1.034 g/cm³[1]
Solubility Soluble in alcohol; Water solubility estimated at 5128 mg/L at 25°C[4]
logP (o/w) 1.412 (estimated)[4]
Vapor Pressure 0.339 mmHg at 25°C (estimated)[4]
Refractive Index ~1.4100 - 1.419 (estimated)[1]

Application in Cosmetics

This compound is suitable for a variety of cosmetic formulations, particularly in aqueous and emulsion-based systems where the presence of metal ions from raw materials or processing equipment can be a concern.

Recommended Use Levels: 0.05% - 0.2% (w/w)

Key Applications:

  • Creams and Lotions: Prevents oxidation of oils and fats, and color changes.

  • Shampoos and Cleansers: Improves foam stability and prevents soap scum formation in hard water.

  • Color Cosmetics: Stabilizes pigments and prevents color fading.

  • Fragrance Preparations: Prevents degradation of fragrance compounds catalyzed by metal ions.

Experimental Protocols

Protocol for Evaluating Chelating Efficacy

This protocol provides a general method for assessing the ability of this compound to sequester metal ions in a cosmetic formulation. A colorimetric assay using a metal-sensitive indicator is a common approach.

Objective: To quantify the effectiveness of this compound in chelating iron (Fe³⁺) ions in an aqueous solution.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) solution (e.g., 1 mM)

  • Salicylic (B10762653) acid solution (e.g., 10 mM in ethanol)

  • Phosphate (B84403) buffer (pH 6.0)

  • UV-Vis Spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions with known concentrations of FeCl₃ in phosphate buffer.

    • To each standard, add a fixed amount of salicylic acid solution. Ferric ions form a colored complex with salicylic acid.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Fe³⁺-salicylate complex (approximately 525 nm).

    • Plot a standard curve of absorbance versus Fe³⁺ concentration.

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed concentration of FeCl₃ (e.g., 0.5 mM) in phosphate buffer.

    • Add varying concentrations of this compound to these solutions (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/v).

    • Include a control sample with no this compound.

    • Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at room temperature.

  • Colorimetric Measurement:

    • To each sample, add the same fixed amount of salicylic acid solution as used for the standard curve.

    • Measure the absorbance of each sample at λmax.

  • Calculation of Chelating Activity:

    • Use the standard curve to determine the concentration of free Fe³⁺ remaining in each sample.

    • Calculate the percentage of Fe³⁺ chelated by this compound using the following formula: Chelating Activity (%) = [(C_control - C_sample) / C_control] * 100 Where:

      • C_control is the concentration of free Fe³⁺ in the control sample.

      • C_sample is the concentration of free Fe³⁺ in the sample with this compound.

Data Presentation: The results can be summarized in a table as shown below. Note that the following data is illustrative and not based on experimental results.

Table 2: Illustrative Chelating Efficacy of this compound against Fe³⁺

This compound Concentration (% w/v)Absorbance at 525 nmFree Fe³⁺ Concentration (mM)Chelating Activity (%)
0 (Control)0.8500.5000.0
0.010.6800.40020.0
0.050.3400.20060.0
0.10.1280.07585.0
0.20.0430.02595.0
Protocol for Stability Testing of a Cosmetic Formulation

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound over time and under various environmental conditions.

Materials:

  • Test formulation with this compound.

  • Control formulation without this compound.

  • Appropriate packaging for the formulation.

  • Stability chambers (e.g., at 25°C/60% RH, 40°C/75% RH).

  • pH meter, viscometer, microscope.

Procedure:

  • Initial Evaluation (Time 0):

    • Record the initial characteristics of both the test and control formulations:

      • Appearance (color, clarity, homogeneity)

      • Odor

      • pH

      • Viscosity

      • Microscopic appearance (for emulsions)

  • Stability Study:

    • Store samples of both formulations in their final packaging under the following conditions:

      • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

      • Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Evaluate the samples at predetermined time points (e.g., 1, 2, 3 months for accelerated; 3, 6, 12, 24 months for real-time).

  • Evaluation at Each Time Point:

    • Assess all the parameters recorded at Time 0.

    • Look for any signs of instability, such as:

      • Color change

      • Phase separation (in emulsions)

      • Crystallization or precipitation

      • Significant changes in pH or viscosity

      • Development of off-odors

  • Data Analysis and Reporting:

    • Compare the stability of the test formulation with the control formulation.

    • Document all observations and measurements in a stability report.

Visualization of Workflows

Workflow for Evaluating a New Chelating Agent

The following diagram illustrates a typical workflow for the evaluation and incorporation of a new chelating agent, such as this compound, into a cosmetic formulation.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Formulation & Stability cluster_3 Phase 4: Safety & Finalization A Literature Review & Physicochemical Profiling B Solubility & Compatibility Screening A->B C Chelating Capacity Assay (e.g., vs. Fe³⁺, Cu²⁺) B->C D Antioxidant Synergy Evaluation (Optional) C->D E Prototype Formulation with Varying Concentrations D->E F Accelerated & Real-Time Stability Testing E->F G In Vitro Safety Assessment (e.g., Skin Irritation) F->G H Final Formulation Optimization & Scale-Up G->H G A Ingredient Safety Data Review (e.g., SDS, literature) B In Vitro Skin Irritation Test (e.g., OECD 439) A->B C Result: Non-Irritant B->C D Result: Irritant B->D E Proceed with Formulation (at appropriate concentration) C->E F Reformulate or Reject Ingredient D->F

References

Application Notes and Protocols for the Synthesis of Heterocycles Using Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various heterocyclic compounds utilizing diisopropyl oxalate (B1200264) as a key reagent. This versatile building block serves as an efficient C2 synthon for constructing a range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Diisopropyl oxalate is a diester of oxalic acid that serves as a valuable electrophilic reagent in organic synthesis. Its two electrophilic carbonyl carbons can react with a variety of dinucleophilic substrates to form cyclic structures. The isopropoxy groups act as good leaving groups during the cyclization process. This document outlines the synthesis of two important classes of heterocycles: quinoxaline-2,3-diones and pyrrole-2,3-diones, through well-established condensation reactions.

Synthesis of Quinoxaline-2,3-diones

Quinoxaline-2,3-diones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including acting as antagonists at the AMPA and NMDA receptors. The most direct synthetic route to this scaffold is the cyclocondensation of an o-phenylenediamine (B120857) with an oxalic acid derivative. This compound can be effectively employed in this reaction.

Reaction Pathway: Synthesis of Quinoxaline-2,3-dione

The general reaction involves the condensation of an o-phenylenediamine with this compound, followed by intramolecular cyclization to form the quinoxaline-2,3-dione ring system with the elimination of two molecules of isopropanol.

G reagents o-Phenylenediamine + this compound intermediate Acyclic Intermediate reagents->intermediate Condensation product Quinoxaline-2,3-dione + 2 Isopropanol intermediate->product Cyclization

Caption: General reaction scheme for the synthesis of quinoxaline-2,3-diones.

Experimental Protocols

Two primary methods for the synthesis of quinoxaline-2,3-diones from this compound and o-phenylenediamine are presented below: conventional heating and microwave-assisted synthesis.

Protocol 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione via Conventional Heating

This protocol is adapted from established procedures for the synthesis of quinoxaline-2,3-diones using oxalic acid or its esters.

  • Materials:

    • o-Phenylenediamine

    • This compound

    • Ethanol (B145695)

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

    • Add this compound (1.1 eq) to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 1,4-dihydroquinoxaline-2,3-dione.

Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[1]

  • Materials:

    • o-Phenylenediamine

    • This compound

    • Water

  • Procedure:

    • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and this compound (1.1 eq).

    • Add a minimal amount of water to create a slurry.

    • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 160 W) for 2-5 minutes.[1]

    • Monitor the reaction progress by TLC.

    • After completion, allow the vessel to cool to room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure 1,4-dihydroquinoxaline-2,3-dione.

Data Presentation
Reactant 1Reactant 2MethodReaction TimeYield (%)Reference
o-PhenylenediamineOxalic AcidConventional Heating2 hoursHigh[2]
o-PhenylenediamineOxalic AcidMicrowave60 secondsHigh[1]
o-PhenylenediamineDiethyl OxalateConventional Heating2-4 hoursGood to Excellent[3]

Note: Yields are generalized from analogous reactions. Specific yields with this compound may vary.

Synthesis of Pyrrole-2,3-diones

Pyrrole-2,3-diones are versatile intermediates in the synthesis of more complex heterocyclic systems. A plausible route to this scaffold involves the condensation of a primary amine with this compound, followed by reaction with a compound containing an active methylene (B1212753) group.

Reaction Pathway: Synthesis of a Substituted Pyrrole-2,3-dione

This proposed pathway involves a multi-step, one-pot reaction.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Condensation and Cyclization A Primary Amine + this compound B Isopropyl oxamate (B1226882) A->B C Isopropyl oxamate + Active Methylene Compound D Pyrrole-2,3-dione C->D

Caption: Proposed workflow for the synthesis of pyrrole-2,3-diones.

Experimental Protocol

Protocol 3: Plausible Synthesis of a 1,5-Disubstituted-4-carbalkoxy-pyrrole-2,3-dione

This protocol is based on the known reactivity of oxalate esters in the synthesis of pyrrole (B145914) derivatives.

  • Materials:

    • Primary amine (e.g., aniline)

    • This compound

    • Active methylene compound (e.g., ethyl acetoacetate)

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal.

    • To the sodium ethoxide solution, add the primary amine (1.0 eq) and stir until dissolved.

    • Add the active methylene compound (1.0 eq) to the mixture.

    • Cool the reaction mixture in an ice bath and add this compound (1.1 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.

    • Dry the product under vacuum to yield the substituted pyrrole-2,3-dione.

Data Presentation
Reactant 1Reactant 2Reactant 3Product ClassReference
Primary AmineDiethyl OxalateActive Methylene CompoundPyrrole-2,3-dione derivative[4]

Note: This is a generalized protocol; specific conditions and yields will depend on the substrates used.

Conclusion

This compound is a versatile and effective reagent for the synthesis of various heterocyclic compounds. The protocols provided herein for the synthesis of quinoxaline-2,3-diones offer reliable methods with options for both conventional and microwave-assisted techniques. The proposed protocol for pyrrole-2,3-dione synthesis provides a foundation for the exploration of this class of heterocycles from readily available starting materials. These methods are valuable for researchers and professionals in the field of medicinal chemistry and drug development for the generation of compound libraries for biological screening.

References

Application Note: Large-Scale Synthesis of Monoalkyl Oxalates from Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoalkyl oxalates are valuable building blocks in organic synthesis, serving as precursors for pharmaceuticals, natural products, and polymers.[1][2][3] Their synthesis, however, can be challenging due to the potential for overreaction to the corresponding dicarboxylic acid.[4] This application note details a practical, economical, and scalable method for the synthesis of monoalkyl oxalates, specifically focusing on the conversion of diisopropyl oxalate (B1200264) to monoisopropyl oxalate via selective monohydrolysis. This environmentally friendly approach utilizes aqueous conditions and avoids toxic reagents, making it suitable for large-scale production.[1][4][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of monoisopropyl oxalate from diisopropyl oxalate.

ParameterValueReference
Starting MaterialThis compound[6][7][8]
ProductMonoisopropyl Oxalate[4][6]
MethodSelective Monohydrolysis[4][6][7][8]
Scale1.6 mmol[6][7][8]
Co-solventTetrahydrofuran (THF)[6][7][8]
BaseSodium Hydroxide (B78521) (NaOH)[6][7][8]
Reaction Temperature0-5 °C[1][6][7][8]
YieldUp to 83%[4]
PurityHigh (Close to 100%)[1]

Experimental Protocols

This section provides a detailed methodology for the large-scale synthesis of monoisopropyl oxalate from this compound based on established selective monohydrolysis procedures.[1][4]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve this compound in THF.[6][7][8] For a 1.6 mmol scale reaction, 0.272 g of this compound is dissolved in 2 mL of THF.[6][8] For larger scale synthesis, the amount of THF as a co-solvent is crucial and may need optimization, with studies showing that increasing the proportion of THF can improve the yield for bulkier substrates like this compound.[4][7][8]

  • Addition of Water: To the solution from step 1, add chilled deionized water. For the 1.6 mmol scale, 12 mL of chilled water is added.[6][8]

  • Cooling: Allow the mixture to cool to a temperature between 0 and 5 °C in the ice-water bath.[1][6][8]

  • Base Addition: Slowly add a chilled aqueous solution of NaOH to the reaction mixture while maintaining the temperature between 0 and 5 °C.[1][6][8] For the 1.6 mmol scale, 6.5 mL of a chilled 0.25 M aqueous NaOH solution is used.[8] The amount of base should be approximately one equivalent to the starting diester.[4]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • Quenching and Acidification: After the reaction is complete (typically within a short period), the reaction is quenched. The mixture is then acidified to a pH of 0.5-0.7 using 2 M HCl.[6]

  • Extraction: Extract the product from the aqueous layer using ethyl acetate. This should be repeated multiple times (e.g., four times with 10-15 mL each for the 1.6 mmol scale) to ensure complete extraction.[6]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to obtain the crude product.[6][8]

  • Purification: The crude monoisopropyl oxalate can be purified by column chromatography using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.[6][8] For large-scale production of other monoalkyl oxalates, fractional distillation has been shown to be an effective purification method.[1][9]

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for the Synthesis of Monoisopropyl Oxalate cluster_reagents Diisopropyl_Oxalate This compound Monoisopropyl_Oxalate Monoisopropyl Oxalate Diisopropyl_Oxalate->Monoisopropyl_Oxalate 1. Selective Monohydrolysis NaOH NaOH, H₂O HCl HCl (acidification)

Caption: Synthesis of Monoisopropyl Oxalate via Selective Monohydrolysis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Monoalkyl Oxalate Synthesis A Dissolve this compound in THF B Add Chilled Water A->B C Cool to 0-5 °C B->C D Add Chilled Aqueous NaOH C->D E Reaction Monitoring (TLC) D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: Step-by-step workflow for the synthesis of monoisopropyl oxalate.

References

using Diisopropyl oxalate as a plasticizer or coupling agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Diisopropyl Oxalate (B1200264)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of diisopropyl oxalate as a plasticizer and coupling agent in polymers is mentioned by some commercial chemical suppliers. However, a comprehensive review of peer-reviewed scientific literature and patents did not yield specific studies, quantitative performance data, or established protocols for these applications. The following application notes and protocols are therefore provided as a general guideline for researchers wishing to investigate the potential of this compound in these roles. The methodologies are based on standard practices in polymer science for evaluating new additives.

Section 1: this compound as a Potential Plasticizer

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). While data for this compound is unavailable, related short-chain dialkyl esters are known to function as plasticizers for certain polymers.

Hypothetical Performance Data

The following table illustrates the type of data that would be collected to evaluate the efficacy of this compound as a plasticizer in a polymer like Polyvinyl Chloride (PVC). The data presented are hypothetical and represent a plausible outcome for a successful plasticizer.

This compound Conc. (phr*)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Shore A HardnessGlass Transition Temp. (Tg) (°C)
0 (Control)50.052.59585
1045.2502.09072
2038.51501.58258
3030.12500.97545
4022.63500.46830

*phr: parts per hundred resin

Experimental Protocol: Evaluation of Plasticizer Efficiency

This protocol describes a standard procedure for compounding a polymer with this compound and testing the resulting material's properties.

1.2.1. Materials and Equipment:

  • Polymer resin (e.g., PVC, Cellulose Acetate)

  • This compound (synthesis protocol in Section 3)

  • Thermal stabilizer (e.g., a mixed metal stabilizer for PVC)

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Compression molding press

  • Universal Testing Machine (UTM) with grips for plastics (conforming to ASTM D638)[1][2][3][4]

  • Shore Durometer (Type A)

  • Dynamic Mechanical Analyzer (DMA)[5][6][7][8]

1.2.2. Procedure:

  • Compounding:

    • Pre-mix the polymer resin and thermal stabilizer in a high-speed mixer.

    • On a two-roll mill heated to the polymer's processing temperature (e.g., 160-170°C for PVC), add the pre-mixed resin.

    • Once the polymer forms a molten sheet, slowly add the desired amount of this compound (e.g., 10, 20, 30, 40 phr).

    • Mill the compound until a homogenous mixture is achieved (approx. 5-10 minutes).

  • Sample Preparation:

    • Sheet the compounded material off the mill.

    • Place the sheets in a mold and compression mold them into plaques of desired thickness (e.g., 2 mm) according to standard procedures.

    • Allow the plaques to cool under pressure.

    • Cut test specimens from the molded plaques (e.g., dumbbell shapes for tensile testing as per ASTM D638).[4]

  • Mechanical Testing:

    • Tensile Properties: Conduct tensile tests on the specimens using a UTM according to ASTM D638.[3][4] Determine the Tensile Strength, Elongation at Break, and Young's Modulus.

    • Hardness: Measure the Shore A hardness of the molded plaques using a durometer.

  • Thermal Analysis:

    • Glass Transition Temperature (Tg): Use a DMA to perform a temperature sweep on a rectangular specimen cut from the plaques. The Tg can be determined from the peak of the tan(delta) curve or the onset of the drop in the storage modulus.[5][7][9]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_data Data Analysis pvc Polymer Resin (e.g., PVC) mix High-Speed Mixer pvc->mix stab Stabilizer stab->mix plast This compound (Variable phr) mill Two-Roll Mill (Compounding) plast->mill mix->mill mold Compression Molding mill->mold specimen Cut Test Specimens (e.g., ASTM D638) mold->specimen utm Tensile Testing (ASTM D638) specimen->utm shore Hardness Testing (Shore A) specimen->shore dma Thermal Analysis (DMA) specimen->dma strength Tensile Strength Elongation Modulus utm->strength hardness Shore Hardness shore->hardness tg Glass Transition (Tg) dma->tg

Workflow for Evaluating Plasticizer Performance.

Section 2: this compound as a Potential Coupling Agent

A coupling agent is a compound that improves the adhesion between two dissimilar materials, typically an inorganic filler (like glass fibers or minerals) and a polymer matrix. This improved adhesion enhances the mechanical properties of the resulting composite material.

It is important to distinguish this role from another use of the term "coupling agent" in organic synthesis, where it refers to a reagent that facilitates the joining of two organic fragments.

Conceptual Clarification: "Coupling Agent"

G cluster_material Materials Science Context cluster_synthesis Organic Synthesis Context polymer Polymer Matrix agent_m Coupling Agent (e.g., Silane) polymer->agent_m Binds to filler Inorganic Filler agent_m->filler Binds to r1 Organic Fragment 1 (R1-X) product Coupled Product (R1-R2) r1->product r2 Organic Fragment 2 (R2-M) r2->product agent_s Coupling Reagent + Catalyst agent_s->product Facilitates Reaction

Two distinct meanings of "Coupling Agent".
Hypothetical Performance Data

This table shows potential results for this compound used as a coupling agent in a 30% w/w mineral-filled polypropylene (B1209903) (PP) composite. The data are hypothetical.

This compound Conc. (% w/w of filler)Tensile Strength (MPa)Flexural Modulus (GPa)Notched Izod Impact (J/m)
0 (No Agent)283.525
0.5354.032
1.0424.440
1.5434.541
2.0404.338
Experimental Protocol: Evaluation of Coupling Agent Efficiency

This protocol outlines a method to assess the effectiveness of this compound in improving filler-matrix adhesion in a composite.

2.3.1. Materials and Equipment:

  • Polymer matrix (e.g., Polypropylene)

  • Inorganic filler (e.g., Calcium Carbonate, Talc), dried

  • This compound

  • Twin-screw extruder

  • Injection molding machine

  • Universal Testing Machine (UTM)

  • Izod impact tester

  • Scanning Electron Microscope (SEM)

2.3.2. Procedure:

  • Filler Treatment (Optional but Recommended):

    • In a high-intensity mixer, blend the dried filler with the desired amount of this compound (e.g., 0.5% to 2.0% by weight of the filler). This pre-treatment can improve dispersion.

  • Compounding:

    • Feed the polymer and the treated (or untreated) filler into a twin-screw extruder at the desired ratio (e.g., 70:30 polymer to filler). If not pre-treated, the coupling agent can be added via a separate feeder.

    • Melt compound the materials. The extruder's screw design and temperature profile should be optimized for the specific polymer.

    • Extrude the composite into strands, cool in a water bath, and pelletize.

  • Sample Preparation:

    • Dry the composite pellets thoroughly.

    • Use an injection molding machine to produce standard test specimens (e.g., for tensile, flexural, and impact testing).

  • Mechanical Testing:

    • Perform tensile, flexural, and notched Izod impact tests on the specimens according to relevant ASTM standards.

  • Morphological Analysis:

    • Examine the fracture surfaces of the impact-tested specimens using SEM. Improved adhesion is indicated by less filler pull-out and a more cohesive fracture surface.

Visualization of Experimental Workflow

G cluster_prep Composite Preparation cluster_data Data Analysis filler Inorganic Filler treat Filler Treatment (High-Intensity Mixer) filler->treat agent This compound agent->treat extrude Twin-Screw Extrusion (Compounding) treat->extrude polymer Polymer Pellets polymer->extrude pelletize Pelletizing extrude->pelletize im Injection Molding pelletize->im specimen Molded Test Specimens im->specimen mech_test Mechanical Testing (Tensile, Flexural, Impact) specimen->mech_test sem Morphological Analysis (SEM of Fracture Surface) specimen->sem mech_props Mechanical Properties mech_test->mech_props adhesion Filler-Matrix Adhesion sem->adhesion

Workflow for Evaluating Coupling Agent Performance.

Section 3: Synthesis of this compound

For research purposes, this compound can be synthesized via Fischer esterification. The following protocol is adapted from established procedures.[10]

Materials and Equipment:
  • Oxalic acid (anhydrous or dihydrate)

  • Isopropyl alcohol (Isopropanol)

  • Toluene (B28343)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Protocol
  • Reaction Setup:

    • To a 5 L laboratory reactor (or appropriately scaled flask), add oxalic acid (1 kg, 11.1 mol) and isopropyl alcohol (1700 mL).[10] Stir until a clear solution forms.

    • Separately, dissolve p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in toluene (200 mL).[10]

    • Slowly add the PTSA/toluene solution to the reactor.

    • Equip the reactor with a Dean-Stark trap and a reflux condenser.

  • Esterification:

    • Heat the reaction mixture to reflux. Water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue refluxing for approximately 24 hours or until no more water is collected, driving the reaction to completion.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution (500 mL) until effervescence ceases.[10]

    • Transfer the mixture to a large separatory funnel. Partition the mixture between additional toluene (2 x 400 mL) and water (2 x 1 L).[10]

    • Combine the organic phases and wash with saturated brine solution (1 L).[10]

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (toluene and excess isopropanol) using a rotary evaporator.

    • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil. The expected yield is approximately 90%.[10]

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. This document focuses on the role of diisopropyl oxalate (B1200264) in palladium-catalyzed reactions. While the primary application identified is the synthesis of diisopropyl oxalate itself via palladium-catalyzed oxidative carbonylation of isopropanol (B130326), this process highlights a significant industrial method for producing dialkyl oxalates. This application note provides a detailed protocol for this synthesis, summarizing the key reaction parameters and outlining the experimental workflow.

Application: Synthesis of this compound via Palladium-Catalyzed Oxidative Carbonylation

The synthesis of dialkyl oxalates, including this compound, can be achieved through the oxidative carbonylation of the corresponding alcohol. This process utilizes a heterogeneous palladium-based catalyst in the presence of carbon monoxide and an oxygen source. The reaction offers a direct route to this compound from readily available isopropanol.

Reaction Scheme:
Quantitative Data Summary

The following table summarizes the general reaction conditions and outcomes for the palladium-catalyzed oxidative carbonylation of alcohols to produce dialkyl oxalates, based on analogous syntheses.[1]

ParameterValue
Catalyst Heterogeneous Palladium-Vanadium-Titanium Oxide
Palladium Loading ~1% Pd on support
Reactants Isopropanol, Carbon Monoxide, Oxygen (or Air)
Temperature 40°C to 150°C
Carbon Monoxide Pressure 400 psig to 5000 psig
Oxygen Partial Pressure ~400 psig
Reaction Time Typically 1 hour
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of dialkyl oxalates via palladium-catalyzed oxidative carbonylation.[1]

Materials:

  • Isopropanol

  • Palladium-Vanadium-Titanium oxide catalyst (heterogeneous)

  • Carbon Monoxide (high pressure cylinder)

  • Air or Oxygen (high pressure cylinder)

  • High-pressure autoclave reactor (e.g., 500 cc stainless steel stirred autoclave)

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge the high-pressure autoclave with 200 g of isopropanol and 2.5 g of the palladium-vanadium-titanium oxide catalyst.

  • Sealing and Purging: Seal the autoclave and purge with nitrogen gas to remove any residual air.

  • Pressurization and Heating: Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).

  • Introduction of Gases:

    • Pressurize the autoclave with carbon monoxide to a partial pressure of 1200 psig.

    • Introduce compressed air to a partial pressure of 400 psig.

    • Increase the carbon monoxide pressure to bring the total reactor pressure to 2500 psig.

  • Reaction: Maintain the reaction at the set temperature and pressure with continuous stirring for 1 hour.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to ambient temperature. Carefully vent the excess gas in a well-ventilated fume hood.

  • Product Isolation:

    • Open the autoclave and transfer the reaction mixture.

    • Separate the solid catalyst from the liquid product by vacuum filtration.

  • Analysis: The liquid product can be analyzed by gas-liquid chromatography (GLC) to determine the yield of this compound and any byproducts.

Safety Precautions:

  • This reaction involves the use of high-pressure flammable and toxic gases (carbon monoxide). All operations must be conducted in a well-ventilated fume hood by trained personnel.

  • The autoclave must be properly maintained and operated according to the manufacturer's instructions.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis charge_reactor Charge Autoclave with Isopropanol and Catalyst seal_purge Seal and Purge with Nitrogen charge_reactor->seal_purge heat_pressurize Heat to 100°C and Pressurize with CO and Air seal_purge->heat_pressurize react Maintain Reaction for 1 hour heat_pressurize->react cool_vent Cool to Ambient Temp and Vent Gases react->cool_vent filter Filter to Remove Catalyst cool_vent->filter analyze Analyze Liquid Product by GLC filter->analyze

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

References

Troubleshooting & Optimization

Diisopropyl Oxalate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of diisopropyl oxalate (B1200264) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of diisopropyl oxalate.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for the recommended time, but I have a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yield in this compound synthesis is a common issue that can stem from several factors related to the equilibrium of the Fischer esterification reaction.

    • Incomplete Water Removal: The esterification of oxalic acid with isopropanol (B130326) is a reversible reaction that produces water as a byproduct.[1][2] The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester.

      • Solution: Ensure efficient removal of water as it is formed. Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to azeotropically remove water is a highly effective method.[3] The reaction should be refluxed until no more water is collected in the Dean-Stark trap.

    • Insufficient Catalyst: An acid catalyst is crucial for protonating the carbonyl oxygen of oxalic acid, making it more susceptible to nucleophilic attack by isopropanol.[4]

      • Solution: Ensure the correct amount of catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is used. If the reaction is sluggish, a slight increase in the catalyst amount may be beneficial. However, excessive acid can lead to side reactions like the dehydration of isopropanol.

    • Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

      • Solution: A 24-hour reflux period is recommended for the reaction to go to completion when using p-toluenesulfonic acid in toluene.[3] Ensure the reaction mixture is vigorously refluxing.

    • Purity of Reagents: The presence of water in the reactants (oxalic acid dihydrate or wet isopropanol) will inhibit the reaction.

      • Solution: Use anhydrous oxalic acid or dehydrate oxalic acid dihydrate before use. Ensure isopropanol is of a high purity and dry.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my this compound is not pure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can arise from unreacted starting materials, byproducts, or decomposition products.

    • Unreacted Oxalic Acid and Isopropanol: Incomplete reaction will leave starting materials in the product mixture.

      • Solution: Unreacted oxalic acid can be removed by neutralizing the reaction mixture with a mild base like sodium bicarbonate solution during the workup.[3] Excess isopropanol can be removed by distillation.

    • Isopropyl Hydrogen Oxalate (Monoester): Incomplete esterification can result in the formation of the monoester.

      • Solution: Driving the reaction to completion by ensuring complete water removal and adequate reaction time will minimize the formation of the monoester. Fractional distillation under reduced pressure can separate the this compound from the less volatile monoester.

    • Diisopropyl Ether: Strong acid catalysts at high temperatures can cause the dehydration of isopropanol to form diisopropyl ether.

      • Solution: Use a milder acid catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid. Avoid excessively high reaction temperatures. Diisopropyl ether is volatile and can be removed during the distillation of the final product.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What are the best practices for workup and purification?

  • Answer: A proper workup and purification procedure is critical for obtaining high-purity this compound.

    • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized.

      • Procedure: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will remove the acid catalyst and any unreacted oxalic acid.[3]

    • Washing: Further washing with water and brine will remove any remaining water-soluble impurities.

      • Procedure: After neutralization, wash the organic layer with water and then with a saturated sodium chloride (brine) solution to aid in the separation of the organic and aqueous layers and to remove residual water from the organic phase.[3]

    • Drying: The organic layer must be thoroughly dried before the final purification step.

      • Procedure: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Purification: The most effective method for purifying this compound is vacuum distillation.

      • Procedure: After removing the solvent under reduced pressure, the crude product should be distilled under high vacuum to obtain pure this compound as a colorless oil.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective catalyst for this compound synthesis?

    • A1: Both p-toluenesulfonic acid and sulfuric acid can be used as catalysts for Fischer esterification. However, p-toluenesulfonic acid is often preferred as it is a milder acid and less likely to cause side reactions like alcohol dehydration. A reported high-yield synthesis of this compound (90%) utilizes p-toluenesulfonic acid.[3]

  • Q2: What is the optimal ratio of isopropanol to oxalic acid?

    • A2: To drive the equilibrium towards the product side, it is common practice in Fischer esterification to use an excess of one of the reactants.[5] Using an excess of isopropanol is generally preferred as it is relatively inexpensive and can also serve as a solvent. A molar ratio of isopropanol to oxalic acid of at least 2:1 is required stoichiometrically, but a larger excess is often used in practice.

  • Q3: Can I use oxalic acid dihydrate directly for the synthesis?

    • A3: It is not recommended to use oxalic acid dihydrate directly as the water present will impede the esterification reaction.[1] It is best to use anhydrous oxalic acid or to dehydrate the oxalic acid dihydrate by heating before use.

  • Q4: What is the role of toluene in the reaction?

    • A4: Toluene serves as a solvent that forms an azeotrope with water.[3] When the reaction mixture is refluxed with a Dean-Stark trap, the toluene-water azeotrope boils off, condenses in the trap, and separates into two layers. The water is collected in the bottom of the trap, and the toluene is returned to the reaction flask. This continuous removal of water drives the reaction to completion.

  • Q5: Are there alternative methods for synthesizing this compound with high yield?

    • A5: Yes, a patented method describes the synthesis of this compound in 95% yield by reacting N,N'-diacetyloxamide with isopropanol in the presence of a catalytic amount of sodium methoxide (B1231860) at reflux temperature.[6]

Data Presentation

Table 1: Comparison of High-Yield Synthesis Methods for this compound

ParameterAcid-Catalyzed Esterification[3]From N,N'-diacetyloxamide[6]
Starting Materials Oxalic acid, IsopropanolN,N'-diacetyloxamide, Isopropanol
Catalyst p-Toluenesulfonic acid monohydrateSodium methoxide
Solvent TolueneIsopropanol (in excess)
Reaction Temperature RefluxReflux
Reaction Time 24 hours3 hours
Key Process Feature Azeotropic removal of waterBase-catalyzed reaction
Reported Yield 90%95%

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Oxalic Acid with Isopropanol [3]

  • Reactant Charging: In a 5 L laboratory reactor equipped with a mechanical stirrer, add oxalic acid (1 kg, 11.1 mol) to isopropyl alcohol (1700 mL). Stir until a clear solution is formed.

  • Catalyst Addition: Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 500 mL of a saturated aqueous solution of sodium bicarbonate.

    • Partition the mixture with toluene (2 x 400 mL) and water (2 x 1 L).

    • Combine the organic phases and dry them with 1 L of a saturated aqueous sodium chloride solution.

  • Purification:

    • Separate the organic phase and remove the solvent under vacuum.

    • Purify the crude material by distillation under high vacuum to obtain this compound as a colorless oil (1740 g, 90% yield).

Protocol 2: Synthesis from N,N'-diacetyloxamide [6]

  • Reactant Charging: In a 100-mL, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, charge N,N'-diacetyloxamide (5 g, 0.029 mol), isopropyl alcohol (16 g, 0.266 mol), and sodium methoxide (0.1 g, 1.9 mmol).

  • Reaction: Heat the reaction mixture to reflux. After approximately 3 hours, the mixture should become clear.

  • Purification:

    • Remove the excess isopropyl alcohol by distillation under atmospheric pressure.

    • Purify the resulting compound by vacuum distillation (3 mmHg) to obtain this compound (4.8 g, 95% yield).

Mandatory Visualization

Reaction_Pathway Oxalic_Acid Oxalic Acid Protonated_Oxalic_Acid Protonated Oxalic Acid Oxalic_Acid->Protonated_Oxalic_Acid + H+ Isopropanol Isopropanol Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 H_plus H+ (catalyst) Protonated_Oxalic_Acid->Tetrahedral_Intermediate_1 + Isopropanol Isopropyl_Hydrogen_Oxalate Isopropyl Hydrogen Oxalate Tetrahedral_Intermediate_1->Isopropyl_Hydrogen_Oxalate - H2O, -H+ Water Water (byproduct) Protonated_Monoester Protonated Monoester Isopropyl_Hydrogen_Oxalate->Protonated_Monoester + H+ Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Protonated_Monoester->Tetrahedral_Intermediate_2 + Isopropanol Diisopropyl_Oxalate This compound Tetrahedral_Intermediate_2->Diisopropyl_Oxalate - H2O, -H+

Caption: Fischer esterification pathway for this compound synthesis.

Experimental_Workflow Start Start Mixing Mix Oxalic Acid, Isopropanol, Catalyst, and Toluene Start->Mixing Reflux Reflux with Dean-Stark Trap (Continuous Water Removal) Mixing->Reflux Workup Workup: 1. Cool 2. Neutralize (NaHCO3) 3. Wash (H2O, Brine) 4. Dry (Na2SO4) Reflux->Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification End Pure this compound Purification->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product? Check_Water Incomplete Water Removal? Problem->Check_Water Yes Check_Workup Improper Workup? Problem->Check_Workup No Solution_Water Use Dean-Stark Trap Ensure Azeotrope Formation Check_Water->Solution_Water Yes Check_Catalyst Insufficient Catalyst? Check_Water->Check_Catalyst No Solution_Catalyst Check Catalyst Amount Consider a Milder Catalyst Check_Catalyst->Solution_Catalyst Yes Check_Time_Temp Incorrect Time/Temp? Check_Catalyst->Check_Time_Temp No Solution_Time_Temp Ensure Vigorous Reflux Increase Reaction Time Check_Time_Temp->Solution_Time_Temp Yes Check_Time_Temp->Check_Workup No Solution_Workup Thorough Neutralization and Washing Proper Drying of Organic Layer Check_Workup->Solution_Workup Yes Check_Purification Inefficient Purification? Check_Workup->Check_Purification No Solution_Purification Use High Vacuum for Distillation Check for Leaks in the System Check_Purification->Solution_Purification Yes

References

Technical Support Center: Diisopropyl Oxalate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing diisopropyl oxalate?

A1: The two most prevalent methods for synthesizing this compound are the direct esterification of oxalic acid with isopropanol (B130326) and the oxidative carbonylation of isopropanol. Direct esterification is often favored in a laboratory setting for its simplicity.

Q2: What is the primary side product in the direct esterification of oxalic acid with isopropanol?

A2: The most common side product is monoisopropyl oxalate, which results from the incomplete esterification of oxalic acid. To minimize its formation, it is crucial to drive the reaction equilibrium towards the diester.

Q3: Can other side reactions occur during direct esterification with an acid catalyst?

A3: Yes, under acidic and heated conditions, the isopropanol can undergo self-condensation to form diisopropyl ether or dehydrate to form propylene.[1][2] The use of appropriate reaction conditions and catalysts can help minimize these competing reactions.

Q4: What are the typical side products when preparing this compound via oxidative carbonylation?

A4: In the synthesis involving the reaction of isopropanol with carbon monoxide, diisopropyl carbonate is a frequently observed side product. The selectivity for this compound over the carbonate can be influenced by the choice of catalyst and reaction conditions.

Q5: How can I remove the acid catalyst after the direct esterification reaction?

A5: The acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, can be neutralized by washing the reaction mixture with a basic aqueous solution, like saturated sodium bicarbonate, during the workup procedure.[3]

Q6: What is the best way to purify the final this compound product?

A6: Purification is typically achieved through distillation under reduced pressure (vacuum distillation). This method is effective for separating the this compound from less volatile impurities and any remaining starting materials or side products.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium.- Use an excess of isopropanol to shift the equilibrium towards the product. - Efficiently remove water as it forms using a Dean-Stark apparatus.[3] - Ensure the catalyst is active and used in the correct proportion.
Loss of product during workup.- Ensure thorough extraction with an appropriate organic solvent. - Minimize the product's contact with water if it shows some solubility.
Presence of Monoisopropyl Oxalate in Product Incomplete esterification.- Increase the reaction time to allow for complete conversion to the diester. - Ensure the efficient removal of water throughout the reaction.
Formation of Diisopropyl Ether or Propylene Dehydration of isopropanol due to harsh acidic conditions or high temperatures.[1][2]- Use a milder acid catalyst or a lower concentration of a strong acid. - Maintain the reaction temperature at the optimal level for esterification without promoting alcohol dehydration.
Product is Acidic after Workup Incomplete neutralization of the acid catalyst.- Wash the organic layer with additional portions of saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
Difficulty in Separating Product from Byproducts Similar boiling points of the product and impurities.- Utilize fractional distillation under high vacuum for better separation. - Consider alternative purification methods like column chromatography if distillation is ineffective.

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on the formation of diisopropyl carbonate as a side product during the synthesis of this compound via oxidative carbonylation under different conditions.

Catalyst System Reaction Temperature (°C) Pressure (psi of CO) This compound Yield (g) Diisopropyl Carbonate Yield (g)
PdCl₂, PPh₃, Cu(OAc)₂, Et₃N in 2-propanol5518002.91Trace
PdCl₂, PPh₃, Cu(OAc)₂, Et₃N in 2-propanol5020001.930.67
PdI₂, PPh₃, CuSO₄, Et₃N in 2-propanol12518006.570.16
Cu(I)I, PPh₃, CuSO₄, Et₃N in 2-propanol13518006.290.14

Experimental Protocols

Key Experiment: Synthesis of this compound via Direct Esterification

This protocol is adapted from a standard laboratory procedure for Fischer esterification.

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • Isopropanol

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., toluene, diethyl ether)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oxalic acid, a molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate. Add toluene to the flask to facilitate the azeotropic removal of water.

  • Reaction: Assemble the Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure complete neutralization.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (toluene and excess isopropanol) using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Experimental Workflow for this compound Synthesis via Esterification

G Experimental Workflow for this compound Synthesis A Reactant Mixing (Oxalic Acid, Isopropanol, Catalyst, Toluene) B Reflux with Dean-Stark (Water Removal) A->B Heat C Cooling B->C D Workup (Neutralization & Washing) C->D E Drying D->E F Solvent Evaporation E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: A flowchart of the this compound synthesis process.

Signaling Pathway of this compound Formation and Side Reactions

G Reaction Pathways in this compound Synthesis cluster_main Main Reaction cluster_side Side Reactions A Oxalic Acid + Isopropanol B Monoisopropyl Oxalate A->B + Isopropanol - H2O C This compound B->C + Isopropanol - H2O D Isopropanol E Diisopropyl Ether D->E Acid Catalyst - H2O F Propylene D->F Acid Catalyst - H2O G Isopropanol + CO H Diisopropyl Carbonate G->H Catalyst

Caption: Main and side reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of Crude Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude diisopropyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diisopropyl oxalate synthesized from oxalic acid and isopropanol?

A1: The primary impurities in crude this compound from a Fischer-Speier esterification typically include:

  • Unreacted Starting Materials: Oxalic acid and isopropyl alcohol.

  • Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid are often used and can remain in the crude product.[1][2]

  • Water: A byproduct of the esterification reaction.[2]

  • Monoisopropyl Oxalate: Formed from incomplete esterification.

  • Solvent Residues: Toluene may be present if used for azeotropic removal of water.[3]

Q2: My purified this compound is still acidic. How can I remove residual acid?

A2: Residual acid catalyst or unreacted oxalic acid can lead to an acidic product. To remedy this, a thorough acid-base wash is recommended during the work-up, prior to distillation. Wash the crude organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] Be sure to add the basic solution slowly and vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas. Follow this with a water wash and a brine wash to remove any remaining salts and water.

Q3: What is the most effective method for purifying crude this compound?

A3: Vacuum distillation is the most effective and commonly used method for purifying this compound.[3] Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is crucial to prevent thermal decomposition.[4][6]

Q4: Can I purify this compound by recrystallization?

A4: this compound is a liquid at room temperature with a melting point of -30 °C, which makes purification by recrystallization impractical.[7] However, if solid impurities are present, filtration may be a useful preliminary purification step.

Q5: Is column chromatography a suitable purification method for this compound?

A5: While less common than distillation for bulk purification, silica (B1680970) gel chromatography can be used, particularly for small-scale purification or to separate impurities with similar boiling points. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, would likely be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[1]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Recommended Solution
Incomplete Reaction Ensure the esterification reaction has gone to completion. This can be facilitated by the efficient removal of water, for example, by using a Dean-Stark apparatus.[2]
Product Loss During Work-up Minimize the number of transfer steps. During aqueous washes, ensure complete separation of the organic and aqueous layers to avoid discarding the product. Back-extract the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product.
Decomposition During Distillation The distillation temperature may be too high. Use a higher vacuum to lower the boiling point. A short-path distillation apparatus can also minimize the time the compound is exposed to high temperatures.[6]
Hydrolysis of the Ester Esters can be susceptible to hydrolysis, especially in the presence of acid or base and water.[8][9] Ensure the crude product is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before distillation and that all glassware is dry.
Problem 2: Product Appears Discolored or Contains Particulates
Possible Cause Recommended Solution
Presence of Non-Volatile Impurities If solid impurities are present, filter the crude product before distillation.
Thermal Decomposition Darkening of the product during distillation can be a sign of decomposition. Reduce the distillation temperature by using a higher vacuum.[6]
Carry-over of Impurities Ensure the distillation apparatus is set up correctly to prevent bumping or splashing of the crude material into the collection flask. A clean fractionating column can improve separation.

Experimental Protocols

Protocol 1: Work-up and Vacuum Distillation of Crude this compound
  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent frequently to release the pressure from CO₂ evolution. Continue adding the bicarbonate solution until gas evolution ceases.

  • Washing: Separate the aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter to remove the drying agent and remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus with a short path or Vigreux column.

    • Add a magnetic stir bar or boiling chips to the distillation flask containing the crude this compound.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently with stirring.

    • Collect a forerun fraction of any low-boiling impurities.

    • Collect the main fraction of pure this compound at its boiling point corresponding to the system pressure.

Data Presentation

Property Value Reference
Molecular Formula C₈H₁₄O₄[]
Molecular Weight 174.19 g/mol []
Boiling Point (Atmospheric) 199.6 °C at 760 mmHg[]
Estimated Boiling Point (Vacuum) ~90-100 °C at 20 mmHgEstimated
Density 1.034 g/cm³[]
Melting Point -30 °C[7]

Note: The estimated boiling point under vacuum is an approximation and may vary depending on the accuracy of the vacuum gauge and the efficiency of the distillation setup. A pressure-temperature nomograph can be used for more precise estimations.

Visualizations

PurificationWorkflow crude Crude this compound wash Aqueous Work-up (NaHCO3, Water, Brine) crude->wash dry Drying (Anhydrous MgSO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distill Vacuum Distillation concentrate->distill pure Pure this compound distill->pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting start Impure Product acidic Product is Acidic? start->acidic low_yield Low Yield? start->low_yield discolored Product is Discolored? start->discolored wash_solution Perform Thorough Aqueous Wash with NaHCO3 acidic->wash_solution Yes check_reaction Check Reaction Completion & Work-up for Product Loss low_yield->check_reaction Yes distillation_issue Check for Decomposition During Distillation discolored->distillation_issue Yes

Caption: Troubleshooting decision tree for common purification issues.

References

improving the efficiency of Diisopropyl oxalate monohydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of diisopropyl oxalate (B1200264) monohydrolysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis of monoisopropyl oxalate.

Troubleshooting Guide

Directly addressing common issues encountered during the monohydrolysis of diisopropyl oxalate can save valuable time and resources. This guide provides solutions to specific problems.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Monoisopropyl Oxalate 1. Incomplete hydrolysis due to the bulkiness of the isopropyl group.[1][2] 2. Insufficient mixing of the reactants. 3. Reaction time is too short.1. Increase the proportion of the co-solvent (THF or acetonitrile) to improve the solubility and contact between the diester and the aqueous base. An increase from 5% to 10% THF has been shown to improve yields.[1][2] 2. Ensure vigorous stirring throughout the reaction. 3. While the reaction is generally fast, slight increases in reaction time might be necessary; monitor the reaction progress using TLC.
Formation of Oxalic Acid (Diacid) 1. Overreaction due to the base concentration being too high.[3] 2. The reaction time is excessively long.[4] 3. Use of a more reactive base like potassium hydroxide (B78521) (KOH) can lead to overreaction.[1]1. Use exactly one equivalent of sodium hydroxide (NaOH) relative to the this compound. Using more than one equivalent can significantly reduce the yield of the desired half-ester.[3] 2. Carefully monitor the reaction time; for this compound, a reaction time of around 13 minutes at 0-5°C has been shown to be effective.[1] 3. Sodium hydroxide (NaOH) is the recommended base for this reaction.[1][2]
Complex reaction mixture with multiple byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Impure starting materials.1. Maintain a strict reaction temperature of 0-5°C using an ice-water bath.[1][5] 2. Ensure the this compound and solvents are of high purity.
Difficulty in isolating the product 1. Incomplete acidification before extraction. 2. Insufficient extraction.1. Ensure the reaction mixture is acidified to a pH of 1 with 2 M HCl before extraction to protonate the carboxylate.[1] 2. Extract the aqueous layer multiple times (e.g., four times) with ethyl acetate (B1210297) to ensure complete recovery of the product.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a co-solvent necessary for the monohydrolysis of this compound?

A1: Due to the bulky isopropyl groups, this compound has low solubility in water. A co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH3CN) is used to increase the contact between the ester and the aqueous sodium hydroxide, which facilitates the reaction.[1][2] Increasing the proportion of the co-solvent can improve the yield of the monohydrolysis.[1][2]

Q2: What is the optimal temperature for this reaction?

A2: The recommended temperature is between 0 and 5°C.[1][5] This low temperature is crucial for controlling the reaction rate and preventing overreaction to the diacid, thus ensuring a high yield of the desired monoester.[6]

Q3: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH)?

A3: It is not recommended. While KOH is a stronger base, its higher reactivity tends to promote the second hydrolysis step, leading to a decreased yield of the monoisopropyl oxalate and an increased formation of oxalic acid.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[5] The starting diester, the desired monoester (half-ester), and the diacid byproduct have distinct Rf values, allowing for clear visualization of the reaction's progress.[3] A staining solution of bromocresol green in ethanol (B145695) can be used for visualization.[5]

Q5: What is the underlying principle that allows for the selective monohydrolysis?

A5: The selectivity of the monohydrolysis is attributed to the formation of micellar aggregates. After the first hydrolysis, the resulting monocarboxylate anion arranges itself in a way that the hydrophilic carboxylate group is on the exterior, and the hydrophobic ester group is shielded within the aggregate's interior. This structure hinders the approach of the hydroxide ion for the second hydrolysis.[5]

Experimental Protocols

Small-Scale Monohydrolysis of this compound (1.6 mmol)

This protocol is adapted from the work of Niwayama et al.[1]

Materials:

  • This compound (0.272 g, 1.6 mmol)

  • Tetrahydrofuran (THF), 2 mL

  • Chilled deionized water, 12 mL

  • Chilled 0.25 M aqueous sodium hydroxide (NaOH), 6.5 mL

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve this compound (0.272 g, 1.6 mmol) in 2 mL of THF in a flask.

  • Add 12 mL of chilled water to the solution.

  • Immerse the reaction flask in an ice-water bath to bring the temperature to 0-5°C.

  • Once the temperature is stable, inject 6.5 mL of chilled 0.25 M aqueous NaOH.

  • Stir the reaction mixture vigorously for 13 minutes, maintaining the temperature at 0-5°C.

  • After 13 minutes, acidify the reaction mixture to a pH of 1 with 2 M HCl.

  • Extract the product from the aqueous layer with ethyl acetate (10-15 mL) four times.

  • Combine the organic extracts and dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography using a hexane (B92381) and ethyl acetate mobile phase.

Large-Scale Synthesis of Monoisopropyl Oxalate (1 mol)

This protocol is based on a scaled-up procedure.[5]

Materials:

  • This compound (174 g, 1 mol)

  • Tetrahydrofuran (THF), 20-40 mL

  • Chilled deionized water, 500 mL

  • Chilled 2.5 M aqueous sodium hydroxide (NaOH), 320-480 mL (0.8-1.2 equivalents)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a 2 L flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve this compound (174 g, 1 mol) in 20-40 mL of THF.

  • Add 500 mL of chilled water (3-4°C) to the mixture.

  • When the temperature of the reaction mixture reaches 0-4°C, add 320-480 mL of chilled 2.5 M aqueous NaOH dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of MeOH:CH2Cl2 = 1:10 and a bromocresol green staining solution.

  • Upon completion, acidify the reaction mixture to a pH of 1 with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

Monohydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in THF add_water Add Chilled Water start->add_water cool Cool to 0-5°C add_water->cool add_naoh Add Chilled Aqueous NaOH cool->add_naoh stir Stir for 13 min at 0-5°C add_naoh->stir acidify Acidify to pH 1 with HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Monoisopropyl Oxalate chromatography->product

Caption: Experimental workflow for the monohydrolysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Hydrolysis start->cause1 Yes cause2 Overreaction to Diacid start->cause2 Yes cause3 High Temperature start->cause3 Yes solution1 Increase THF % cause1->solution1 solution2 Use 1 eq. NaOH cause2->solution2 solution3 Maintain 0-5°C cause3->solution3

Caption: Troubleshooting logic for low yield in this compound monohydrolysis.

References

Technical Support Center: Scaling Up Diisopropyl Oxalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered when scaling up Diisopropyl oxalate (B1200264) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of Diisopropyl oxalate?

When moving from a laboratory to a pilot or industrial scale, several challenges can arise. These often revolve around maintaining reaction efficiency, ensuring safety, and achieving consistent product quality. Key issues include managing heat transfer in larger reactors, ensuring adequate mixing, controlling reaction kinetics to avoid side reactions, and handling larger quantities of materials safely.[1][2][3] The transition from small-scale, often optimized for yield, to large-scale production requires a focus on robust, safe, and cost-effective processes.[2]

Q2: How does heat management differ at a larger scale and what are the risks?

In laboratory settings, the high surface-area-to-volume ratio of glassware allows for efficient heat dissipation.[3] During scale-up, the volume of the reaction increases more rapidly than the surface area of the reactor, leading to potential difficulties in controlling the temperature of exothermic or endothermic reactions.[3][4] Poor heat management can lead to localized "hot spots," which may cause side reactions, product decomposition, or even a runaway reaction, posing a significant safety hazard.[3][5] Implementing robust process controls, such as advanced cooling/heating systems and real-time temperature monitoring, is crucial for safe and reproducible large-scale synthesis.[1]

Q3: My reaction yield has decreased significantly after scaling up. What are the potential causes?

A decrease in yield upon scale-up can be attributed to several factors:

  • Inadequate Mixing: In larger reactors, achieving homogeneous mixing of reactants and catalysts can be challenging, leading to incomplete reactions.[6]

  • Mass Transfer Limitations: The rate at which reactants come into contact can become a limiting factor in larger volumes.[6]

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be directly transferable. For instance, more concentrated conditions might be necessary to minimize reaction volume in larger vessels.[7]

  • Presence of Water: The esterification reaction to form this compound is often reversible, and the presence of water can inhibit product formation.[6][8]

Q4: I am observing impurities in my scaled-up batch that were not present at the lab scale. Why is this happening?

The appearance of new impurities during scale-up can be due to:

  • Longer Reaction Times or Higher Temperatures: In an attempt to drive the reaction to completion at a larger scale, extended reaction times or higher temperatures might be employed, which can lead to side reactions or product degradation.[6]

  • Localized Overheating: As mentioned, poor heat transfer can create hot spots where side reactions are more likely to occur.[3]

  • Catalyst Deactivation: The catalyst may deactivate over the course of the reaction, leading to incomplete conversion and the formation of intermediates as impurities.[9][10]

Q5: How can I improve the purification of this compound at a larger scale?

Purification at scale presents its own set of challenges. While lab-scale purification might rely on chromatography, this is often not economically viable for large quantities.[11][12] Common large-scale purification techniques for this compound include:

  • Distillation: Fractional distillation under reduced pressure is a common method.[8][13] However, closely boiling impurities can make separation difficult.[13]

  • Washing/Extraction: Neutralizing the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) and subsequent extractions can remove acidic catalysts and water-soluble impurities.[8]

  • Crystallization: If applicable, crystallization can be a highly effective method for purifying solid products at a large scale.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to poor mixing.- Increase agitation speed. - Evaluate the efficiency of the stirrer/impeller design for the reactor size.[5][6]
Presence of water inhibiting the reaction.- Use a Dean-Stark trap or similar apparatus to continuously remove water formed during the reaction.[8]
Catalyst deactivation.- Verify the activity and concentration of the catalyst. - Consider adding the catalyst in portions or using a more robust catalyst.[9][10]
Product Purity Issues Side reactions due to high temperatures.- Optimize the reaction temperature to minimize side product formation.[6] - Ensure even heating and avoid localized hot spots.[5]
Incomplete reaction leaving starting materials.- Increase the reaction time or adjust the stoichiometry of reactants to drive the reaction to completion.[6]
Reaction Stalls or is Slow Mass transfer limitations.- Improve agitation to enhance contact between reactants. - Consider using a solvent that improves the solubility of all reactants.
Insufficient catalyst activity.- Ensure the catalyst is not poisoned by impurities in the starting materials. - Increase catalyst loading, keeping cost-effectiveness in mind.
Difficulty in Catalyst Removal Incomplete neutralization or extraction.- Ensure thorough mixing during the washing steps. - Perform multiple extractions with appropriate solvents.[8]

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is based on the esterification of oxalic acid with isopropanol.

Materials:

  • Oxalic acid (1 kg, 11.1 mol)

  • Isopropyl alcohol (1700 mL)

  • Toluene (B28343) (200 mL)

  • p-Toluenesulfonic acid monohydrate (47.67 g, 0.25 mol)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (500 mL)

  • Saturated aqueous Sodium Chloride (NaCl) solution (1 L)

Equipment:

  • 5 L laboratory reactor equipped with a mechanical stirrer, heating mantle, thermometer, and a Dean-Stark trap with a condenser.

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In the 5 L reactor, add oxalic acid (1 kg) to isopropyl alcohol (1700 mL) and stir until a clear solution is formed.[8]

  • Catalyst Addition: Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g) in toluene (200 mL) to the reaction mixture.[8]

  • Reaction: Heat the mixture to reflux and stir continuously for 24 hours.[8] The water generated during the reaction will be collected in the Dean-Stark trap.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by adding 500 mL of saturated aqueous NaHCO₃ solution.[8]

    • Transfer the mixture to a large separatory funnel and partition between 400 mL of toluene (in two portions) and 1 L of water (in two portions).[8]

    • Combine the organic layers and wash with 1 L of saturated aqueous NaCl solution.[8]

  • Purification:

    • Separate the organic phase and remove the solvent under reduced pressure using a rotary evaporator.[8]

    • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil.[8] A yield of approximately 90% can be expected.[8]

Visualizing the Challenges in Scaling Up this compound Reactions

ScaleUpChallenges cluster_input Inputs & Conditions cluster_scaleup Scale-Up Process cluster_challenges Challenges cluster_outcomes Potential Outcomes Reactants Reactants (Oxalic Acid, Isopropanol) ScaleUp Reaction Scale-Up Reactants->ScaleUp Catalyst Catalyst (e.g., p-TSA) Catalyst->ScaleUp Solvent Solvent (e.g., Toluene) Solvent->ScaleUp LabScale Lab Scale Conditions (Optimized for Yield) LabScale->ScaleUp Heat Heat Management (Poor Heat Dissipation) ScaleUp->Heat Mixing Mixing & Mass Transfer (Inhomogeneity) ScaleUp->Mixing Kinetics Reaction Kinetics (Side Reactions) ScaleUp->Kinetics Purification Purification (Distillation, Extraction) ScaleUp->Purification Safety Safety (Runaway Reactions) ScaleUp->Safety Heat->Safety LowYield Low Yield Heat->LowYield Impurities Product Impurities Heat->Impurities SuccessfulProduct Successful & Pure Product Heat->SuccessfulProduct If Mitigated Mixing->LowYield Mixing->SuccessfulProduct If Mitigated Kinetics->Impurities Kinetics->SuccessfulProduct If Mitigated Purification->LowYield Purification->Impurities Purification->SuccessfulProduct If Mitigated ProcessFailure Process Failure Safety->ProcessFailure Safety->SuccessfulProduct If Mitigated LowYield->ProcessFailure Impurities->ProcessFailure

Caption: Logical workflow of challenges in scaling up this compound reactions.

References

managing acidic byproducts in Diisopropyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropyl oxalate (B1200264). The focus is on the effective management of acidic byproducts to ensure high product purity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diisopropyl oxalate, with a focus on problems arising from acidic byproducts.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

  • Product Loss During Workup: Significant amounts of the product may be lost during the neutralization and washing steps.

  • Hydrolysis of Product: Residual acid and water can lead to the hydrolysis of the this compound back to isopropyl alcohol and oxalic acid, especially at elevated temperatures.

Troubleshooting Steps:

StepActionRationale
1 Verify Reaction Completion Monitor the reaction progress using techniques like Thin Layer Chromatography (TDC) or Gas Chromatography (GC) to ensure the disappearance of starting materials.
2 Optimize Reaction Conditions Ensure the efficient removal of water, a byproduct of the reaction, by using a Dean-Stark apparatus.[1] Driving the equilibrium towards the product side can significantly improve the yield.
3 Careful Neutralization Add the neutralizing agent (e.g., saturated sodium bicarbonate solution) slowly and in a controlled manner to avoid vigorous effervescence that can lead to loss of product.
4 Minimize Emulsion Formation During the aqueous wash, emulsions can form and trap the product. To break emulsions, add a small amount of brine (saturated NaCl solution).
5 Thorough Extraction After washing, ensure complete extraction of the this compound from the aqueous layer by performing multiple extractions with a suitable organic solvent.

Issue 2: Final Product is Acidic (Low pH)

Possible Causes:

  • Incomplete Neutralization: The amount of base used was insufficient to neutralize all the acidic components (unreacted oxalic acid and acid catalyst).

  • Inefficient Washing: The aqueous washes were not sufficient to remove the salt byproducts of neutralization and any remaining acid.

Troubleshooting Steps:

StepActionRationale
1 Check pH after Neutralization After adding the neutralizing agent, thoroughly mix the layers and check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
2 Increase Washing Steps Increase the number of washes with deionized water or a dilute brine solution to ensure complete removal of salts and residual acids.
3 Use a Stronger Base (with caution) While sodium bicarbonate is common, a dilute solution of sodium carbonate or sodium hydroxide (B78521) can be used for more stubborn acidity.[2] However, be cautious as stronger bases can promote hydrolysis of the ester.
4 Final Purification Purify the crude product by vacuum distillation to separate the this compound from any non-volatile acidic impurities.[1]

Troubleshooting Decision Tree:

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield acidic_product Acidic Product start->acidic_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Product Loss During Workup? low_yield->workup_loss incomplete_neutralization Incomplete Neutralization? acidic_product->incomplete_neutralization inefficient_washing Inefficient Washing? acidic_product->inefficient_washing incomplete_reaction->workup_loss No optimize_conditions Optimize Reaction Conditions: - Monitor with TLC/GC - Ensure efficient water removal incomplete_reaction->optimize_conditions Yes careful_workup Refine Workup Technique: - Slow neutralization - Use brine to break emulsions - Multiple extractions workup_loss->careful_workup Yes incomplete_neutralization->inefficient_washing No check_ph Ensure Complete Neutralization: - Check pH of aqueous layer (7-8) incomplete_neutralization->check_ph Yes improve_washing Improve Washing Protocol: - Increase number of washes - Use DI water or brine inefficient_washing->improve_washing Yes

A decision tree for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts in the synthesis of this compound?

A1: The primary acidic byproducts are typically unreacted oxalic acid and the acid catalyst used in the esterification reaction, such as p-toluenesulfonic acid or sulfuric acid.[1]

Q2: Why is it crucial to remove these acidic byproducts?

A2: Residual acidic impurities can compromise the stability of the this compound by catalyzing its hydrolysis back to the starting materials. For applications in drug development and other sensitive areas, high purity is essential to avoid side reactions and ensure product quality.

Q3: What is the most common method for neutralizing the reaction mixture?

A3: The most common method is to wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This weak base effectively neutralizes the acidic byproducts without causing significant hydrolysis of the ester product.

Q4: Can other bases be used for neutralization?

A4: Yes, other bases like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) can be used.[2] However, these are stronger bases and should be used with caution as they can increase the rate of ester hydrolysis, potentially lowering the yield.

Q5: How can I confirm that all acidic byproducts have been removed?

A5: You can check the pH of the final aqueous wash to ensure it is neutral. For a more quantitative assessment, the final product can be analyzed using techniques like titration with a standardized base or High-Performance Liquid Chromatography (HPLC) to detect and quantify any residual acidic impurities.

Q6: What are the ideal reaction conditions to minimize byproduct formation?

A6: To minimize byproduct formation and drive the reaction towards the product, it is recommended to use an excess of the alcohol (isopropanol) and to continuously remove the water byproduct using a Dean-Stark apparatus.[1] Monitoring the reaction to avoid unnecessarily long reaction times can also help in reducing the formation of potential side products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Oxalic Acid (anhydrous)90.03100 g1.11
Isopropanol60.10170 mL2.22
p-Toluenesulfonic acid monohydrate190.224.77 g0.025
Toluene (B28343)-200 mL-
Saturated aq. NaHCO₃-~500 mL-
Saturated aq. NaCl (Brine)-~100 mL-
Anhydrous Magnesium Sulfate-q.s.-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine oxalic acid and isopropanol.

  • Add p-toluenesulfonic acid monohydrate and toluene to the flask.

  • Heat the mixture to reflux and continue for approximately 24 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases and the aqueous layer is neutral to litmus (B1172312) paper.

  • Wash the organic layer with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Synthesis Workflow Diagram:

SynthesisWorkflow Reactants Oxalic Acid + Isopropanol + p-TSA + Toluene Reaction Reflux with Dean-Stark (24 hours) Reactants->Reaction Workup Workup Reaction->Workup Neutralization Wash with sat. NaHCO₃ Workup->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with MgSO₄ Washing->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Workflow for the synthesis and purification of this compound.

Protocol 2: Quantification of Acidic Byproducts by HPLC

This is a general HPLC method that can be adapted for the quantification of residual oxalic acid and p-toluenesulfonic acid in this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of oxalic acid and p-toluenesulfonic acid of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of acetonitrile.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration for each analyte.

  • Sample Analysis: Inject the prepared sample solution and record the chromatogram.

  • Quantification: Identify the peaks corresponding to oxalic acid and p-toluenesulfonic acid based on their retention times. Quantify the amount of each acid in the sample by comparing the peak areas to the calibration curve.

This technical support center provides a foundational guide for managing acidic byproducts in this compound synthesis. For more specific applications, further optimization of the described protocols may be necessary.

References

troubleshooting low conversion rates in Diisopropyl oxalate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in diisopropyl oxalate (B1200264) esterification.

Frequently Asked Questions (FAQs)

Q1: My diisopropyl oxalate esterification reaction is resulting in a low yield. What are the most common causes?

Low conversion rates in this compound synthesis can stem from several factors. The most common issues include:

  • Incomplete water removal: Esterification is an equilibrium reaction. The water generated as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Suboptimal reaction temperature: The reaction may be too slow if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

  • Catalyst issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be insufficient in quantity or may have lost its activity.

  • Steric hindrance: The bulky nature of the isopropyl groups can slow down the reaction rate compared to less hindered alcohols.[1][2]

  • Impure reactants: The presence of water in the oxalic acid or isopropanol (B130326) will inhibit the reaction.

Q2: How can I effectively remove water from the reaction mixture?

The most effective method for removing water during the esterification of oxalic acid with isopropanol is azeotropic distillation using a Dean-Stark apparatus.[3] Toluene (B28343) is a common solvent for this purpose. The toluene-water azeotrope boils at a lower temperature, allowing for the continuous removal of water from the reaction, which drives the equilibrium towards the formation of the this compound product.

Q3: I am observing significant amounts of unreacted oxalic acid in my crude product. What should I do?

The presence of unreacted oxalic acid suggests that the reaction has not gone to completion. To address this, you can try the following:

  • Increase the reaction time: Due to the steric hindrance of the isopropanol, longer reaction times may be necessary.[2]

  • Increase the amount of isopropanol: Using an excess of the alcohol can help shift the equilibrium towards the product side.

  • Ensure efficient water removal: Double-check that your Dean-Stark apparatus is functioning correctly and that water is being effectively removed.

Q4: My final product is acidic. How can I resolve this?

An acidic product indicates the presence of residual acid catalyst or unreacted oxalic acid. This can be resolved during the work-up procedure by:

  • Neutralization: Washing the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), will neutralize the acid.[3]

  • Washing with brine: A subsequent wash with a saturated sodium chloride (brine) solution will help to remove residual water and salts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion Rate Incomplete removal of water byproduct.Use a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) to continuously remove water.[3]
Insufficient catalyst or inactive catalyst.Ensure the correct molar ratio of the acid catalyst. Use fresh, high-purity catalyst.
Reaction time is too short.Increase the reflux time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Low reaction temperature.Ensure the reaction mixture is maintained at the appropriate reflux temperature.
Presence of Mono-isopropyl Oxalate Incomplete reaction.Increase the reaction time and/or the molar equivalent of isopropanol.
Formation of Side Products (e.g., diisopropyl carbonate) High reaction temperatures or catalyst-related side reactions.Optimize the reaction temperature. Consider using a milder catalyst.
Product is Acidic Residual acid catalyst or unreacted oxalic acid.Neutralize the crude product by washing with a saturated solution of sodium bicarbonate.[3]
Difficulty in Product Isolation Emulsion formation during aqueous work-up.Add brine to the aqueous layer to help break the emulsion.
Product decomposition during distillation.Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical procedure for the synthesis of this compound using acid catalysis and azeotropic water removal.

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • Isopropanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxalic acid, isopropanol, and toluene.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate) to the mixture.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.[3]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3]

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess isopropanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[4]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate in this compound Esterification CheckWaterRemoval Is water being effectively removed? (Check Dean-Stark trap) Start->CheckWaterRemoval CheckCatalyst Is the catalyst active and in sufficient quantity? CheckWaterRemoval->CheckCatalyst Yes SolutionWater Optimize azeotropic distillation. Use a Dean-Stark trap with toluene. CheckWaterRemoval->SolutionWater No CheckReactionTimeTemp Are the reaction time and temperature adequate? CheckCatalyst->CheckReactionTimeTemp Yes SolutionCatalyst Use fresh catalyst in the correct molar ratio. CheckCatalyst->SolutionCatalyst No CheckPurity Are the starting materials anhydrous? CheckReactionTimeTemp->CheckPurity Yes SolutionTimeTemp Increase reflux time and ensure proper temperature. CheckReactionTimeTemp->SolutionTimeTemp No SolutionPurity Use anhydrous oxalic acid and isopropanol. CheckPurity->SolutionPurity No End Improved Conversion Rate CheckPurity->End Yes SolutionWater->End SolutionCatalyst->End SolutionTimeTemp->End SolutionPurity->End

Caption: Troubleshooting workflow for low this compound conversion.

References

safe handling and storage procedures for Diisopropyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of Diisopropyl oxalate (B1200264), tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Diisopropyl oxalate?

A1: this compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety precautions to avoid exposure.

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is also noted to be moisture-sensitive. For long-term storage, a refrigerated environment is recommended.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes tightly fitting safety goggles with side-shields, chemical-resistant gloves, and fire/flame resistant and impervious clothing.[1] If there is a risk of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1]

Q4: What should I do in case of accidental skin or eye contact with this compound?

A4: In case of skin contact, immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[1] For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Wear personal protective equipment, including chemical-impermeable gloves.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains.[1]

Q6: What materials are incompatible with this compound?

A6: this compound should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Visible degradation or discoloration of this compound Improper storage, exposure to moisture or incompatible materials.Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated place away from incompatible substances.[1] Consider purging the container with an inert gas before sealing.
Skin or eye irritation during handling Inadequate personal protective equipment (PPE) or accidental exposure.Always wear appropriate PPE, including chemical-resistant gloves and safety goggles.[1] If irritation occurs, follow the first-aid measures outlined in the FAQs and the Safety Data Sheet (SDS).[1]
A strong odor is detected during use Inadequate ventilation or a possible spill.Work in a well-ventilated area, preferably in a chemical fume hood.[1] Check for any spills and clean them up immediately using the appropriate procedure.

Quantitative Data Summary

Parameter Value Source
Storage Temperature 2-8°C (Refrigerator)[4][5]
Flash Point 75.3°C[6]
Boiling Point ~190°C (estimate)[6]
Density ~1.002 g/cm³[6]

Experimental Protocols

Protocol: Small-Scale Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, and if possible, perform the cleanup in a chemical fume hood.[1]

  • Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1]

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For larger spills, consider a respirator.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels.

  • Absorb the Spill: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collect the Waste: Once the this compound is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled, and sealed container for chemical waste.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste disposal procedures.[1]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Visualizations

Safe_Handling_and_Storage_Workflow start Start: Obtain this compound assess_hazards Assess Hazards (Combustible, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe handling Handling in Ventilated Area (Fume Hood) don_ppe->handling spill_check Spill or Exposure? handling->spill_check storage Store in Cool, Dry, Well-Ventilated Area (2-8°C, Tightly Sealed) end End: Procedure Complete storage->end spill_check->storage No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Spill first_aid Administer First Aid spill_check->first_aid Exposure waste_disposal Dispose of Waste Properly spill_protocol->waste_disposal first_aid->waste_disposal waste_disposal->handling

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Diisopropyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropyl oxalate (B1200264). Our aim is to help you identify and resolve common issues, thereby improving yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of diisopropyl oxalate, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The esterification of oxalic acid with isopropanol (B130326) is an equilibrium reaction.[1][2][3] 2. Loss of product during workup: this compound may be partially hydrolyzed back to the monoester or oxalic acid if exposed to water for extended periods, especially in the presence of acid.[4][5] 3. Inefficient water removal: The water generated during the reaction can shift the equilibrium back towards the reactants.[1][2][3]1. Drive the equilibrium forward: Use an excess of isopropanol and ensure efficient removal of water using a Dean-Stark apparatus.[1][2][3] 2. Optimize workup: Minimize contact with aqueous solutions and ensure the neutralization step is complete before extensive washing. 3. Improve water removal: Check for leaks in the Dean-Stark setup and ensure the azeotropic solvent (e.g., toluene) is refluxing at the appropriate rate to effectively remove water.[6]
Product is Acidic (Low pH) 1. Residual acid catalyst: Incomplete neutralization of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[7] 2. Presence of unreacted oxalic acid or monoisopropyl oxalate: These acidic species may remain if the reaction is incomplete.[4][7]1. Thorough neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[6] 2. Purification: Perform careful vacuum distillation to separate the this compound from less volatile acidic impurities.
Product is Wet (Cloudy Appearance or Water Detected by Analysis) 1. Inefficient drying: The drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) may be insufficient or of poor quality. 2. Incomplete separation of aqueous and organic layers during workup.1. Effective drying: Use a sufficient quantity of a fresh, high-quality drying agent. Allow adequate time for drying and consider a second drying step with fresh agent if necessary. 2. Careful separation: Ensure a clean separation of the layers in the separatory funnel. It can be beneficial to wash the organic layer with brine (saturated NaCl solution) to help break up emulsions and remove dissolved water.[6]
Presence of Impurities in Final Product (Confirmed by GC-MS, NMR, etc.) 1. Unreacted starting materials: Oxalic acid and isopropanol. 2. Intermediate product: Monoisopropyl oxalate. 3. Side products: Potential for diisopropyl carbonate formation under certain conditions.[8] 4. Decomposition products: High distillation temperatures can lead to the decomposition of the product or impurities.[7]1. Optimize reaction conditions: Ensure the reaction goes to completion by using appropriate stoichiometry, catalyst loading, and reaction time. 2. Efficient purification: Careful fractional vacuum distillation is crucial. Monitor the distillation temperature and pressure closely to separate the desired product from lower and higher boiling point impurities. 3. Lower distillation temperature: Use a good vacuum source to lower the boiling point of this compound and prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer-Speier esterification of oxalic acid with isopropanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][6][7] The reaction is typically performed under reflux with the continuous removal of water to drive the reaction to completion.[1][6]

Q2: What are the key impurities to look for in this compound synthesis?

A2: The primary impurities to monitor are:

  • Unreacted oxalic acid: A solid that is not soluble in the product.

  • Monoisopropyl oxalate: The half-ester intermediate.[4]

  • Water: Can cause the product to appear cloudy and can lead to hydrolysis.

  • Residual acid catalyst: Can make the product acidic and promote degradation over time.[7]

Q3: How can I effectively remove the water generated during the esterification?

A3: A Dean-Stark apparatus is the most effective method for removing water during the reaction.[6] Toluene (B28343) is often used as the azeotropic solvent to facilitate water removal. The toluene-water azeotrope boils at a lower temperature than the individual components, and upon condensation, the water separates from the toluene, allowing the toluene to return to the reaction flask.

Q4: What is the best way to purify the crude this compound?

A4: After the reaction workup, which includes neutralization and washing, the most effective method for purifying this compound is vacuum distillation.[6] This separates the product from non-volatile impurities like residual salts and oxalic acid, as well as from other volatile components with different boiling points.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and detect any organic impurities.

  • Karl Fischer Titration: To quantify the water content.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Oxalic acid

  • Isopropanol

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add oxalic acid, a molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate. Add toluene to facilitate azeotropic water removal.

  • Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water generated will be collected in the side arm of the Dean-Stark trap. Continue reflux until no more water is collected.[6]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue washing until no more gas evolves.[6]

    • Water.

    • Saturated brine solution to aid in the removal of dissolved water.[6]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and excess isopropanol using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless oil.[6]

Visual Aids

Reaction Pathway and Potential Side Products

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_impurities Potential Impurities Oxalic Acid Oxalic Acid Monoisopropyl Oxalate Monoisopropyl Oxalate Oxalic Acid->Monoisopropyl Oxalate + Isopropanol - H2O Isopropanol Isopropanol Isopropanol->Monoisopropyl Oxalate This compound This compound Isopropanol->this compound Monoisopropyl Oxalate->Oxalic Acid + H2O (Hydrolysis) Monoisopropyl Oxalate->this compound This compound->Monoisopropyl Oxalate Water Water Unreacted Oxalic Acid Unreacted Oxalic Acid Unreacted Isopropanol Unreacted Isopropanol Residual Catalyst Residual Catalyst

Caption: Reaction scheme for the synthesis of this compound showing intermediates and potential impurities.

Troubleshooting Workflow

G start Synthesis Issue (e.g., Low Yield, Impurities) check_reaction Check Reaction Conditions: - Reagent Stoichiometry - Catalyst Loading - Temperature start->check_reaction check_water_removal Verify Water Removal: - Dean-Stark Functionality - Azeotrope Reflux check_reaction->check_water_removal check_workup Review Workup Procedure: - Complete Neutralization - Proper Layer Separation - Efficient Drying check_water_removal->check_workup check_purification Assess Purification Step: - Vacuum Level - Distillation Temperature - Fraction Collection check_workup->check_purification analysis Analyze Product: (GC-MS, NMR, KF) check_purification->analysis analysis->start Revise Protocol success High Purity Product analysis->success Meets Specs

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

impact of co-solvents on Diisopropyl oxalate reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diisopropyl oxalate (B1200264) reactions, with a specific focus on the impact of co-solvents on reaction rates and yields.

Frequently Asked Questions (FAQs)

Q1: My Diisopropyl oxalate reaction is sluggish or resulting in a low yield. What are the common causes?

A1: Low yields or slow reaction rates in this compound reactions, particularly hydrolysis, are often linked to the steric hindrance of the isopropyl groups and poor solubility of the ester in aqueous media. The bulky nature of the isopropyl groups can make the carbonyl carbons less accessible to nucleophiles. Without a suitable co-solvent, the reaction mixture may not be homogeneous, limiting the interaction between reactants and thus slowing down the reaction or leading to incomplete conversion.

Q2: How do co-solvents improve the reaction rate and yield?

A2: Co-solvents enhance the solubility of this compound in the reaction medium, creating a more homogeneous environment. This increased solubility facilitates better interaction between the oxalate ester and other reactants (e.g., a nucleophile in a hydrolysis reaction). Polar aprotic co-solvents are often effective as they can solvate the reactants without participating in the reaction itself. For instance, in the monohydrolysis of this compound, increasing the volume percentage of a co-solvent like Tetrahydrofuran (THF) has been shown to improve the yield of the corresponding monoalkyl oxalate.[1][2]

Q3: Which co-solvents are recommended for this compound reactions?

A3: Tetrahydrofuran (THF) and acetonitrile (B52724) (CH3CN) have been reported as effective co-solvents for the monohydrolysis of this compound.[1] THF, in particular, has been shown to significantly improve yields. While other polar aprotic solvents might be considered, it has been noted that acetone (B3395972) did not offer an improvement over THF, and Dimethyl sulfoxide (B87167) (DMSO) was found to decrease the yield, potentially due to promoting overreaction to the dicarboxylic acid.[3][4]

Q4: Can the choice of base affect the outcome of a hydrolysis reaction with this compound?

A4: Yes, the choice of base is critical. For the selective monohydrolysis to the monoester, a less reactive base like sodium hydroxide (B78521) (NaOH) is often preferred over a more reactive one like potassium hydroxide (KOH). The use of a stronger base can sometimes lead to an overreaction, resulting in the formation of oxalic acid as a byproduct and thus reducing the yield of the desired monoester.[1]

Q5: My reaction seems to be producing byproducts. What could they be and how can I minimize them?

A5: In the case of hydrolysis, the primary byproduct is often the complete hydrolysis product, oxalic acid. This occurs when both ester groups are hydrolyzed. To minimize this, it is crucial to control the stoichiometry of the base, the reaction time, and the temperature. Using a slight excess of the dialkyl oxalate relative to the base and keeping the temperature low (e.g., 0-5 °C) can help to favor the mono-hydrolyzed product.[1]

Troubleshooting Guides

Issue: Low Yield in the Monohydrolysis of this compound

This guide provides a step-by-step approach to troubleshooting low yields in the monohydrolysis of this compound to monoisopropyl oxalate.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield Observed check_homogeneity Is the reaction mixture homogeneous? start->check_homogeneity add_cosolvent Increase co-solvent (THF) concentration. [Ref: 2, 3] check_homogeneity->add_cosolvent No check_base Is the correct base (NaOH) and stoichiometry being used? check_homogeneity->check_base Yes success Yield Improved add_cosolvent->success adjust_base Use NaOH instead of KOH. Ensure correct molar equivalents. [Ref: 2] check_base->adjust_base No check_temp Is the reaction temperature maintained at 0-5°C? check_base->check_temp Yes adjust_base->success control_temp Use an ice-water bath to maintain low temperature. check_temp->control_temp No check_time Is the reaction time optimized? check_temp->check_time Yes control_temp->success optimize_time Monitor reaction progress (e.g., by TLC) to avoid overreaction. check_time->optimize_time No optimize_time->success

Caption: Troubleshooting workflow for low yield in this compound monohydrolysis.

Data on Co-solvent Effects

The following table summarizes the impact of different co-solvents on the yield of monoisopropyl oxalate from the monohydrolysis of this compound.

Co-solventVolume % of Co-solventBaseYield of Monoisopropyl oxalate (%)Reference
THF2.2%NaOH83%[1]
THF5%NaOHLower Yield[2]
THF10%NaOHImproved Yield[2]
CH3CNNot specifiedNaOHComparable to THF[1]
AcetoneNot specifiedNot specifiedDid not improve yield[3]
DMSONot specifiedNot specifiedDecreased yield[4]

Experimental Protocols

Key Experiment: Selective Monohydrolysis of this compound

This protocol is adapted from literature procedures for the synthesis of monoisopropyl oxalate.[2][3]

Objective: To synthesize monoisopropyl oxalate via the selective monohydrolysis of this compound using a co-solvent.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Distilled water, chilled

  • 0.25 M Sodium hydroxide (NaOH) solution, chilled

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Standard glassware for workup and purification

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equivalent) in THF.

  • Add chilled distilled water to the reaction mixture.

  • Place the reaction flask in an ice-water bath and stir the mixture until the temperature stabilizes between 0-5°C.

  • Slowly add a chilled 0.25 M aqueous NaOH solution (1.0 equivalent) to the reaction mixture while maintaining the temperature between 0-5°C.

  • Continue to stir the reaction mixture vigorously in the ice-water bath. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable acid (e.g., HCl) to neutralize the excess base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure monoisopropyl oxalate.

Experimental Workflow Diagram:

Monohydrolysis_Workflow dissolve Dissolve this compound in THF add_water Add chilled water dissolve->add_water cool Cool to 0-5°C add_water->cool add_base Add chilled NaOH (aq) cool->add_base react Stir at 0-5°C add_base->react quench Quench with acid react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify product dry_concentrate->purify

References

controlling reaction temperature for Diisopropyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropyl oxalate (B1200264).

Troubleshooting Guide: Controlling Reaction Temperature

Controlling the reaction temperature is critical for maximizing yield and purity in diisopropyl oxalate synthesis. Below are common issues related to temperature control and their corresponding solutions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
T-01 Low or No Product Yield Reaction temperature is too low for the esterification to proceed efficiently.- For acid-catalyzed esterification of oxalic acid and isopropyl alcohol, ensure the reaction mixture is heated to reflux to facilitate the reaction and the azeotropic removal of water.[1][2] - For syntheses involving carbon monoxide, the temperature should generally be maintained between 50°C and 250°C. A specific reported temperature for this method is 125°C.[3]
T-02 Formation of Impurities or Side Products The reaction temperature is too high, leading to decomposition or unwanted side reactions.- While high temperatures are often required, excessive heat can be detrimental. For ester interchange reactions, temperatures should generally be kept below 180°C.[4] - If byproducts are detected, consider lowering the reaction temperature and extending the reaction time.
T-03 Reaction Stalls or is Incomplete Inefficient removal of water byproduct, which inhibits the forward reaction equilibrium.- Ensure the temperature is adequate for the azeotropic distillation of water with a solvent like toluene (B28343).[1] - Check that the Dean-Stark trap or other water removal apparatus is functioning correctly.
T-04 Exothermic Reaction Leading to Loss of Control Rapid addition of reagents can cause a sudden increase in temperature, especially in related reactions like the formation of NENO precursors from this compound.[2]- Add reagents dropwise or in portions to maintain better control over the reaction temperature. - For highly exothermic processes, consider using an ice bath to manage the temperature, as is done in the controlled hydrolysis of this compound to its monoester, where the temperature is kept between 0-5°C.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound from oxalic acid and isopropyl alcohol?

A1: The optimal condition for this acid-catalyzed esterification is typically at the reflux temperature of the reaction mixture.[1] This temperature is necessary to drive the reaction forward and to continuously remove the water formed during the reaction via azeotropic distillation, often with toluene as a co-solvent.[1]

Q2: Can the reaction be performed at a lower temperature?

A2: Performing the esterification at a significantly lower temperature than reflux will likely result in a very slow reaction rate and incomplete conversion, leading to a poor yield. The elevated temperature is crucial for overcoming the activation energy of the reaction and for effective water removal.

Q3: What are the risks of using a reaction temperature that is too high?

A3: Excessively high temperatures can lead to the decomposition of the desired product or starting materials, and can promote the formation of side products. For instance, in related ester interchange reactions, temperatures are generally controlled to be below 180°C.[4]

Q4: How does temperature control differ for other methods of this compound synthesis?

A4: For methods involving the reaction of 2-propanol with carbon monoxide in the presence of a catalyst, the reaction temperature is also a critical parameter and is typically maintained in a range of 50°C to 250°C, with specific examples running at 125°C.[3]

Q5: In the synthesis of mono-isopropyl oxalate from this compound, why is the temperature kept so low (0-5°C)?

A5: This is a hydrolysis reaction, not an esterification. The low temperature is essential to prevent overreaction, where both ester groups of the this compound would be hydrolyzed to form oxalic acid.[5][6] This highlights the general principle that optimal temperature is highly dependent on the specific reaction being performed.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Oxalic Acid

This protocol is based on the synthesis of this compound from oxalic acid and isopropyl alcohol.[1]

  • Reaction Setup : In a 5 L laboratory reactor equipped with a stirrer, add oxalic acid (1 kg, 11.1 mol) to isopropyl alcohol (1700 mL). Stir until a clear solution is formed.

  • Catalyst Addition : Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 2.5 mol) in 200 mL of toluene to the reaction mixture.

  • Reaction : Heat the mixture to reflux and maintain stirring for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the reaction to completion.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 500 mL of saturated aqueous NaHCO₃.

    • Partition the mixture with toluene (2 x 400 mL) and water (2 x 1 L).

    • Combine the organic phases and dry with 1 L of saturated aqueous NaCl solution.

  • Purification : Separate the organic phase and remove the solvent under vacuum. Purify the crude material by distillation under high vacuum to obtain this compound as a colorless oil.

Protocol 2: Controlled Monohydrolysis of this compound

This protocol details the synthesis of monoisopropyl oxalate and demonstrates stringent temperature control.[5]

  • Reaction Setup : In a 2 L one-necked flask equipped with a magnetic stirrer, dissolve this compound (174 g, 1 mol) in 20-40 mL of THF. Place the flask in an ice-water bath.

  • Addition of Water : Add 500 mL of chilled water (3–4 °C) to the mixture.

  • Base Addition : Once the reaction mixture reaches a temperature of 0–4 °C, add 320–480 mL of chilled 2.5 M aqueous NaOH dropwise.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography. It is crucial to maintain the reaction temperature between 0 and 5 °C to avoid overreaction.[5]

  • Workup and Purification : Once the reaction is complete, proceed with acidification, extraction with an appropriate organic solvent, drying, and purification by distillation under reduced pressure.

Data Summary

The following table summarizes quantitative data from various synthesis and related reaction protocols.

ParameterThis compound Synthesis (from Oxalic Acid)[1]This compound Synthesis (from 2-propanol + CO)[3]Mono-isopropyl Oxalate Synthesis (from this compound)[5]
Primary Reactants Oxalic acid, Isopropyl alcohol2-propanol, Carbon MonoxideThis compound, NaOH
Catalyst p-toluenesulfonic acidPalladium(II) chloride, Copper(II) sulfate, TriphenylphosphineN/A
Solvent TolueneN/ATHF, Water
Reaction Temperature Reflux125 °C0 - 5 °C
Reaction Time 24 hours71 minutesA few hours
Yield 90%Not specifiedHigh

Visualizations

G Troubleshooting Temperature Control in this compound Synthesis cluster_start Start cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Reaction Issue Observed low_yield Low or No Yield? start->low_yield impurities Impurities Detected? low_yield->impurities No temp_low Temperature Too Low low_yield->temp_low Yes stalled_reaction Reaction Stalled? impurities->stalled_reaction No temp_high Temperature Too High impurities->temp_high Yes water_removal Inefficient Water Removal stalled_reaction->water_removal Yes increase_temp Increase to Reflux Temp. temp_low->increase_temp decrease_temp Decrease Temperature temp_high->decrease_temp water_removal->increase_temp check_apparatus Check Dean-Stark Apparatus water_removal->check_apparatus

Caption: Troubleshooting logic for temperature control issues.

G Experimental Workflow: Acid-Catalyzed Synthesis of this compound cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Combine Oxalic Acid, Isopropanol, and Toluene B Add p-Toluenesulfonic Acid Catalyst A->B C Heat to Reflux (approx. 24h) B->C D Continuously Remove Water (Dean-Stark Trap) C->D E Cool to Room Temp. D->E After 24h F Neutralize with NaHCO3 E->F G Liquid-Liquid Extraction F->G H Dry Organic Phase G->H I Remove Solvent (Vacuum) H->I J High Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Workflow for this compound synthesis via esterification.

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: Diisopropyl Oxalate vs. Dimethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success of a synthetic route. This guide provides an objective comparison of diisopropyl oxalate (B1200264) and dimethyl oxalate, two common C2 building blocks, with a focus on their performance in key synthetic transformations. By presenting experimental data, detailed protocols, and highlighting the impact of steric and electronic effects, this document aims to inform the selection of the optimal oxalate ester for specific synthetic applications.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is essential for their effective use in the laboratory. The bulkier isopropyl groups in diisopropyl oxalate lead to a lower melting point and a higher boiling point compared to the more compact dimethyl oxalate.

PropertyThis compoundDimethyl Oxalate
Molecular Formula C₈H₁₄O₄C₄H₆O₄
Molecular Weight 174.19 g/mol 118.09 g/mol
Appearance Colorless liquidWhite crystalline solid
Melting Point -30 °C53-55 °C
Boiling Point ~190-199.6 °C163.5-167 °C
Density ~1.002-1.034 g/cm³~1.148 g/mL (at 25 °C)

Performance in Key Synthetic Transformations

The utility of this compound and dimethyl oxalate is demonstrated across a range of important synthetic reactions. Their performance is often dictated by the steric hindrance imparted by the alkyl groups, influencing reactivity and product yields.

Monohydrolysis: A Study in Steric Hindrance

The selective hydrolysis of one ester group in a dialkyl oxalate to form a monoalkyl oxalate is a valuable transformation. A comparative study reveals the significant impact of the ester's alkyl group on the reaction rate and conditions.

Due to the greater steric bulk of the isopropyl groups, this compound is more resistant to hydrolysis than dimethyl oxalate.[1] This difference in reactivity allows for more controlled monohydrolysis of this compound, while the reaction with dimethyl oxalate proceeds much more rapidly.[1]

Table 1: Comparison of Monohydrolysis Conditions and Yields [1]

Dialkyl OxalateBaseCo-solventReaction TimeYield of Monoalkyl Oxalate
This compound1.0 M NaOHTHF (2.2 vol%)Not specified83%
Dimethyl Oxalate1.0 M NaOHTHF (1.1 vol%)10 minNot specified (reaction is very fast)
  • Dissolve this compound (1 mol) in THF (20-40 mL) in a 2 L flask equipped with a magnetic stirrer and immersed in an ice-water bath.

  • Add 500 mL of chilled water (3-4 °C) to the mixture.

  • Slowly add chilled 2.5 M aqueous NaOH (1 mol) dropwise, maintaining the reaction temperature between 0-4 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, acidify the reaction mixture and extract the product.

Monohydrolysis_Workflow start Start: this compound in THF add_water Add Chilled Water start->add_water add_naoh Add Chilled NaOH (0-4 °C) add_water->add_naoh monitor Monitor by TLC add_naoh->monitor workup Acidification & Extraction monitor->workup product Monoisopropyl Oxalate workup->product

Caption: Workflow for the monohydrolysis of this compound.

Claisen and Dieckmann Condensations: Acylation of Active Methylene Compounds

In Claisen and Dieckmann (intramolecular Claisen) condensations, dialkyl oxalates serve as acylating agents for enolates of esters or ketones, leading to the formation of valuable β-ketoesters and related dicarbonyl compounds. While direct comparative studies are limited, the principles of steric hindrance suggest that dimethyl oxalate, being less hindered, is generally a more reactive acylating agent. However, the choice of oxalate can influence the reaction outcome.

Diethyl oxalate, a close analog of dimethyl oxalate, is known to be a highly electrophilic partner in mixed Claisen reactions, reacting preferentially with the enolate of a simple ester.[2] This high reactivity is attributed to the electronic effects of the two ester groups. The bulkier this compound may exhibit lower reactivity, potentially requiring more forcing conditions.

General Reaction Scheme: Claisen Condensation

Claisen_Condensation reagents R'OOC-COOR' + R''CH2COOR''' base Base reagents->base 1. product R''CH(COCOOR')COOR''' base->product 2. H3O+

Caption: General scheme of a Claisen condensation with a dialkyl oxalate.

Synthesis of Heterocyclic Compounds

Dialkyl oxalates are versatile precursors for the synthesis of various heterocyclic systems, including quinoxalines, pyrazines, and pyrimidines.

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Both dimethyl oxalate and this compound can be used in this reaction. The reaction with oxalic acid, a related precursor, is well-established.[3][4][5] Dimethyl oxalate is explicitly mentioned as a reactant for producing quinoxalinedione.[6] While specific comparative data is scarce, the choice of the oxalate ester may influence the reaction conditions and the properties of the resulting quinoxaline (B1680401) derivatives.

General Reaction Scheme: Quinoxaline Synthesis

Quinoxaline_Synthesis reactants o-phenylenediamine + R'OOC-COOR' conditions Acidic Conditions reactants->conditions product Quinoxaline Derivative conditions->product

Caption: General synthesis of quinoxalines from o-phenylenediamines and dialkyl oxalates.

Practical Considerations: Synthesis, Handling, and Purification

Dimethyl Oxalate:

  • Synthesis: Typically synthesized by the esterification of oxalic acid with methanol, often using sulfuric acid as a catalyst.[10] The product is a solid and can be purified by recrystallization from methanol.[11] However, it can be sensitive to moisture.[11]

  • Handling: As a solid, it is generally easier to handle and weigh than a liquid.

  • Purification: Recrystallization is a common purification method. Challenges can arise in completely removing the acidic catalyst.[11]

This compound:

  • Synthesis: Can be prepared by the esterification of oxalic acid with isopropanol. Azeotropic removal of water can drive the reaction to completion, leading to high yields (e.g., 90%).[12]

  • Handling: As a liquid, it can be easily transferred via syringe.

  • Purification: Purification is typically achieved by distillation under vacuum.[12] It is reported to be easier to work up and separate from the acid catalyst compared to dimethyl oxalate.[11]

Conclusion: Making the Right Choice

The selection between this compound and dimethyl oxalate should be guided by the specific requirements of the synthetic transformation.

  • Dimethyl oxalate is a more reactive and less sterically hindered acylating agent, making it a good choice for reactions where high reactivity is desired. Its solid nature can be an advantage for handling.

  • This compound , with its bulkier isopropyl groups, offers greater steric hindrance. This can be advantageous in reactions requiring higher selectivity, such as controlled monohydrolysis. It is also reported to be easier to purify and more stable to moisture during storage.

For researchers and drug development professionals, a careful consideration of these factors will lead to a more efficient and successful synthesis. This guide provides a starting point for this decision-making process, and further investigation into specific reaction conditions is always recommended.

References

A Comparative Guide to the Reactivity of Dialkyl Oxalates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of various dialkyl oxalates in common chemical transformations, supported by experimental data, to inform reaction design and optimization.

The selection of an appropriate ester protecting group or reactant is a critical decision in organic synthesis, with significant implications for reaction efficiency, selectivity, and overall yield. Dialkyl oxalates, a class of diesters derived from oxalic acid, are versatile reagents and intermediates in a multitude of chemical reactions, including transesterification, acylation, and condensation reactions. The reactivity of these compounds is profoundly influenced by the nature of the alkyl substituents, primarily through steric and electronic effects. This guide provides a comparative analysis of the reactivity of common dialkyl oxalates—namely dimethyl oxalate (B1200264), diethyl oxalate, and di-tert-butyl oxalate—supported by available experimental data and detailed methodologies.

Comparative Reactivity Data

The relative reactivity of dialkyl oxalates is most effectively compared by examining the rate constants of their reactions under standardized conditions. Below is a summary of available kinetic data for hydrolysis and transesterification reactions.

Dialkyl OxalateReactionRate Constant (k)ConditionsReference
Dimethyl OxalateHydrolysisk₁ = 1.45 x 10⁻³ min⁻¹55°C, water(Not specified)
Diethyl OxalateHydrolysisSlower than dimethyl oxalate (qualitative)Not specified(General observation)
Di-tert-butyl OxalateHydrolysisSignificantly faster than primary alkyl oxalates (qualitative)Thermally induced, lower temperatures than primary/secondary oxalates
Dimethyl OxalateTransesterification (with Ethanol)High (Turnover Frequency up to 274,032 h⁻¹)Room temperature, various alkaline catalysts
Diethyl OxalateTransesterification (with Methanol)Kinetically studied, proceeds readily35°C, K₂CO₃ catalyst in a microreactor

Note: Direct quantitative comparison of rate constants across different studies is challenging due to varying experimental conditions. The data presented should be interpreted as indicative of general reactivity trends.

Factors Influencing Reactivity

The observed differences in the reactivity of dialkyl oxalates can be attributed to a combination of steric and electronic effects imparted by the alkyl groups attached to the ester oxygen atoms.

Steric Effects

Steric hindrance plays a crucial role in dictating the rate of nucleophilic attack at the carbonyl carbon of the oxalate moiety.

  • Dimethyl Oxalate: With the smallest alkyl groups (methyl), dimethyl oxalate presents the least steric hindrance to an incoming nucleophile. This generally translates to a higher reaction rate in processes like hydrolysis and transesterification with small nucleophiles.

  • Diethyl Oxalate: The ethyl groups in diethyl oxalate are bulkier than methyl groups, introducing a moderate level of steric hindrance. Consequently, its reactivity is typically lower than that of dimethyl oxalate.

  • Di-tert-butyl Oxalate: The bulky tert-butyl groups create significant steric hindrance around the carbonyl centers. This sterically hindered environment makes direct nucleophilic acyl substitution challenging. However, the unique electronic properties of the tert-butyl group lead to alternative reaction pathways, as discussed below.

Electronic Effects

The electronic nature of the alkyl group influences the electrophilicity of the carbonyl carbon. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I).

  • Primary and Secondary Alkyl Oxalates (e.g., Dimethyl, Diethyl): The electron-donating nature of the methyl and ethyl groups slightly reduces the electrophilicity of the carbonyl carbons compared to a hypothetical unsubstituted oxalate.

  • Di-tert-butyl Oxalate: The tert-butyl group is a stronger electron-donating group than methyl or ethyl. More importantly, the stability of the tert-butyl cation makes di-tert-butyl oxalate susceptible to reactions proceeding through a carbocation intermediate, particularly under thermal or acidic conditions. This leads to a different reactivity profile, including a much lower thermal stability. For instance, di-tert-butyl oxalate decomposes at significantly lower temperatures (around 140-160°C) compared to primary and secondary dialkyl oxalates, which are stable up to 325°C.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for key comparative reactions are provided below.

Protocol 1: Comparative Hydrolysis of Dialkyl Oxalates

Objective: To determine the relative rates of hydrolysis of dimethyl oxalate and diethyl oxalate under acidic conditions.

Materials:

  • Dimethyl oxalate

  • Diethyl oxalate

  • Hydrochloric acid (1 M)

  • Deionized water

  • Thermostatted water bath

  • Conical flasks

  • Pipettes and burettes

  • Sodium hydroxide (B78521) solution (0.1 M, standardized)

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Prepare 0.1 M solutions of dimethyl oxalate and diethyl oxalate in a suitable solvent (e.g., ethanol) to ensure miscibility with the aqueous acid.

  • In separate conical flasks, add a known volume of 1 M hydrochloric acid and place them in a thermostatted water bath set to the desired temperature (e.g., 50°C).

  • Initiate the reaction by adding a known volume of the respective dialkyl oxalate solution to each flask, starting a timer simultaneously.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.

  • Titrate the unreacted oxalic acid and any formed monoalkyl oxalate with the standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate of hydrolysis can be determined by plotting the concentration of reacted oxalate (calculated from the volume of NaOH used) against time.

Protocol 2: Comparative Transesterification of Dialkyl Oxalates

Objective: To compare the rate of transesterification of dimethyl oxalate and diethyl oxalate with a common alcohol (e.g., n-butanol) under basic catalysis.

Materials:

  • Dimethyl oxalate

  • Diethyl oxalate

  • n-Butanol

  • Sodium methoxide (B1231860) (catalyst)

  • Anhydrous solvent (e.g., THF)

  • Gas chromatograph (GC) with a suitable column

  • Thermostatted reaction vessel with a magnetic stirrer

  • Syringes for sampling

Procedure:

  • Set up a thermostatted reaction vessel with a magnetic stirrer at the desired temperature (e.g., 60°C).

  • Add a known amount of the dialkyl oxalate (dimethyl or diethyl) and n-butanol to the reaction vessel containing the anhydrous solvent.

  • Initiate the reaction by adding a catalytic amount of sodium methoxide.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and quench it by adding it to a vial containing a small amount of a quenching agent (e.g., a weak acid).

  • Analyze the composition of the reaction mixture by gas chromatography to determine the concentration of the starting dialkyl oxalate and the product dialkyl oxalate (e.g., dibutyl oxalate).

  • The rate of transesterification can be determined by plotting the concentration of the product or the disappearance of the starting material against time.

Visualizing Reactivity Relationships

The factors influencing the reactivity of dialkyl oxalates can be visualized to better understand their interplay.

Factors Influencing Dialkyl Oxalate Reactivity Reactivity Overall Reactivity Steric Steric Hindrance Steric->Reactivity Decreases rate of nucleophilic attack Electronic Electronic Effects Electronic->Reactivity Modifies electrophilicity of C=O AlkylGroup Alkyl Group (R) AlkylGroup->Steric Size of R AlkylGroup->Electronic Inductive Effect of R

Caption: Interplay of steric and electronic effects of the alkyl group on reactivity.

The general workflow for a kinetic study comparing the reactivity of different dialkyl oxalates can be outlined as follows:

Experimental Workflow for Comparative Kinetic Analysis A Select Dialkyl Oxalates (e.g., Dimethyl, Diethyl, Di-tert-butyl) C Run Parallel Reactions A->C B Define Reaction Conditions (Temperature, Solvent, Catalyst) B->C D Monitor Reaction Progress (e.g., GC, Titration, Spectroscopy) C->D E Data Analysis (Plot Concentration vs. Time) D->E F Determine Rate Constants (k) E->F G Compare Reactivity F->G

Caption: A generalized workflow for the comparative kinetic study of dialkyl oxalates.

A simplified representation of the nucleophilic acyl substitution mechanism, which is common for many reactions of dialkyl oxalates, is shown below. The rate of this reaction is highly dependent on the nature of the R group.

General Mechanism of Nucleophilic Acyl Substitution Reactants R-O-C(=O)-C(=O)-O-R + Nu⁻ Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products R-O-C(=O)-C(=O)-Nu + R-O⁻ Intermediate->Products Leaving Group Departure

Caption: Simplified mechanism for nucleophilic acyl substitution on a dialkyl oxalate.

Conclusion

The reactivity of dialkyl oxalates is a nuanced interplay of steric and electronic factors. For reactions proceeding via nucleophilic acyl substitution, the general order of reactivity is dimethyl oxalate > diethyl oxalate, due to increasing steric hindrance. Di-tert-butyl oxalate often exhibits distinct reactivity due to the significant steric bulk of the tert-butyl groups and their ability to stabilize a positive charge, favoring alternative reaction pathways. For researchers and professionals in drug development, a thorough understanding of these reactivity trends is paramount for the rational design of synthetic routes, enabling the selection of the most appropriate dialkyl oxalate for a given transformation to maximize efficiency and yield. The provided experimental protocols offer a foundation for conducting direct comparative studies to generate in-house, context-specific reactivity data.

A Comparative Guide to the Analytical Characterization of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of key analytical methods for the characterization of Diisopropyl oxalate (B1200264), a versatile reagent and intermediate in organic synthesis.[1] The following sections present objective comparisons of spectroscopic and chromatographic techniques, supported by experimental data and detailed protocols to aid in method selection and application.

Physicochemical Properties

A foundational aspect of characterization involves determining the physicochemical properties of a substance. Diisopropyl oxalate is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents.[1] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄O₄[]
Molecular Weight174.19 g/mol []
Melting Point-30 °C[1]
Boiling Point199.6 °C at 760 mmHg[]
Density1.034 g/cm³[]
Refractive Index1.419[]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J)Assignment
¹H5.13hept6.3 Hz-CH-
¹H1.33d6.2 Hz-CH₃
¹³C157.96--C=O
¹³C71.44---CH-
¹³C21.63---CH₃

Data sourced from ChemicalBook.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

    • Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[3]

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Due to the low natural abundance and weaker magnetic moment of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching of the ester functional group.

Since this compound is a liquid, ATR is a convenient method that requires minimal sample preparation.[5]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty ATR crystal.[5]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal surface, ensuring it completely covers the crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[6]

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • GC-MS System and Conditions:

    • GC System: Use a GC equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms or HP-5ms column).[7]

    • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C. Use a split injection mode to prevent column overloading.[7]

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.[7]

    • Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure good separation.[7]

    • MS Detector: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400. The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent condensation of the analyte.

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The mass spectrum of this peak can be used for structural confirmation by comparing it to a library of known spectra or by analyzing the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

While less common for a volatile, non-chromophoric compound like this compound, HPLC can be employed, particularly for non-volatile impurities or in formulations. A UV detector would require derivatization, while a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be used.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

  • HPLC System and Conditions:

    • HPLC System: An isocratic HPLC system with an RID is suitable.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating organic molecules.[8]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) would be a reasonable starting point. The mobile phase must be thoroughly degassed, especially for use with an RID.[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

    • RID: The detector must also be thermostatted and allowed to warm up and stabilize before analysis.

  • Data Analysis: The chromatogram will show a peak corresponding to this compound. The retention time can be used for identification (when compared to a standard), and the peak area can be used for quantification.

Method Comparison Summary

Table 3: Comparison of Analytical Methods for this compound Characterization

MethodInformation ProvidedSample AmountThroughputKey AdvantagesKey Limitations
¹H & ¹³C NMR Detailed molecular structure, hydrogen and carbon environments10-20 mgLow to MediumProvides unambiguous structural elucidation.Requires expensive instrumentation; lower sensitivity for ¹³C.
IR Spectroscopy Identification of functional groups (e.g., C=O ester)< 1 mg (for ATR)HighFast, simple, and non-destructive.Provides limited structural information on its own.
GC-MS Separation from volatile impurities, molecular weight, and fragmentation pattern< 1 mgHighHigh sensitivity and selectivity; excellent for purity assessment.Sample must be volatile and thermally stable.
HPLC-RID Separation from non-volatile impurities, quantification1-5 mgMediumCan analyze non-volatile compounds without derivatization.Lower sensitivity than UV or MS; sensitive to temperature and mobile phase composition changes.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or received batch of this compound.

Caption: Workflow for the analytical characterization of this compound.

References

Interpreting the 1H and 13C NMR Spectra of Diisopropyl Oxalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed analysis of the 1H and 13C NMR spectra of diisopropyl oxalate (B1200264), offering a clear interpretation of its spectral features and a comparison with expected values.

Chemical Structure and Symmetry

Diisopropyl oxalate, with the chemical formula C8H14O4, possesses a symmetrical structure.[1][2][][4][5][6][7] This symmetry is crucial in interpreting its NMR spectra, as it leads to fewer signals than the total number of protons or carbons might suggest. The molecule consists of a central oxalate core connected to two isopropyl groups.

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by two distinct signals, a direct consequence of the molecule's symmetry.

Table 1: 1H NMR Data for this compound (400 MHz, CDCl3) [8]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
5.13Heptet2H6.3CH
1.33Doublet12H6.2CH3

The downfield signal at 5.13 ppm corresponds to the two equivalent methine (CH) protons of the isopropyl groups. Its multiplicity is a heptet, resulting from coupling with the six neighboring methyl protons on each side, consistent with the n+1 rule (6+1=7). The integration value of 2H confirms the presence of two chemically equivalent protons.

The upfield signal at 1.33 ppm is assigned to the twelve equivalent methyl (CH3) protons of the two isopropyl groups. The signal appears as a doublet due to coupling with the single adjacent methine proton (1+1=2). The integration of 12H further supports this assignment.

13C NMR Spectral Analysis

The 13C NMR spectrum of this compound displays three distinct signals, reflecting the three unique carbon environments in the molecule.

Table 2: 13C NMR Data for this compound (100 MHz, CDCl3) [8]

Chemical Shift (δ, ppm)Assignment
157.96C=O (Ester Carbonyl)
71.44CH (Isopropyl Methine)
21.63CH3 (Isopropyl Methyl)

The most downfield signal at 157.96 ppm is attributed to the two equivalent carbonyl carbons (C=O) of the oxalate group. The chemical shift is characteristic of ester carbonyl carbons. The signal at 71.44 ppm corresponds to the two equivalent methine carbons (CH) of the isopropyl groups. The most upfield signal at 21.63 ppm is assigned to the four equivalent methyl carbons (CH3) of the isopropyl groups.

Experimental Protocols

NMR Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl3, approximately 0.6 mL) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

1H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on a 100 MHz NMR spectrometer with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0 Hz.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

G This compound Structure-NMR Correlation cluster_structure Chemical Structure cluster_1h_nmr 1H NMR Signals cluster_13c_nmr 13C NMR Signals structure H_CH δ 5.13 (heptet, 2H) structure->H_CH CH protons H_CH3 δ 1.33 (doublet, 12H) structure->H_CH3 CH3 protons C_CO δ 157.96 (C=O) structure->C_CO C=O carbons C_CH δ 71.44 (CH) structure->C_CH CH carbons C_CH3 δ 21.63 (CH3) structure->C_CH3 CH3 carbons

Caption: Correlation of this compound's structure with its NMR signals.

References

A Comparative Guide to the Mass Spectrometry Analysis of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of Diisopropyl oxalate (B1200264), a key intermediate in various chemical syntheses. We will explore the performance of different mass spectrometry techniques, supported by experimental data and detailed protocols for analogous compounds, to assist researchers in selecting the optimal method for their specific needs. This guide also briefly covers alternative analytical techniques for a broader perspective.

Introduction to Diisopropyl Oxalate Analysis

This compound (C8H14O4, MW: 174.19 g/mol ) is a dialkyl ester of oxalic acid.[1] Accurate and reliable quantification and characterization of this compound are crucial for process monitoring, quality control, and research applications. Mass spectrometry, with its high sensitivity and specificity, stands as a primary analytical tool for this purpose. This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) as the main analytical platforms.

Mass Spectrometry Techniques: A Head-to-Head Comparison

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including sample matrix, required sensitivity, and available instrumentation. While a specific, publicly available mass spectrum for this compound is referenced as F-43-969-3 from John Wiley & Sons, Inc., its direct access is limited.[1] Therefore, the following comparison is built upon the established principles of mass spectrometry for esters and experimental data from closely related dialkyl oxalates.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase followed by ionization and mass analysis.Separates compounds in the liquid phase followed by ionization and tandem mass analysis.
Sample Volatility Requires analytes to be volatile and thermally stable. This compound is suitable for direct analysis.Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Derivatization Generally not required for this compound itself, but may be necessary for related impurities or degradation products.Not required for this compound.
Ionization Primarily Electron Ionization (EI), providing reproducible fragmentation patterns for structural elucidation.Electrospray Ionization (ESI) is common, typically producing protonated molecules [M+H]+ or other adducts.
Sensitivity Generally offers good sensitivity, often in the picogram to femtogram range.Can achieve very high sensitivity, especially with tandem MS (MS/MS), reaching attomole levels.
Selectivity High selectivity, especially in selected ion monitoring (SIM) mode.Excellent selectivity with Multiple Reaction Monitoring (MRM) in tandem MS, minimizing matrix interference.
Instrumentation Cost Generally lower initial cost compared to LC-MS/MS systems.Higher initial investment and maintenance costs.
Throughput Can have longer run times compared to modern UHPLC-MS/MS methods.Higher throughput is achievable with ultra-high-performance liquid chromatography (UHPLC).

Anticipated Mass Spectrum and Fragmentation of this compound

Based on the principles of electron ionization (EI) mass spectrometry for esters, the fragmentation of this compound is expected to proceed through characteristic pathways.

M This compound [C8H14O4]+• m/z = 174 F1 [M - OCH(CH3)2]+ m/z = 115 M->F1 Loss of isopropoxy radical F2 [M - COOCH(CH3)2]+ m/z = 73 M->F2 Alpha-cleavage F3 [CH(CH3)2]+ m/z = 43 F4 [COOCH(CH3)2]+ m/z = 101 F4->F3 Loss of CO2

Caption: Predicted EI Fragmentation of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of volatile esters.

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration within the calibration range of the instrument.

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on general methods for the analysis of small molecules by reverse-phase chromatography.

1. Sample Preparation:

  • Dilute the sample in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Predicted transitions for [M+H]+ (m/z 175.1) would need to be optimized. Based on predicted collision cross-section data, other adducts like [M+Na]+ (m/z 197.1) could also be monitored.[2]

Workflow Diagrams

cluster_gcms GC-MS Workflow Sample_GC Sample Preparation (Dilution/Extraction) GC_Separation GC Separation Sample_GC->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization Mass_Analysis_GC Mass Analysis EI_Ionization->Mass_Analysis_GC Data_Analysis_GC Data Analysis Mass_Analysis_GC->Data_Analysis_GC

Caption: General workflow for GC-MS analysis.

cluster_lcms LC-MS/MS Workflow Sample_LC Sample Preparation (Dilution/Filtration) LC_Separation LC Separation Sample_LC->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MSMS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MSMS_Analysis Data_Analysis_LC Data Analysis MSMS_Analysis->Data_Analysis_LC

Caption: General workflow for LC-MS/MS analysis.

Alternative Analytical Methods

While mass spectrometry offers superior sensitivity and specificity, other methods can be employed for the analysis of oxalates, particularly for quantification in less complex matrices.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Assays Utilizes oxalate oxidase or oxalate decarboxylase to produce a detectable signal (e.g., colorimetric or fluorescent).High specificity, relatively simple instrumentation.Indirect measurement, potential for interference from other sample components.
Titration Acid-base or redox titration to determine the concentration of oxalic acid or oxalate.Low cost, simple procedure.Lower sensitivity and specificity, not suitable for trace analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation by HPLC followed by detection using a UV detector.Good for quantification, widely available.Lower sensitivity than MS, may require derivatization for better detection.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • GC-MS is a robust and cost-effective method, particularly suitable for the analysis of pure samples or in matrices where volatility is not a concern. Its strength lies in providing detailed structural information through reproducible EI fragmentation patterns.

  • LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for trace analysis in complex matrices. The ability to analyze the compound directly without derivatization and the high-throughput capabilities of modern UHPLC systems are significant advantages.

The choice of the optimal method will ultimately depend on the specific analytical challenge, including the required detection limits, sample complexity, and available resources. For routine analysis of relatively clean samples, GC-MS is a viable option. For demanding applications requiring high sensitivity and selectivity, such as in biological matrices or for trace impurity analysis, LC-MS/MS is the superior choice. Alternative methods like enzymatic assays and HPLC-UV can be considered for specific applications where mass spectrometry is not essential or available.

References

A Comparative Guide to the Infrared Spectroscopy of Diisopropyl Oxalate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy data for diisopropyl oxalate (B1200264) against its common alternatives, diethyl oxalate and dimethyl oxalate. Due to the limited availability of public reference spectra for diisopropyl oxalate, this document serves as a valuable resource for researchers to interpret their own experimental data. By comparing the spectral features of a sample with the known data of similar oxalate esters, one can gain insights into the molecular vibrations and confirm the presence of key functional groups.

Comparative Analysis of Key Infrared Absorptions

The most characteristic vibrational modes in the IR spectra of oxalate esters are the C=O (carbonyl) and C-O (ester) stretching frequencies. The exact positions of these bands can be influenced by the steric and electronic effects of the alkyl groups. Below is a summary of the reported C=O stretching frequencies for diethyl oxalate and dimethyl oxalate. This table provides a baseline for comparison when analyzing the spectrum of this compound.

Compound NameMolecular FormulaC=O Stretching Frequencies (cm⁻¹)Reference(s)
This compoundC₈H₁₄O₄Data not readily available in public databases. Researchers are encouraged to use the provided experimental protocol to obtain a spectrum and compare it with the analogs listed.
Diethyl OxalateC₆H₁₀O₄1775 (sh), 1760 (sh), 1742, 1733 (sh)[1]
1765, 1740[1]
Dimethyl OxalateC₄H₆O₄1762 (intense)[2]
1730[1]

sh = shoulder

Experimental Protocols

A detailed methodology for obtaining the IR spectrum of a liquid sample such as this compound is provided below. The two most common techniques are Attenuated Total Reflectance (ATR) and Transmission spectroscopy.

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is the most common and convenient method for obtaining an IR spectrum of a liquid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound (or other liquid sample)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and dry.[3][4] Take a background spectrum of the empty ATR crystal. This will account for any atmospheric or instrumental interferences.[5]

  • Sample Application: Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]

  • Acquire Spectrum: Initiate the sample scan. For improved signal-to-noise ratio, multiple scans can be co-added (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.[5]

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft, lint-free cloth soaked in a suitable solvent like isopropanol.[5] Ensure the crystal is completely dry before the next measurement.

Method 2: Transmission FTIR Spectroscopy (Neat Liquid)

This method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell or two IR-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • This compound (or other liquid sample)

  • Solvent for cleaning (e.g., hexane (B92381) or chloroform)

  • Lint-free wipes

  • Sample holder for the spectrometer

Procedure:

  • Prepare the Salt Plates: Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

  • Sample Application: Place a drop or two of the liquid sample onto the center of one salt plate.[6]

  • Assemble the Cell: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.[6]

  • Acquire Spectrum: Place the assembled plates into the sample holder and insert it into the spectrometer. Acquire the IR spectrum.

  • Cleaning: Disassemble the plates and clean them immediately with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for identifying a compound by comparing its experimental IR spectrum to a reference spectrum.

G Workflow for IR Spectrum Comparison A Acquire Experimental IR Spectrum of Unknown Sample C Compare Peak Positions (cm⁻¹) and Intensities A->C B Obtain Reference IR Spectrum of Known Compound B->C D Significant Overlap of Major Peaks? C->D E Positive Identification: Sample matches Reference D->E Yes F Negative Identification: Sample does not match Reference D->F No G Analyze Minor Differences (e.g., peak shifts, shoulders) E->G H Consider Impurities or Different Sample Phases G->H

Caption: Logical workflow for compound identification via IR spectral comparison.

References

A Comparative Guide to the Validation of Diisopropyl Oxalate Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. Diisopropyl oxalate (B1200264), a common intermediate in organic synthesis, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of diisopropyl oxalate purity, supported by detailed experimental protocols and data.

Comparison of Analytical Methods for Purity Assessment

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods can also be employed. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation.

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)Titration
Principle Separation by boiling point and polarity, with mass-based identification and quantification.Separation by polarity, with detection by UV or other detectors.Chemical reaction with a standardized solution to determine the amount of a substance.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.Assay of the bulk material, often for the parent oxalic acid impurity.
Sample Volatility Requires volatile or derivatizable analytes.Suitable for a wide range of polar and non-polar, non-volatile compounds.Not dependent on volatility.
Limit of Detection (LOD) Low (ppm to ppb range for impurities).Moderate (ppm range).High (percent range).
Limit of Quantification (LOQ) Low (ppm to ppb range for impurities).Moderate (ppm range).High (percent range).
Specificity High (mass spectra provide structural information for impurity identification).Moderate (retention time is the primary identifier).Low (can be subject to interference from other acidic or basic impurities).
Throughput Moderate to High.High.Low to Moderate.
Instrumentation Cost High.Moderate to High.Low.

Experimental Protocols

A robust analytical method is crucial for accurate purity determination. Below is a detailed protocol for the validation of this compound purity using GC-MS.

GC-MS Method for Purity Analysis of this compound

Objective: To develop and validate a GC-MS method for the determination of the purity of this compound and to identify and quantify potential process-related impurities.

Potential Impurities: Based on the common synthesis of this compound from oxalic acid and isopropyl alcohol using an acid catalyst (e.g., p-toluenesulfonic acid), potential impurities include:

  • Isopropyl alcohol (starting material)

  • Oxalic acid (starting material)

  • Water (byproduct)

  • p-Toluenesulfonic acid (catalyst)

  • Isopropyl p-toluenesulfonate (side-product)

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of these types of compounds.

Reagents and Standards:

  • This compound reference standard (known purity).

  • Isopropyl alcohol, analytical standard.

  • Oxalic acid, analytical standard.

  • p-Toluenesulfonic acid, analytical standard.

  • High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

Chromatographic Conditions (Representative):

ParameterValue
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-400

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Prepare a series of calibration standards for the potential impurities in the same solvent.

Data Analysis:

  • Purity Calculation: The purity of this compound is typically determined by area normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

  • Impurity Quantification: The concentration of specific impurities can be determined using the calibration curves generated from the standards.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification & Purity Calculation integrate->quantify

GC-MS Experimental Workflow

logical_relationship cluster_screening Initial Screening cluster_method_selection Method Selection start Purity Validation Required volatile_impurities Are volatile impurities expected? start->volatile_impurities other_methods Other Methods (e.g., Titration) start->other_methods Bulk Assay Only thermal_stability Is the compound thermally stable? volatile_impurities->thermal_stability Yes hplc HPLC volatile_impurities->hplc No gc_ms GC-MS thermal_stability->gc_ms Yes thermal_stability->hplc No

Method Selection Logic

Conclusion

The validation of this compound purity by GC-MS offers a highly specific and sensitive method for both quantifying the main component and identifying potential process-related impurities. While other techniques like HPLC and titration have their merits for specific applications, the detailed impurity profile provided by GC-MS is invaluable for ensuring the quality and consistency of this important chemical intermediate in research and development settings. The provided experimental protocol serves as a robust starting point for developing a validated in-house method.

A Comparative Guide to the Synthesis of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl oxalate (B1200264) is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its production via efficient and scalable synthetic routes is of significant interest. This guide provides a comparative analysis of three prominent methods for the synthesis of diisopropyl oxalate, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is often guided by factors such as yield, reaction conditions, catalyst cost and toxicity, and substrate availability. Below is a summary of key quantitative data for three distinct synthesis methods.

Parameter Direct Esterification of Oxalic Acid From N,N'-diacetyloxamide Oxidative Carbonylation of Isopropanol (B130326)
Yield (%) 90%[1]95%[2]~21% (calculated from reported grams)[3]
Primary Reactants Oxalic acid, Isopropyl alcohol[1]N,N'-diacetyloxamide, Isopropyl alcohol[2]Isopropanol, Carbon Monoxide[3]
Catalyst p-Toluenesulfonic acid monohydrate[1]Sodium methoxide[2]Dichlorobis(triphenylphosphine)palladium(II), Copper(II) oxalate[3]
Solvent Toluene[1]None (excess Isopropyl alcohol)[2]Isopropanol[3]
Reaction Temperature Reflux[1]Reflux[2]125°C[3]
Reaction Time 24 hours[1]3 hours[2]180 minutes[3]
Pressure AtmosphericAtmospheric1800 psi (CO)[3]

Experimental Protocols

Direct Esterification of Oxalic Acid

This method involves the direct reaction of oxalic acid with isopropyl alcohol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction to completion.

Procedure:

  • In a 5 L laboratory reactor equipped with a stirrer, add 1 kg (11.1 mol) of oxalic acid to 1700 mL of isopropyl alcohol. Stir until a clear solution is formed.[1]

  • Slowly add a solution of 47.67 g (0.25 mol) of p-toluenesulfonic acid monohydrate in 200 mL of toluene (B28343) to the reaction mixture.[1]

  • Heat the mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap.[1]

  • After cooling, neutralize the reaction mixture with 500 mL of saturated aqueous NaHCO3.[1]

  • Partition the mixture with 400 mL of toluene (2x) and 1 L of water (2x).[1]

  • Combine the organic phases and dry with 1 L of saturated aqueous NaCl solution.[1]

  • Separate the organic phase and remove the solvent under vacuum.[1]

  • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil.[1]

Synthesis from N,N'-diacetyloxamide

This route utilizes the base-catalyzed reaction of N,N'-diacetyloxamide with isopropyl alcohol.

Procedure:

  • Charge a 100-mL, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet tube with 5 g (0.029 mol) of N,N'-diacetyloxamide, 16 g (0.266 mol) of isopropyl alcohol, and 0.1 g (1.9 mmol) of sodium methoxide.[2]

  • Heat the reaction mixture to reflux. The mixture should become clear after approximately 3 hours.[2]

  • Remove the excess isopropyl alcohol by distillation under atmospheric pressure.[2]

  • Purify the resulting this compound by vacuum distillation (3 mmHg) at 41-42°C.[2]

Oxidative Carbonylation of Isopropanol

This method involves the palladium-catalyzed reaction of isopropanol with carbon monoxide.

Procedure:

  • Charge an autoclave with a mixture of 1.00 g of dichlorobis-(triphenylphosphine)-palladium (II), 14.00 g of copper (II) oxalate, 9.34 g of triethylamine, and 70 ml of 2-propanol.[3]

  • Purge the reactor with nitrogen for 10 minutes.[3]

  • Charge the autoclave with carbon monoxide to a pressure of 1800 psi.[3]

  • Heat the reaction to 125°C and maintain for 180 minutes.[3]

  • Cool the reactor to room temperature and filter the reaction product to isolate this compound.[3]

Synthesis Pathways Overview

The following diagram illustrates the different synthetic approaches to obtaining this compound.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthesis Routes cluster_2 Product Oxalic Acid Oxalic Acid Direct Esterification Direct Esterification Oxalic Acid->Direct Esterification Isopropanol Isopropanol Isopropanol->Direct Esterification From N,N'-diacetyloxamide From N,N'-diacetyloxamide Isopropanol->From N,N'-diacetyloxamide Oxidative Carbonylation Oxidative Carbonylation Isopropanol->Oxidative Carbonylation N,N'-diacetyloxamide N,N'-diacetyloxamide N,N'-diacetyloxamide->From N,N'-diacetyloxamide Carbon Monoxide Carbon Monoxide Carbon Monoxide->Oxidative Carbonylation This compound This compound Direct Esterification->this compound p-TSA, Reflux From N,N'-diacetyloxamide->this compound NaOMe, Reflux Oxidative Carbonylation->this compound Pd Catalyst, 125°C, 1800 psi

Caption: Synthetic routes to this compound.

References

Assessing the Economic Viability of Diisopropyl Oxalate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chemical intermediates is paramount. Diisopropyl oxalate (B1200264), a key building block in various organic syntheses, can be produced through several methods, each with distinct economic and practical implications. This guide provides an objective comparison of the most common synthesis routes to diisopropyl oxalate, supported by experimental data and detailed protocols to aid in selecting the most viable method for your specific needs.

Comparative Analysis of Synthesis Methods

The economic viability of each synthesis method is determined by a combination of factors including raw material costs, energy consumption (inferred from reaction conditions), catalyst cost and reusability, and achievable yield. The following table summarizes the key quantitative data for four primary synthesis routes to this compound.

Parameter Direct Esterification Transesterification Oxidative Carbonylation From N,N'-diacetyloxamide
Primary Raw Materials Oxalic Acid, IsopropanolDimethyl Oxalate, IsopropanolIsopropanol, Carbon Monoxide, OxygenN,N'-diacetyloxamide, Isopropanol
Catalyst p-Toluenesulfonic acid or H₂SO₄Acid or Base (e.g., Sodium Methoxide)Palladium(II) salts (e.g., PdCl₂)Sodium Methoxide
Yield ~90%[1]High (assumed, specific data for this compound lacking)High (claimed in patents, specific data for this compound lacking)~95%
Reaction Temperature Reflux (boiling point of toluene (B28343)/isopropanol mixture)Varies (typically elevated)50 - 150 °C[2][3]Reflux
Reaction Pressure AtmosphericAtmosphericHigh Pressure (e.g., 1800 psi CO)[4]Atmospheric
Reaction Time 24 hours[1]Varies80 - 180 minutes[4]3 hours
Estimated Raw Material & Catalyst Cost per Mole of Product *LowModerateVery HighHigh (cost of N,N'-diacetyloxamide is a major factor)
Key Advantages Inexpensive raw materials, straightforward procedure.Potentially high atom economy.High yields and selectivity claimed.High yield, relatively short reaction time.
Key Disadvantages Long reaction time, requires water removal.Equilibrium reaction may require removal of methanol.Extremely expensive and sensitive catalyst, high-pressure equipment required, safety concerns with CO.Cost and availability of N,N'-diacetyloxamide.

*Qualitative assessment based on available price data for raw materials and catalysts.

Experimental Workflow & Decision Logic

The selection of an optimal synthesis method involves a logical progression of steps, from initial assessment of available routes to final process optimization. The following diagram illustrates a generalized workflow for this decision-making process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Economic Feasibility Analysis cluster_2 Phase 3: Practicality & Safety Evaluation cluster_3 Phase 4: Final Selection & Optimization A Identify Potential Synthesis Routes B Preliminary Literature Review (Yields, Conditions) A->B C Raw Material & Catalyst Cost Analysis B->C F Preliminary Cost of Goods (COGS) Calculation C->F D Estimate Energy & Equipment Costs (Temp., Pressure) D->F E Downstream Processing Cost Estimation (Purification, Waste) E->F G Assess Process Safety & Hazards (e.g., High Pressure CO) F->G H Evaluate Scalability & Robustness F->H I Select Most Viable Method(s) G->I H->I J Laboratory Validation & Process Optimization I->J

Caption: Workflow for assessing the economic viability of a chemical synthesis method.

Detailed Experimental Protocols

Direct Esterification of Oxalic Acid with Isopropanol

This method is a classic, cost-effective approach that utilizes readily available and inexpensive starting materials.

Procedure:

  • To a 5 L laboratory reactor equipped with a mechanical stirrer, add oxalic acid (1 kg, 11.1 mol) and isopropyl alcohol (1700 mL). Stir the mixture until a clear solution is formed.[1]

  • Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reactor.[1]

  • Heat the reaction mixture to reflux and maintain for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.[1]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 500 mL of saturated aqueous NaHCO₃ solution.

  • Partition the mixture between 400 mL of toluene (2x) and 1 L of water (2x).[1]

  • Combine the organic phases and dry with 1 L of saturated aqueous NaCl solution.[1]

  • Separate the organic phase and remove the solvent under vacuum.[1]

  • Purify the crude product by distillation under high vacuum to obtain this compound as a colorless oil. The expected yield is approximately 1740 g (90%).[1]

Oxidative Carbonylation of Isopropanol (Representative Protocol)

This method represents a more modern approach that can offer high yields but requires specialized equipment and expensive catalysts. The following is a generalized procedure based on patent literature.

Procedure:

  • Charge a high-pressure autoclave with a mixture of a palladium(II) salt catalyst (e.g., palladium(II) chloride), a copper(II) salt co-catalyst (e.g., copper(II) acetate), a base (e.g., triethylamine), and absolute isopropanol.[4]

  • Purge the reactor with nitrogen.

  • Pressurize the autoclave with carbon monoxide to a high pressure (e.g., 1800 psi).[4]

  • Heat the reaction mixture to a specified temperature (e.g., 55 °C) for a designated time (e.g., 95 minutes).[4]

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess CO.

  • Filter the reaction product to remove the catalyst.

  • The filtrate contains the this compound, which can be quantified and purified by methods such as gas-liquid chromatography and distillation.

Conclusion

Based on the current analysis, direct esterification presents the most economically viable and accessible method for the synthesis of this compound on a laboratory and pilot scale. Its primary advantages are the low cost of raw materials and the use of standard laboratory equipment. While the reaction time is long, the high yield and straightforward procedure make it a robust choice.

Oxidative carbonylation , despite claims of high efficiency, is hampered by the prohibitively high cost of palladium catalysts and the need for high-pressure reactors, making it economically unattractive for most applications unless a highly efficient and recyclable catalyst system is developed.

The transesterification route remains a potentially viable alternative, particularly if an inexpensive source of a starting dialkyl oxalate is available. However, a lack of specific experimental data for the synthesis of this compound makes a direct economic comparison challenging.

The method utilizing N,N'-diacetyloxamide shows promise with its high yield and short reaction time, but its economic feasibility is critically dependent on the commercial availability and price of N,N'-diacetyloxamide.

For researchers and drug development professionals, the choice of synthesis method will ultimately depend on the scale of production, available equipment, and the specific economic constraints of the project. For most laboratory applications, direct esterification is likely the most practical and cost-effective starting point.

References

Diisopropyl Oxalate: A Versatile Reagent in Organic Synthesis Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of diisopropyl oxalate's applications in the pharmaceutical, agrochemical, and polymer industries, with a comparative analysis against other dialkyl oxalates, supported by experimental data.

Diisopropyl oxalate (B1200264), a dialkyl ester of oxalic acid, is a versatile chemical intermediate with significant applications across various sectors of the chemical industry, including the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its utility as a reagent is often compared to other dialkyl oxalates, particularly diethyl oxalate. This guide provides an objective comparison of this compound's performance against its alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Synthesis and Physicochemical Properties

This compound is typically synthesized by the esterification of oxalic acid with isopropanol. A detailed experimental protocol for this synthesis has been reported to yield up to 90% of the pure product. In comparison, the synthesis of diethyl oxalate from oxalic acid and ethanol (B145695) has been reported with a yield of 78%.

PropertyThis compoundDiethyl OxalateReference
Molecular Formula C₈H₁₄O₄C₆H₁₀O₄
Molecular Weight 174.19 g/mol 146.14 g/mol
Boiling Point 190 °C (est.)185 °C[1]
Synthesis Yield 90%78%

Performance in Chemical Reactions: A Comparative Overview

The reactivity of this compound is influenced by the steric hindrance of the isopropyl groups, which can affect reaction rates and yields compared to less bulky analogues like diethyl oxalate.

Monohydrolysis Reactions

In selective monohydrolysis reactions, where one of the two ester groups is hydrolyzed, this compound exhibits greater resistance to hydrolysis than diethyl oxalate due to the bulkier isopropyl groups.[2] This property can be advantageous when selective hydrolysis is desired.

Dialkyl OxalateReaction TimeYield of Monoalkyl Oxalate
This compoundSlowerNot specified
Diethyl OxalateFasterNot specified

Experimental Protocol for Monohydrolysis of this compound: A detailed protocol for the selective monohydrolysis of this compound involves dissolving the ester in a suitable solvent and treating it with a controlled amount of a base, such as sodium hydroxide, at a specific temperature. The reaction progress is monitored, and the product is isolated and purified.[2]

Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in which dialkyl oxalates are often employed. While specific comparative data for this compound in this reaction is limited in the reviewed literature, the steric hindrance of the isopropyl groups is expected to influence the reaction rate and yield compared to diethyl oxalate. Diethyl oxalate is commonly used in Claisen condensations to form β-keto esters.

Experimental Workflow for a Typical Claisen Condensation:

Claisen_Condensation Reagents Ester with α-hydrogens + Diethyl Oxalate Reaction Reaction Mixture in Ethanol Reagents->Reaction Base Sodium Ethoxide Base->Reaction Workup Acidic Workup Reaction->Workup Product β-keto ester Workup->Product

Caption: A generalized workflow for a Claisen condensation reaction.

Synthesis of Heterocyclic Compounds

Dialkyl oxalates are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrazoles. Diethyl oxalate is frequently used in the synthesis of pyrazole (B372694) derivatives with reported yields around 53%. While this compound can also be used, specific yield data for direct comparison in pyrazole synthesis was not prominently available in the reviewed literature. The choice of the oxalate ester can influence the reaction conditions and outcomes.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its applications include the preparation of α-hydroxy esters, which are important building blocks in the synthesis of various pharmaceuticals.[1] The choice between this compound and other dialkyl oxalates in these applications often depends on the desired final product, reaction kinetics, and cost-effectiveness.

Signaling Pathway for α-Hydroxy Ester Synthesis:

Alpha_Hydroxy_Ester_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Grignard Reagent Grignard Reagent Grignard Reagent->Intermediate α-Hydroxy Ester α-Hydroxy Ester Intermediate->α-Hydroxy Ester Hydrolysis

Caption: Synthesis of α-hydroxy esters using this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with distinct advantages in certain applications. Its higher synthesis yield compared to diethyl oxalate and its increased stability towards hydrolysis can be beneficial. However, the steric hindrance of the isopropyl groups can lead to slower reaction rates in some cases. The selection of this compound over other dialkyl oxalates should be based on a careful evaluation of the specific reaction requirements, including desired selectivity, reaction kinetics, and overall cost-efficiency. Further comparative studies, particularly in widely used reactions like the Claisen condensation and the synthesis of various heterocyclic systems, would provide a more comprehensive understanding of its relative performance.

References

Diisopropyl Oxalate as a Chelating Agent: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview based on the known chelating properties of the oxalate (B1200264) functional group and established data for common chelating agents. Furthermore, it outlines detailed experimental protocols that can be employed to quantitatively assess the chelation performance of diisopropyl oxalate, thereby addressing the current gap in available data.

Theoretical Performance Comparison

The chelating ability of this compound stems from the oxalate moiety. Oxalic acid, a dicarboxylic acid, is known to form stable complexes with various metal ions. The esterification of the carboxylic acid groups to form this compound is expected to influence its chelating efficacy and solubility characteristics. While specific stability constants for this compound are not found in publicly accessible databases, a theoretical comparison can be drawn based on the parent acid and common alternatives.

Data Presentation: A Comparative Look at Common Chelating Agents

To provide a benchmark for the potential performance of this compound, the following table summarizes the stability constants (Log K) for metal complexes of oxalic acid, citric acid, and EDTA. It is important to note that these values are for the parent acids and not their esterified forms. The actual performance of this compound would need to be determined experimentally.

Metal IonOxalic Acid (Log K₁)Citric Acid (Log K₁)EDTA (Log K)
Ca²⁺3.03.510.7
Mg²⁺3.43.48.7
Fe²⁺4.84.414.3
Fe³⁺9.411.425.1
Cu²⁺6.26.118.8
Zn²⁺4.94.516.5

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.

Experimental Protocols

To quantitatively evaluate the chelating performance of this compound, the following experimental protocols are recommended.

Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry

This method is based on the competition between the chelating agent and a colored indicator for a metal ion.

Principle: this compound will compete with a chromogenic indicator (e.g., Ferrozine for Fe²⁺, Murexide for Ca²⁺) for the metal ion. The decrease in the absorbance of the metal-indicator complex is proportional to the chelating capacity of the this compound.

Materials:

  • This compound

  • Standard solutions of metal salts (e.g., FeCl₂, CaCl₂)

  • Chromogenic indicator solution (e.g., Ferrozine, Murexide)

  • Buffer solution (to maintain a constant pH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of the metal salt of known concentrations.

  • Prepare a solution of this compound of known concentration.

  • In a set of test tubes, add a fixed volume of the metal salt solution and the chromogenic indicator solution.

  • To this mixture, add varying volumes of the this compound solution.

  • Adjust the final volume of all solutions to be equal using the buffer solution.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.

  • A decrease in absorbance indicates chelation by this compound.

  • The chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

Determination of Stability Constants by Potentiometric Titration

This method allows for the determination of the stoichiometry and stability constants of the metal-ligand complexes.

Principle: A solution containing the metal ion and this compound (the ligand) is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter. The resulting titration curve will show a displacement in the presence of the metal ion compared to the titration of the ligand alone, from which the stability constants can be calculated.

Materials:

  • This compound

  • Standard solutions of metal perchlorate (B79767) or nitrate (B79036) salts

  • Standard solution of carbonate-free NaOH

  • Inert salt solution (to maintain constant ionic strength, e.g., KNO₃)

  • pH meter with a combination electrode

  • Thermostated reaction vessel

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution containing a known concentration of this compound and the inert salt.

  • Prepare a second solution identical to the first, but also containing a known concentration of the metal salt.

  • Titrate both solutions with the standard NaOH solution under a constant temperature and an inert atmosphere (e.g., nitrogen).

  • Record the pH values after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added for both titrations.

  • The data from the titration curves can be analyzed using software programs (e.g., HYPERQUAD) to determine the stepwise and overall stability constants (β) of the metal-diisopropyl oxalate complexes.

Mandatory Visualizations

ChelationMechanism cluster_reactants Reactants cluster_product Product Diisopropyl_Oxalate This compound Chelated_Complex This compound- Metal Complex Diisopropyl_Oxalate->Chelated_Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Chelated_Complex

Caption: General mechanism of metal ion chelation by this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Solutions: - this compound - Metal Salt Standards - Indicator/Buffer Mix_Reagents Mix Reagents in Defined Ratios Prepare_Solutions->Mix_Reagents Equilibrate Allow for Equilibration Mix_Reagents->Equilibrate Measure_Absorbance Measure Absorbance (UV-Vis) or pH (Potentiometry) Equilibrate->Measure_Absorbance Calculate_Chelation Calculate % Chelation or Stability Constants Measure_Absorbance->Calculate_Chelation Compare_Performance Compare Performance with Other Chelating Agents Calculate_Chelation->Compare_Performance

Caption: Workflow for determining the chelation performance of this compound.

Conclusion

While this compound is utilized as a chelating agent, there is a notable absence of quantitative performance data in the scientific literature to facilitate a direct comparison with established agents like EDTA and citric acid. The provided experimental protocols offer a clear pathway for researchers to determine the stability constants and chelation efficiency of this compound for various metal ions. Such studies would be invaluable in expanding the understanding of this compound's potential applications in pharmaceuticals, drug development, and other scientific fields where precise metal ion control is paramount. The generation of this data would allow for a more definitive assessment of its performance relative to other chelating agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of diisopropyl oxalate (B1200264) and a series of related dialkyl oxalates, including dimethyl oxalate, diethyl oxalate, dipropyl oxalate, and dibutyl oxalate. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of dialkyl oxalates, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Synthesis /Purification NMR_Prep Dissolution in Deuterated Solvent Prep->NMR_Prep IR_Prep Neat Liquid/Film or KBr Pellet Prep->IR_Prep MS_Prep Dilution in Volatile Solvent Prep->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Safety Operating Guide

Proper Disposal of Diisopropyl Oxalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment. This guide provides essential safety and logistical information for the proper disposal of diisopropyl oxalate (B1200264), tailored for researchers, scientists, and drug development professionals. Following these procedures will help mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Hazard Information

Diisopropyl oxalate is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area[1]. Before beginning any disposal procedure, ensure you are familiar with the hazards outlined in the Safety Data Sheet (SDS).

Key Hazard and Safety Data:

PropertyInformationSource
Physical State Liquid[2]
Hazards Combustible liquid. Causes skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE) Chemical impermeable gloves, protective clothing, eye protection (goggles or face shield).[1]
Handling Use in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2~8°C.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant[3][4]. Do not empty this compound into drains[4].

Step 1: Personal Protective Equipment (PPE) and Ventilation

  • Before handling, put on the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Conduct all operations in a well-ventilated area, such as a chemical fume hood[1].

Step 2: Container and Labeling

  • Use a dedicated, properly labeled, and closed container for the collection of this compound waste[1][4].

  • The container should be suitable for holding chemical waste and be clearly marked with the contents ("this compound Waste") and appropriate hazard symbols.

Step 3: Waste Collection

  • Carefully transfer the this compound waste into the designated waste container.

  • Avoid overfilling the container.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area[1].

  • Keep the container away from sources of ignition, heat, and incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents[4].

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Dispose of the contents and the container in accordance with all local, regional, and national regulations[1][5].

III. Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[1].

  • Remove Ignition Sources: Remove all sources of ignition from the spill area[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1].

  • Absorption: For liquid spills, use a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) to soak up the chemical[4].

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal[1][4].

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated absorbent material as hazardous waste, following the same procedure as for the chemical itself.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Use Labeled, Closed Container B->C D Transfer Waste to Container C->D E Store in Designated Area D->E F Keep Away from Ignition Sources E->F G Arrange for Licensed Disposal F->G H Dispose According to Regulations G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Diisopropyl oxalate (B1200264), focusing on operational and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Handling Protocols

Diisopropyl oxalate is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Strict adherence to safety protocols is crucial to minimize exposure and mitigate risks.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemically impermeable gloves. While specific breakthrough time data for this compound is not readily available, it is recommended to use gloves made of materials such as butyl or nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.Prevents skin contact, which can cause irritation.[1] Given the lack of specific data, a conservative approach of using highly resistant glove materials is advised.
Skin and Body Protection A flame-resistant lab coat, worn over personal clothing. Consider additional protective clothing if there is a significant risk of splashing.Protects against accidental spills and splashes.[1]
Respiratory Protection Typically not required when handled in a properly functioning chemical fume hood. If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.Prevents respiratory irritation from inhaling vapors.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from procurement to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Fume Hood and Spill Kit Don PPE->Prepare Work Area Measure and Dispense Measure and Dispense Chemical Prepare Work Area->Measure and Dispense Proceed to handling Perform Experiment Conduct Experimental Procedure Measure and Dispense->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Experiment complete Segregate Waste Segregate Liquid and Solid Waste Decontaminate->Segregate Waste Dispose of Waste Dispose of Waste According to Protocol Segregate Waste->Dispose of Waste End End Dispose of Waste->End

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill (<100 mL) Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Large Spill (>100 mL) Evacuate the immediate area and alert others. If the spill is flammable, remove all sources of ignition. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, sealed container labeled as hazardous solid waste.

Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste through your institution's designated waste management program. Do not dispose of this compound down the drain or in regular trash.[1]

Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate should be collected as hazardous liquid waste. After the initial solvent rinse, glassware can be washed with soap and water.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.